1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One
Descripción
Propiedades
IUPAC Name |
1-(5-bromo-7-methoxy-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-6(13)9-4-7-3-8(12)5-10(14-2)11(7)15-9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQBNIWOOXIDEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=CC(=C2O1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One"
An In-depth Technical Guide to the Synthesis of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One
Abstract
This technical guide provides a comprehensive overview of a strategic synthesis for 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One, a substituted benzofuran of significant interest in medicinal chemistry and materials science. Benzofuran scaffolds are prevalent in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This document details a plausible and robust synthetic pathway, grounded in established chemical principles, designed for researchers, scientists, and professionals in drug development. The guide elucidates the mechanistic underpinnings of each synthetic step, provides detailed experimental protocols, and presents data in a clear, accessible format to facilitate reproducibility and further investigation.
Introduction: The Significance of the Benzofuran Scaffold
Benzofurans are a class of heterocyclic compounds composed of a fused benzene and furan ring.[4] This structural motif is a cornerstone in a vast number of natural products and synthetic molecules with potent pharmacological activities.[1][2][5] The versatility of the benzofuran ring allows for diverse substitutions, leading to a broad spectrum of biological activities.[6][7] For instance, derivatives have been developed as anticancer agents, novel psychoactive substances, and compounds targeting various enzymes and receptors.[6][8][9]
The target molecule, 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One (with the chemical formula C₁₁H₉BrO₃ and a molecular weight of 269.09 g/mol ), incorporates key functionalities: a bromine atom, a methoxy group, and an acetyl group.[10] These substituents are strategically placed to modulate the electronic properties and steric profile of the molecule, making it a valuable intermediate for the synthesis of more complex derivatives and for structure-activity relationship (SAR) studies.[6] This guide outlines a logical and efficient synthetic approach, focusing on a two-step process: the formation of the core benzofuran ring followed by a regioselective acylation.
Proposed Synthetic Strategy
The synthesis of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One can be efficiently achieved through a two-step sequence. The strategy involves the initial construction of the 5-Bromo-7-Methoxy-1-Benzofuran scaffold, followed by a Friedel-Crafts acylation to introduce the acetyl group at the C-2 position. This position is typically the most reactive site for electrophilic substitution on the benzofuran ring.
Overall Synthetic Scheme:
Caption: Proposed two-step synthesis of the target compound.
Detailed Synthetic Protocols and Mechanistic Insights
Step 1: Synthesis of 5-Bromo-7-Methoxy-1-Benzofuran
The initial step involves an O-alkylation of 2-bromo-6-methoxyphenol with chloroacetone, followed by an intramolecular cyclization to form the benzofuran ring. This is a variation of the well-established Perkin rearrangement for benzofuran synthesis.
Reaction:
Caption: Synthesis of the benzofuran intermediate.
Mechanism:
The reaction proceeds via two key stages:
-
Williamson Ether Synthesis: The phenolic hydroxyl group of 2-bromo-6-methoxyphenol is deprotonated by the base (potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of chloroacetone in an SN2 reaction to form an intermediate ether.
-
Intramolecular Cyclization: Under reflux conditions, the enolate of the ketone is formed, which then attacks the aromatic ring, displacing a proton and leading to the formation of the furan ring after dehydration.
Experimental Protocol:
-
To a solution of 2-bromo-6-methoxyphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq).
-
To this suspension, add chloroacetone (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure 5-Bromo-7-methoxy-1-benzofuran.
Step 2: Friedel-Crafts Acylation of 5-Bromo-7-Methoxy-1-Benzofuran
The second step is the introduction of the acetyl group onto the C-2 position of the benzofuran ring via a Friedel-Crafts acylation.[11] This reaction utilizes a Lewis acid catalyst, typically aluminum chloride, to activate the acylating agent.
Reaction:
Caption: Friedel-Crafts acylation to yield the final product.
Mechanism:
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.
-
Formation of the Acylium Ion: Acetyl chloride reacts with the Lewis acid, aluminum chloride, to form a highly electrophilic acylium ion (CH₃CO⁺).
-
Electrophilic Attack: The electron-rich benzofuran ring, particularly the C-2 position, acts as a nucleophile and attacks the acylium ion. This forms a resonance-stabilized carbocation intermediate (a sigma complex).
-
Deprotonation: A weak base (such as the AlCl₄⁻ complex) removes the proton from the C-2 position, restoring the aromaticity of the furan ring and yielding the final acylated product.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (CH₂Cl₂).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) to the cooled suspension with vigorous stirring.
-
After the addition is complete, add a solution of 5-Bromo-7-methoxy-1-benzofuran (1.0 eq) in dry CH₂Cl₂ dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel, and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to afford 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One.
Data Summary
Table 1: Reagents and Stoichiometry
| Step | Reagent | Molecular Weight ( g/mol ) | Equivalents |
| 1 | 2-Bromo-6-methoxyphenol | 203.04 | 1.0 |
| Chloroacetone | 92.52 | 1.2 | |
| Potassium Carbonate | 138.21 | 2.5 | |
| 2 | 5-Bromo-7-methoxy-1-benzofuran | 227.06 | 1.0 |
| Acetyl Chloride | 78.50 | 1.1 | |
| Aluminum Chloride | 133.34 | 1.2 |
Characterization of the Final Product
The structure of the synthesized 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One should be confirmed using standard analytical techniques.
-
¹H NMR: Expected signals would include a singlet for the acetyl methyl protons, a singlet for the methoxy protons, and distinct signals for the aromatic protons on the benzofuran ring.
-
¹³C NMR: The spectrum should show characteristic peaks for the carbonyl carbon of the acetyl group, the carbons of the benzofuran ring system, and the methoxy and methyl carbons.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (269.09 g/mol ), along with a characteristic isotopic pattern for a monobrominated compound.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone group is expected.
Conclusion
This guide presents a robust and scientifically sound synthetic route for 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One. The described two-step process, involving the formation of the benzofuran core followed by a regioselective Friedel-Crafts acylation, is based on well-established and reliable organic reactions. The detailed protocols and mechanistic discussions provided herein are intended to equip researchers with the necessary information to successfully synthesize this valuable compound for further applications in drug discovery and materials science.
References
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Aslam, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
-
Kaur, N., et al. (2021). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
-
Aslam, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals. [Link]
-
Wikipedia. (n.d.). Substituted benzofuran. Wikipedia. [Link]
-
Grokipedia. (n.d.). Substituted benzofuran. Grokipedia. [Link]
-
ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate. [Link]
Sources
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scienceopen.com [scienceopen.com]
- 4. jocpr.com [jocpr.com]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Substituted benzofuran - Wikipedia [en.wikipedia.org]
- 10. 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one: Synthesis, Properties, and Potential Applications
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a prominent class of heterocyclic compounds widely distributed in nature and are pivotal scaffolds in medicinal chemistry.[1] Their inherent structural features allow for a diverse range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3] The 2-acetylbenzofuran moiety, in particular, serves as a versatile synthetic intermediate for the elaboration into more complex molecular architectures. The subject of this guide, 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one, is a halogenated and methoxy-substituted derivative that holds significant potential for research and development in the pharmaceutical and agrochemical industries. The presence of a bromine atom can enhance biological activity through halogen bonding and by providing a site for further synthetic modifications, while the methoxy group can influence the molecule's electronic properties and metabolic stability. This guide provides a comprehensive overview of the chemical properties, a detailed synthetic protocol, and the potential applications of this compound for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
The fundamental chemical properties of 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BrO₃ | [4] |
| Molecular Weight | 269.09 g/mol | [4] |
| CAS Number | 347498-20-4 | |
| Appearance | Predicted to be a solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |
| SMILES | COc1cc(Br)cc2cc(oc12)C(C)=O | |
| InChI | InChI=1S/C11H9BrO3/c1-6(13)9-4-7-3-8(12)5-10(14-2)11(7)15-9/h3-5H,1-2H3 |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the acetyl methyl protons.
-
Aromatic Protons: Two singlets or doublets with small coupling constants in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at positions 4 and 6 of the benzofuran ring.
-
Methoxy Protons: A sharp singlet around δ 3.9-4.1 ppm, integrating to three protons.
-
Acetyl Methyl Protons: A sharp singlet around δ 2.5-2.7 ppm, integrating to three protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 190-200 ppm.
-
Aromatic and Benzofuran Carbons: A series of signals in the range of δ 100-160 ppm. The carbon bearing the bromine atom (C5) and the carbons attached to oxygen (C7, C2, and the furan oxygen-linked carbon) will have characteristic chemical shifts.
-
Methoxy Carbon: A signal around δ 55-60 ppm.
-
Acetyl Methyl Carbon: A signal in the upfield region, typically around δ 25-30 ppm.
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragmentation Pattern: A common fragmentation pathway for 2-acetylbenzofurans is the cleavage of the acetyl group, leading to the formation of a benzofuranyl cation.[5][6] The loss of a methyl radical (•CH₃) from the molecular ion is also a probable fragmentation.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Ketone): A strong absorption band in the region of 1670-1690 cm⁻¹.[7]
-
C-O-C Stretch (Ether and Furan): Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.[7]
-
C-Br Stretch: A weak to medium absorption in the lower frequency region of the fingerprint, typically around 500-600 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.[7]
Experimental Protocols: Synthesis of 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one
The synthesis of 2-acetylbenzofurans is well-documented, with a common and efficient method being the reaction of a substituted salicylaldehyde with an α-halo ketone.[8] The following is a proposed, detailed protocol for the synthesis of the title compound based on this established methodology.
Reaction Scheme
Caption: Proposed synthesis of the target compound.
Step-by-Step Methodology
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-hydroxy-3-methoxybenzaldehyde (10 mmol, 2.31 g) in 100 mL of anhydrous acetone.
-
Expertise & Experience Insight: Anhydrous acetone is crucial to prevent side reactions and ensure a good yield. The starting aldehyde can be synthesized from 2-hydroxy-3-methoxybenzaldehyde via electrophilic bromination.
-
-
Addition of Base and Alkylating Agent: To the stirred solution, add anhydrous potassium carbonate (20 mmol, 2.76 g) followed by chloroacetone (12 mmol, 0.91 mL).
-
Trustworthiness: Potassium carbonate is a suitable base for the deprotonation of the phenolic hydroxyl group, facilitating the subsequent nucleophilic substitution. An excess of the base ensures complete reaction.
-
-
Reaction Execution: Heat the reaction mixture to reflux and maintain it for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Expertise & Experience Insight: The reaction involves an initial O-alkylation of the salicylaldehyde with chloroacetone, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the benzofuran ring. The reflux condition provides the necessary energy for these transformations.
-
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the potassium carbonate. Evaporate the acetone under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Trustworthiness: The aqueous work-up removes any remaining inorganic salts and water-soluble impurities. Column chromatography is a standard and effective method for purifying organic compounds of this nature, ensuring high purity of the final product.
-
Potential Applications in Drug Discovery and Research
While specific biological data for 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one is not extensively reported, the structural motifs present in the molecule suggest several potential areas of application based on structure-activity relationships of analogous compounds.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of brominated benzofuran derivatives.[9][10] The bromine atom can participate in halogen bonding with biological targets and can also serve as a handle for further chemical modifications to optimize activity.
-
Mechanism of Action: Halogenated benzofurans have been shown to induce apoptosis in cancer cells and some derivatives act as tubulin polymerization inhibitors.[11] The title compound, with its specific substitution pattern, could be a valuable candidate for screening in various cancer cell lines.
Sources
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of the yeast antioxidant benzofuran and analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]
- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perkin rearrangement - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One (CAS No: 150612-66-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The benzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and pharmacologically active compounds. Its unique structural and electronic properties have made it a focal point in medicinal chemistry, leading to the development of a wide range of derivatives with diverse therapeutic applications. This technical guide provides a comprehensive overview of a specific substituted benzofuran, 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One , a molecule of significant interest in the landscape of drug discovery and chemical research. This document will delve into its chemical identity, synthesis, physicochemical properties, and potential applications, with a particular focus on the rationale behind synthetic strategies and its prospective role in drug development.
Chemical Identity and Physicochemical Properties
1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One , identified by the CAS number 150612-66-1 , is a solid organic compound. Its molecular structure features a benzofuran core substituted with a bromine atom at the 5-position, a methoxy group at the 7-position, and an acetyl group at the 2-position.
| Property | Value | Source |
| CAS Number | 150612-66-1 | [1] |
| Molecular Formula | C₁₁H₉BrO₃ | [1] |
| Molecular Weight | 269.09 g/mol | |
| Appearance | Solid | |
| SMILES | CC(=O)C1=CC2=C(O1)C(=C(Br)C=C2)OC | [1] |
| InChI Key | FQQBNIWOOXIDEP-UHFFFAOYSA-N |
These fundamental properties are crucial for its identification, handling, and application in a laboratory setting. The presence of the bromine atom and the methoxy and acetyl groups significantly influences the molecule's polarity, reactivity, and potential for biological interactions.
Synthesis of the Benzofuran Core: A Strategic Overview
The synthesis of the benzofuran ring system is a well-established area of organic chemistry, with numerous methods available for its construction. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the final molecule. For a compound such as 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One, a common and effective strategy involves the cyclization of a suitably substituted phenolic precursor.
A general and widely applicable method for the synthesis of 2-acetylbenzofurans involves the reaction of a substituted salicylaldehyde or a 2-hydroxyacetophenone with an α-haloketone. This approach, often referred to as the Perkin rearrangement or related cyclization reactions, provides a direct route to the desired benzofuran core.
Conceptual Synthesis Workflow
The synthesis of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One would logically proceed through the following key steps, starting from a commercially available or readily synthesized substituted phenol.
Caption: Conceptual workflow for the synthesis of the target benzofuran derivative.
Detailed Experimental Protocol (Hypothetical, based on established methods)
Step 1: Preparation of the Key Precursor (e.g., 2-hydroxy-4-bromo-6-methoxyacetophenone)
This precursor could be synthesized from a commercially available substituted phenol through methods such as Friedel-Crafts acylation followed by bromination, or from a pre-brominated and methoxylated phenol.
Step 2: O-Alkylation with Chloroacetone
To a solution of the 2-hydroxyacetophenone precursor in a suitable solvent (e.g., acetone, DMF), an excess of chloroacetone and a base (e.g., potassium carbonate, sodium hydride) are added. The reaction mixture is typically heated to facilitate the nucleophilic substitution, affording the corresponding α-aryloxyketone intermediate.
Step 3: Intramolecular Cyclization (Perkin-like Reaction)
The isolated α-aryloxyketone is then treated with a base (e.g., sodium ethoxide, potassium hydroxide) in a suitable solvent (e.g., ethanol). The base promotes an intramolecular aldol-type condensation, followed by dehydration, to yield the benzofuran ring.
Step 4: Purification
The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield pure 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One.
Self-Validation: The identity and purity of the synthesized compound must be rigorously confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the crystalline solid should also be determined and compared to reference values if available.
Potential Applications in Drug Discovery and Research
Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitutions on the benzofuran ring of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One suggest several avenues for its investigation as a potential therapeutic agent or a valuable research tool.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of brominated benzofuran derivatives. These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of key cellular targets like tubulin.[2] The presence of a bromine atom in the title compound makes it a compelling candidate for anticancer research. The methoxy and acetyl groups can further modulate its pharmacokinetic and pharmacodynamic properties.
Caption: Potential mechanisms of anticancer activity for substituted benzofurans.
Antimicrobial Activity
The benzofuran scaffold is also a known pharmacophore in the development of antimicrobial agents.[3] The lipophilicity and electronic properties conferred by the bromo and methoxy substituents could enhance the compound's ability to penetrate microbial cell membranes and interact with essential enzymes or cellular processes, making it a candidate for screening against a panel of bacterial and fungal pathogens.
Characterization and Analytical Data
While specific spectral data for 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One is not available in the provided search results, a hypothetical characterization based on its structure can be outlined. Researchers synthesizing this compound would need to perform the following analyses for structural verification.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the acetyl methyl protons (singlet, ~2.6 ppm), methoxy protons (singlet, ~4.0 ppm), and aromatic protons on the benzofuran ring system. The coupling patterns of the aromatic protons would confirm the substitution pattern. |
| ¹³C NMR | Resonances for the carbonyl carbon of the acetyl group (~190 ppm), the carbons of the benzofuran ring, the acetyl methyl carbon, and the methoxy carbon. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) and/or the protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (269.09 g/mol ), showing a characteristic isotopic pattern for a monobrominated compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carbonyl (C=O) stretch of the ketone (~1670 cm⁻¹), C-O-C stretching of the furan ring and methoxy group, and aromatic C-H and C=C stretching vibrations. |
The acquisition and interpretation of this data are essential for the unambiguous confirmation of the compound's structure and purity.
Conclusion and Future Perspectives
1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One represents a synthetically accessible and potentially bioactive molecule within the broader class of benzofuran derivatives. Its structural features, particularly the presence of a bromine atom, suggest that it may possess interesting pharmacological properties, especially in the areas of oncology and infectious diseases.
Future research on this compound should focus on:
-
Development and optimization of a robust and scalable synthesis protocol.
-
Comprehensive spectroscopic characterization to establish a definitive analytical profile.
-
Systematic evaluation of its biological activity against a diverse range of cancer cell lines and microbial strains.
-
Investigation of its mechanism of action to identify its molecular targets.
As a commercially available research chemical, 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One serves as a valuable starting point for medicinal chemists and drug discovery scientists to explore the therapeutic potential of the substituted benzofuran scaffold.
References
-
Nowakowska, J., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link]
-
Krishnaswamy, G., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o773–o774. [Link]
-
Cenmed. (n.d.). 1 (5 Bromo 7 Methoxy 1 Benzofuran 2 Yl) 1 Ethanone. [Link]
-
Hiremathad, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(117), 96557-96579. [Link]
-
Fun, H. K., et al. (2012). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1682. [Link]
-
Erkisa, M., et al. (2022). Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells. Journal of Experimental and Clinical Cancer Research, 41(1), 1-13. [Link]
-
Kosmalski, T., et al. (2015). New heterocyclic oxime ethers of 1-(benzofuran-2-yl)ethan-1-one and their antimicrobial activity. Acta Poloniae Pharmaceutica, 72(2), 289-295. [Link]
-
Yadav, M., et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 54(1), 645-656. [Link]
-
Al-Warhi, T., et al. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Molecules, 29(4), 833. [Link]
-
Al-Ostoot, F. H., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications, 27(1), 105-109. [Link]
-
NIST. (n.d.). Benzofuran. [Link]
-
DEA. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. [Link]
-
Hiremathad, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(117), 96557-96579. [Link]
-
iChemical. (n.d.). 1-(Benzofuran-2-yl)ethanone, CAS No. 1646-26-0. [Link]
-
Al-Zoubi, R. M., et al. (2016). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2016(4), M911. [Link]
-
ResearchGate. (n.d.). 1HNMR spectrum of 1-(1-benzofuran-2-yl)-2-bromoethanone 2(a) supplementary material. [Link]
-
SpectraBase. (n.d.). (5,7-dibromo-1-benzofuran-2-yl)-(3-methoxyphenyl)methanone. [Link]
-
NIST. (n.d.). Ethanone, 1-(7-hydroxy-5-methoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-. [Link]
-
Deb, B., et al. (2024). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. The Journal of Organic Chemistry, 89(2), 1184-1194. [Link]
Sources
A Technical Guide to the Molecular Structure and Characterization of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One (CAS No. 150612-66-1). As a member of the substituted benzofuran class, this compound represents a scaffold of significant interest in medicinal chemistry due to the diverse biological activities associated with its structural motifs.[1][2][3] This document delineates the key architectural features of the molecule, proposes a logical synthetic pathway based on established chemical principles, and details the expected spectroscopic signatures for its definitive identification and structural elucidation. By integrating theoretical analysis with practical, field-proven methodologies, this guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel benzofuran derivatives.
Part 1: Foundational Context: The Benzofuran Scaffold in Modern Chemistry
The benzofuran nucleus is a privileged heterocyclic system ubiquitous in nature and synthetic chemistry.[1] Its derivatives are central to a multitude of natural products and pharmacologically active agents, exhibiting a broad spectrum of therapeutic properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[2][3][4] The functionalization of the benzofuran core with specific substituents, such as halogens and alkoxy groups, is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[5] Notably, bromoalkyl and bromoacetyl derivatives of benzofurans have demonstrated significant and selective cytotoxicity against various cancer cell lines, marking them as promising candidates for drug development.[4][6]
The target molecule of this guide, 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One, incorporates three critical functionalities onto the benzofuran framework: a bromine atom at the C5 position, a methoxy group at the C7 position, and an acetyl group at the C2 position. This specific arrangement of electron-withdrawing and electron-donating groups suggests a unique electronic profile that could translate into novel biological activity.
Part 2: Molecular Architecture and Physicochemical Properties
The structural identity of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One is defined by the precise connectivity of its constituent atoms. A summary of its core identifiers and properties is presented below.
| Property | Value | Source |
| CAS Number | 150612-66-1 | [7][8] |
| Molecular Formula | C₁₁H₉BrO₃ | [7] |
| Molecular Weight | 269.09 g/mol | [7] |
| Canonical SMILES | CC(=O)C1=CC2=CC(=CC(=C2O1)OC)Br | [7] |
| InChI Key | FQQBNIWOOXIDEP-UHFFFAOYSA-N | |
| Physical Form | Solid |
The molecule's architecture features a planar benzofuran ring system. The acetyl group at C2 is conjugated with the furan ring, influencing its reactivity. The methoxy group at C7 acts as an electron-donating group via resonance, while the bromine at C5 exerts a deactivating, ortho-para directing influence through induction and weak resonance.
Caption: Retrosynthetic pathway for the target benzofuran derivative.
Forward Synthesis: Experimental Protocol
This protocol is a self-validating system. Successful synthesis of the intermediate in Step 1, confirmed by standard analytical techniques, provides the validated starting material for the cyclization in Step 2.
Step 1: Synthesis of 1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one (Intermediate)
This step involves the regioselective acylation of a substituted phenol. The directing effects of the existing hydroxyl and methoxy groups are crucial for achieving the desired isomer.
-
Reaction Setup: To a cooled (0 °C) solution of 3-bromo-5-methoxyphenol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃, 1.2 eq) portion-wise.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker of ice-water and acidify with dilute HCl.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure intermediate.
Step 2: Cyclization to 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One (Target Molecule)
This is a classic annulation reaction to form the furan ring.
-
Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetone or DMF.
-
Ring Formation: Add chloroacetone (1.2 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
Workup: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford the final product. [9]
Caption: Predicted primary fragmentation pathway in EI-Mass Spectrometry.
Part 5: Potential Applications and Future Research
The unique substitution pattern of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One positions it as a compelling candidate for biological screening. Given the established anticancer and antimicrobial activities of related benzofurans, this molecule warrants evaluation in relevant assays.
-
Synthesis and Validation: Execute the proposed synthesis and confirm the molecular structure using the spectroscopic methods outlined above. Obtaining a single crystal for X-ray crystallography would provide ultimate confirmation of the 3D structure. 2[10][11]. Biological Screening: Evaluate the compound's cytotoxicity against a panel of human cancer cell lines and its activity against various bacterial and fungal strains.
-
Analogue Development: Utilize the synthetic route to create a library of related compounds by varying the substituents on the benzene ring to establish Structure-Activity Relationships (SAR).
Conclusion
1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One is a structurally distinct member of the benzofuran family with significant potential for applications in medicinal chemistry. This guide provides a robust framework for its synthesis and a detailed predictive analysis of its spectroscopic characteristics, establishing a solid foundation for its structural confirmation. The principles and protocols described herein are designed to empower researchers to confidently synthesize, identify, and further investigate this promising molecule and its derivatives.
References
-
Synthesis of 2-acetyl benzofuran 164. ResearchGate. [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate. [Link]
-
Resonance structures of 2-acetylbenzofuran representing the loci for further electrophilic substitution. ResearchGate. [Link]
-
Dihydrobenzofuran Analogues of Hallucinogens. 3. Models of 4-Substituted (2,5-Dimethoxyphenyl)alkylamine Derivatives with Rigidified Methoxy Groups. Journal of Medicinal Chemistry. [Link]
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]
-
Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. [Link]
-
2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. PubMed. [Link]
-
Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. ACS Publications. [Link]
-
Synthesis of various 2-alkyl-5-bromo-7-methoxy benzofurans. ResearchGate. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. National Institutes of Health (NIH). [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Institutes of Health (NIH). [Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Institutes of Health (NIH). [Link]
-
Synthesis of 2-bromo-1-(5-phenylbenzofuran-2-yl)ethan-1-one from [1,1'-biphenyl]-4-ol. ResearchGate. [Link]
-
1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one. PubChem. [Link]
-
2-bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one. American Elements. [Link]
-
1-(5-Bromo-1-benzofuran-2-yl)ethanone. National Institutes of Health (NIH). [Link]
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Semantic Scholar. [Link]
-
One-pot synthesis of benzofurans via heteroannulation of benzoquinones. De Gruyter. [Link]
-
The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. DEA.gov. [Link]
-
1-(1-BENZOFURAN-2-YL)ETHAN-1-ONE. Matrix Fine Chemicals. [Link]
-
2-bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one. PubChemLite. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemscene.com [chemscene.com]
- 8. 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One - CAS:150612-66-1 - 江苏氩氪氙材料科技有限公司 [js-akx.com]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-(5-Bromo-1-benzofuran-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
"spectroscopic data of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One"
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One (Molecular Formula: C₁₁H₉BrO₃, Molecular Weight: 269.09 g/mol ).[1] As direct experimental spectra for this specific molecule are not widely published, this document serves as a predictive guide for researchers, synthesizing data from analogous structures and foundational spectroscopic principles to anticipate and interpret experimental results. This approach is crucial in drug discovery and chemical synthesis, where the characterization of new chemical entities is a daily challenge.
Molecular Structure and Key Features
Understanding the molecule's architecture is fundamental to interpreting its spectroscopic output. The structure consists of a benzofuran core, which is a bicyclic system containing a benzene ring fused to a furan ring. This core is substituted with three key functional groups that dictate its electronic and chemical properties: a bromine atom at position 5, a methoxy group (-OCH₃) at position 7, and an acetyl group (-COCH₃) at position 2.
The strategic placement of these groups—an electron-withdrawing bromine and acetyl group, and an electron-donating methoxy group—creates a unique electronic environment that will be reflected in its NMR, Mass, and IR spectra.
Caption: Molecular structure of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atom framework of a molecule. The predicted spectrum for our target compound is based on established chemical shift principles and data from analogous benzofuran derivatives.[2][3]
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving complex splitting patterns in aromatic systems.
-
Data Acquisition: Record the spectrum over a range of 0-12 ppm. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
Causality Behind Choices: The choice of a deuterated solvent is mandatory to avoid a large interfering solvent signal.[4] TMS is used as a universal reference point because it is chemically inert, volatile (easily removed), and its protons are highly shielded, appearing at a position that rarely overlaps with signals from most organic compounds.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| -COCH₃ (3H) | ~2.6 | Singlet (s) | N/A | Aliphatic methyl protons adjacent to a carbonyl group. No adjacent protons to couple with. |
| -OCH₃ (3H) | ~4.0 | Singlet (s) | N/A | Methyl protons of the methoxy group. No adjacent protons to couple with. |
| H-3 (Furan H) | ~7.4 | Singlet (s) | N/A | Proton on the furan ring, typically deshielded. Appears as a singlet due to minimal long-range coupling. |
| H-4 (Aromatic H) | ~7.5 | Doublet (d) | J ≈ 2.0 Hz | Aromatic proton ortho to the bromine. Coupled only to H-6 (meta-coupling). |
| H-6 (Aromatic H) | ~7.1 | Doublet (d) | J ≈ 2.0 Hz | Aromatic proton between the bromine and methoxy groups. Coupled only to H-4 (meta-coupling). |
digraph "1H_NMR_Coupling" { rankdir=LR; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#202124", penwidth=1.5];H4 [label="H4"]; H6 [label="H6"]; H3 [label="H3"]; CH3_acetyl [label="CH3\n(acetyl)", shape=ellipse]; CH3_methoxy [label="CH3\n(methoxy)", shape=ellipse];
H4 -> H6 [label=" J ≈ 2.0 Hz\n(meta-coupling)", fontsize=10];
// Grouping for clarity {rank=same; H4; H6; H3;} {rank=same; CH3_acetyl; CH3_methoxy;} }
Caption: Predicted ¹H NMR spin-spin coupling relationships.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. As the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentrations (20-50 mg) are often beneficial for reducing acquisition time.
-
Instrumentation: Use a broadband probe on a 400 MHz (or higher) spectrometer, tuned to the ¹³C frequency (e.g., 100 MHz).
-
Data Acquisition: Acquire a proton-decoupled spectrum over a range of 0-220 ppm. A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve a good signal-to-noise ratio.
Predicted ¹³C NMR Spectral Data
The chemical shifts are predicted based on the known effects of substituents on the benzofuran ring system.[5][6]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C OCH₃ | ~190 | Carbonyl carbon of the ketone, highly deshielded. |
| -C H₃ (acetyl) | ~28 | Aliphatic methyl carbon. |
| -OC H₃ (methoxy) | ~56 | Methoxy carbon, attached to an electronegative oxygen. |
| C-2 | ~152 | Carbon bearing the acetyl group, deshielded by the furan oxygen and carbonyl. |
| C-3 | ~115 | Furan ring carbon adjacent to C-2. |
| C-3a | ~128 | Bridgehead carbon. |
| C-4 | ~125 | Aromatic carbon adjacent to the bromine. |
| C-5 | ~118 | Carbon directly attached to the bromine. |
| C-6 | ~110 | Aromatic carbon between the bromine and methoxy-bearing carbon. |
| C-7 | ~148 | Carbon attached to the electron-donating methoxy group. |
| C-7a | ~145 | Bridgehead carbon adjacent to the furan oxygen. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and structural information based on the fragmentation of the molecule. For this compound, high-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Experimental Protocol: Mass Spectrometry Analysis
-
Ionization Method: Electrospray ionization (ESI) or Electron Ionization (EI) can be used. ESI is a "soft" technique that will likely yield a strong protonated molecular ion [M+H]⁺. EI is a "hard" technique that will show the molecular ion [M]⁺˙ and more extensive fragmentation.
-
Sample Introduction: For ESI, infuse a dilute solution of the compound (in a solvent like methanol or acetonitrile) directly into the source. For EI, a solid probe or GC inlet can be used.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for high-resolution measurements, allowing for accurate mass determination to within a few parts per million (ppm).
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The key feature will be a pair of peaks for the molecular ion due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance (~50.7% and ~49.3%, respectively).
-
m/z ≈ 268: Corresponding to [C₁₁H₉⁷⁹BrO₃]⁺
-
m/z ≈ 270: Corresponding to [C₁₁H₉⁸¹BrO₃]⁺
-
-
Major Fragmentation Pathways:
-
Loss of acetyl radical ([M-43]⁺): Cleavage of the bond between the benzofuran ring and the acetyl group, resulting in a fragment at m/z ≈ 225/227. This is often a very prominent fragmentation pathway for 2-acetyl substituted heterocycles.
-
Loss of methyl radical ([M-15]⁺): Fragmentation of the acetyl group, leading to a benzofuranoyl cation at m/z ≈ 253/255.
-
Caption: Predicted major fragmentation pathways in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: Prepare the solid sample as a potassium bromide (KBr) pellet. Mix a small amount of the compound (~1-2 mg) with ~100 mg of dry KBr powder and press it into a transparent disk using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹). A background scan of the empty sample compartment should be run first and automatically subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic & Furan C-H |
| ~2950-2850 | C-H Stretch | Aliphatic C-H (-CH₃) |
| ~1680 | C=O Stretch | Aryl Ketone (strong) |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1260 | C-O Stretch | Aryl Ether (-OCH₃) |
| ~1100 | C-O-C Stretch | Furan Ring |
| ~600-500 | C-Br Stretch | Aryl Bromide |
The most prominent and diagnostic peak is expected to be the strong carbonyl (C=O) stretch of the ketone at approximately 1680 cm⁻¹.[4][7]
References
- Gong, J., Hu, K., Shao, Y., et al. (2019). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. The Royal Society of Chemistry.
-
MDPI. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available at: [Link]
- ACS Publications. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity.
-
MDPI. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. PubMed Central. Available at: [Link]
- ResearchGate. (2021). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration.
-
Cenmed. (n.d.). 1 (5 Bromo 7 Methoxy 1 Benzofuran 2 Yl) 1 Ethanone. Available at: [Link]
-
Chemguide. (n.d.). Interpreting C-13 NMR spectra. Available at: [Link]
- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
NIST. (n.d.). Benzofuran. NIST WebBook. Available at: [Link]
- Semantic Scholar. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Semantic Scholar.
Sources
A Technical Guide to 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the benzofuran derivative, 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One. This document is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in nature and are known for their diverse and significant biological activities.[1][2] The benzofuran nucleus is a key structural motif in many pharmaceuticals and biologically active compounds, exhibiting a broad spectrum of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The 2-acetylbenzofuran moiety, in particular, serves as a versatile synthetic intermediate for the elaboration of more complex molecular architectures. The subject of this guide, 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One, is a functionalized benzofuran with potential as a building block in the synthesis of novel therapeutic agents. The presence of a bromine atom and a methoxy group on the benzene ring offers opportunities for further chemical modification and structure-activity relationship (SAR) studies.
Synthesis of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One
The synthesis of 2-acetylbenzofurans is classically achieved through the reaction of a substituted salicylaldehyde with chloroacetone in the presence of a base. This reaction proceeds via an initial O-alkylation followed by an intramolecular aldol-type condensation. A plausible and efficient synthetic route to 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One is proposed based on this well-established methodology.
Proposed Synthetic Pathway
The synthesis commences with the commercially available 4-bromo-2-hydroxy-6-methoxybenzaldehyde, which is reacted with chloroacetone in the presence of a suitable base such as potassium carbonate to yield the target compound.
Diagram of the proposed synthetic workflow:
Caption: Proposed synthesis of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a solution of 4-bromo-2-hydroxy-6-methoxybenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq) and chloroacetone (1.2 eq).
-
Reaction Execution: The reaction mixture is stirred vigorously and heated to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate.
-
Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One.
Physicochemical and Spectroscopic Characterization
The structural confirmation of the synthesized 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One is achieved through a combination of physical and spectroscopic methods.
| Property | Value |
| Molecular Formula | C₁₁H₉BrO₃ |
| Molecular Weight | 269.09 g/mol |
| Appearance | Solid |
| Melting Point | 123-125 °C |
| Predicted Boiling Point | 346.9 ± 37.0 °C |
| Predicted Density | 1.511 ± 0.06 g/cm³ |
| SMILES String | COc1cc(Br)cc2cc(oc12)C(C)=O |
| InChI Key | FQQBNIWOOXIDEP-UHFFFAOYSA-N |
Data sourced from commercial supplier information and predictive models.
Predicted Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the acetyl methyl protons around δ 2.6 ppm. The methoxy group protons will likely appear as a singlet around δ 3.9 ppm. The aromatic protons on the benzofuran ring system will exhibit characteristic chemical shifts and coupling patterns. The proton on the furan ring is expected to be a singlet at approximately δ 7.5 ppm. The two aromatic protons on the benzene ring should appear as doublets in the region of δ 7.0-7.4 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a signal for the carbonyl carbon of the acetyl group around δ 189 ppm. The methyl carbon of the acetyl group will be observed at approximately δ 27 ppm, and the methoxy carbon at around δ 56 ppm. The remaining aromatic and furan carbons will appear in the downfield region of the spectrum.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) of the ketone at approximately 1670-1690 cm⁻¹. Other significant peaks will include C-O stretching vibrations for the ether and furan moieties, as well as C-H stretching and bending vibrations for the aromatic and methyl groups.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (269.09 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio) will be observed.
Potential Applications in Medicinal Chemistry and Drug Discovery
Benzofuran derivatives are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with a variety of biological targets.[1][2] While specific biological activities for 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One have not been extensively reported, its structure suggests several potential avenues for investigation.
-
Intermediate for Bioactive Molecules: The acetyl group at the 2-position is a versatile handle for further chemical transformations. It can be readily converted into other functional groups or used in condensation reactions to build more complex heterocyclic systems. For example, it can be a precursor for the synthesis of chalcones, pyrazolines, or other pharmacologically relevant scaffolds.
-
Scaffold for Kinase Inhibitors: The benzofuran core has been incorporated into the design of various kinase inhibitors. The functional groups on the title compound, particularly the bromine atom, provide a site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents and explore the chemical space around the benzofuran scaffold.
-
Antimicrobial and Anticancer Agents: Many substituted benzofurans have demonstrated potent antimicrobial and anticancer activities.[2] The title compound could serve as a lead structure for the development of new agents in these therapeutic areas. The bromo and methoxy substituents can be systematically varied to optimize biological activity and pharmacokinetic properties.
Diagram illustrating the potential for chemical elaboration:
Caption: Potential chemical transformations of the title compound.
Conclusion
1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. This guide has outlined a reliable synthetic approach, provided key physicochemical and predicted spectroscopic data for its characterization, and discussed its potential applications as a scaffold for the development of novel bioactive compounds. The versatility of the benzofuran core, combined with the strategic placement of functional groups on this particular derivative, makes it an attractive starting point for further research and drug discovery efforts.
References
- Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
- BenchChem. (2025). Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview.
- World Journal of Pharmaceutical Research. (2024).
- Sigma-Aldrich. 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone AldrichCPR.
- ChemicalBook. 1-(7-BROMO-5-METHOXY-1-BENZOFURAN-2-YL)-1-ETHANONE Product Description.
- Abdel-Wahab, B. F., et al. (2012). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1682.
Sources
Foreword: The Benzofuranone Scaffold—A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of Substituted Benzofuranones
The benzofuranone moiety, a heterocyclic system comprising a fused benzene and furanone ring, represents a cornerstone of natural product chemistry and a privileged scaffold in medicinal chemistry.[1][2] Derivatives of this core are found in a plethora of biologically active compounds, including the antifungal drug griseofulvin, and exhibit a vast range of pharmacological activities, such as anticancer, antibacterial, anti-inflammatory, and neuroprotective properties.[1][3][4] The therapeutic potential of these compounds is not merely a function of their interaction with biological targets but is fundamentally governed by their physicochemical properties. These properties—including lipophilicity, solubility, and electronic disposition—dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug, ultimately determining its bioavailability and efficacy.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the critical physicochemical properties of substituted benzofuranones. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, present validated protocols for property determination, and explore the predictive power of computational models. Our objective is to equip the reader with the knowledge to rationally design and characterize novel benzofuranone derivatives with optimized, drug-like properties.
The Synthetic Imperative: Accessing Chemical Diversity
The exploration of structure-property relationships begins with the synthesis of a diverse library of analogues. The choice of synthetic route is critical, as it must be robust, flexible, and amenable to the introduction of a wide array of substituents at various positions on the benzofuranone core. Several powerful strategies have emerged, each offering distinct advantages.
Key Synthetic Strategies:
-
Gold-Catalyzed Cycloisomerization: This method provides an elegant route to benzofuran-3(2H)-ones from readily available o-alkynyl phenols. The use of a gold catalyst, such as Ph₃PAuCl, in the presence of an oxidant like Selectfluor, facilitates the cyclization under relatively mild conditions, yielding products in moderate to good yields.[1] This approach is valued for its broad substrate scope.
-
Metal-Free Benzofuran Treatment: A complementary and often higher-yielding approach involves the direct, metal-free treatment of substituted benzofurans with alcohols, acids, or water.[1] This method avoids residual metal contamination, a crucial consideration in pharmaceutical synthesis.
-
Claisen-Schmidt Condensation Pathway: For certain substitution patterns, the Claisen-Schmidt condensation offers a reliable method. This involves the base-catalyzed reaction of a substituted 2-hydroxy-acetophenone with phthalaldehydic acid to form a chalcone intermediate, which then undergoes an intramolecular 5-exo-trig cyclization to furnish the isobenzofuranone core.[5]
-
Diels-Alder/Retro-Cycloaddition Cascade: A highly regioselective strategy involves the reaction of 3-hydroxy-2-pyrones with specifically functionalized nitroalkenes.[6] The reaction proceeds through a Diels-Alder cycloaddition, followed by the elimination of nitrous acid and a retro-cycloaddition to form a phenol bearing a tethered ester, which spontaneously cyclizes to the benzofuranone product.[6] This method allows for the programmable and complex substitution of the benzene ring.[6]
Sources
- 1. chemistryviews.org [chemistryviews.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
A Technical Guide to the Starting Materials for the Synthesis of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One
Abstract
This technical guide provides a comprehensive analysis of the synthetic pathways and requisite starting materials for the preparation of 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one, a substituted benzofuran of interest to researchers in medicinal chemistry and materials science. Benzofuran scaffolds are prevalent in numerous biologically active natural products and pharmaceutical agents, making efficient access to functionalized derivatives a critical objective.[1][2] This document moves beyond a simple recitation of procedures to offer a critical evaluation of two primary, field-proven synthetic strategies: a classical annulation approach and a modern palladium-catalyzed cross-coupling methodology. By dissecting the causality behind experimental choices and validating each protocol, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge to select and implement the optimal synthetic route based on laboratory capabilities, scale, and strategic goals.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A robust synthetic plan begins with a logical retrosynthetic analysis to identify key bond disconnections and reveal the most plausible precursor molecules. For 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one, two dominant strategies emerge, centered on the construction of the core benzofuran ring system.
-
Pathway A (Classical Annulation): This approach involves forming the furan ring onto a pre-functionalized phenolic precursor. The key disconnection is across the C2-C3 and O-C(7a) bonds, suggesting a condensation reaction between a substituted salicylaldehyde and an alpha-haloketone.
-
Pathway B (Palladium-Catalyzed Cyclization): A more contemporary and convergent strategy involves a tandem Sonogashira coupling and intramolecular cyclization.[3][4] This pathway disconnects the C2-C(alkyne) and C(7a)-O bonds, pointing to a substituted o-halophenol and a terminal alkyne as the primary starting materials.
The choice between these pathways hinges on factors such as starting material availability, desired operational simplicity, and scalability.
Sources
A Senior Application Scientist's Guide to Exploratory Studies on Novel Benzofuran Compounds
Abstract
The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are renowned for a wide spectrum of biological activities, making them a focal point in the quest for novel therapeutics.[4][5][6] This technical guide provides an in-depth framework for the exploratory study of novel benzofuran compounds, from rational design and synthesis to biological evaluation and structure-activity relationship (SAR) analysis. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind experimental choices, ensuring a robust and scientifically sound discovery process.
Introduction: The Enduring Significance of the Benzofuran Scaffold
Benzofuran and its derivatives are ubiquitous in nature and synthetic chemistry, forming the core of numerous compounds with potent pharmacological properties.[5] Clinically approved drugs like the antiarrhythmic agent Amiodarone underscore the therapeutic value of this privileged scaffold.[7][8] The versatility of the benzofuran ring allows for substitutions at various positions, enabling chemists to fine-tune molecular properties to achieve desired biological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[2][4][9][10] The continuous emergence of drug-resistant pathogens and complex diseases necessitates the development of new chemical entities, and the benzofuran scaffold remains a highly promising starting point for drug design and discovery.[4][5]
Rational Design and Synthesis Strategy
The exploration of novel compounds begins not in the flask, but with a clear hypothesis. Our objective is to synthesize a library of 2,3-disubstituted benzofurans to explore their potential as anticancer agents, targeting tubulin polymerization, a clinically validated mechanism.
Causality in Synthetic Route Selection
Numerous methods exist for benzofuran synthesis.[1][11] For this exploratory study, a Palladium-Copper catalyzed Sonogashira coupling followed by intramolecular cyclization is selected.[1][12]
-
Why this route? This approach offers several advantages over classical methods:
-
Versatility: It accommodates a wide range of functional groups on both the starting o-iodophenol and the terminal alkyne, which is critical for building a diverse library for SAR studies.[1][12]
-
Efficiency: It is often a one-pot reaction, streamlining the synthetic process and improving overall yield.[12]
-
Mild Conditions: The reaction typically proceeds under mild conditions, preserving sensitive functional groups on the precursors.[8]
-
The general synthetic pathway is outlined below. This strategy allows for systematic variation at the R1 and R2 positions to probe the structure-activity relationship.
Caption: General workflow for Palladium-Copper catalyzed benzofuran synthesis.
Synthesis and Structural Characterization: A Self-Validating System
Executing and validating the synthesis is paramount. Each step is designed to confirm the identity and purity of the resulting compounds, creating a trustworthy and reproducible workflow.
Detailed Experimental Protocol: Synthesis of a Representative Compound (BZ-01)
This protocol details the synthesis of 2-phenyl-3-methylbenzofuran (a hypothetical compound for illustrative purposes).
-
Reaction Setup: To a dry, nitrogen-flushed Schlenk flask, add o-iodophenol (1.0 mmol), Phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and Copper (I) iodide (0.06 mmol).
-
Solvent and Base: Add anhydrous triethylamine (TEA, 5 mL) via syringe. The base acts as both a solvent and an acid scavenger.
-
Reaction: Stir the mixture at 80°C for 6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate mobile phase.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield the pure benzofuran derivative.
-
Yield Calculation: Determine the final mass and calculate the percentage yield.
Structural Elucidation
The identity of each synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques.[13][14][15]
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Provides detailed information about the carbon-hydrogen framework. The chemical shifts, integration, and coupling patterns must be consistent with the proposed structure.[15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact molecular formula.[13][14]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies the functional groups present in the molecule.[15]
Trustworthiness Check: The data from these independent techniques must converge to support the same structural assignment. Any discrepancy necessitates further investigation and purification.
In Vitro Biological Evaluation
With a library of pure, characterized compounds, the next step is to screen for the desired biological activity. As our goal is to identify potential anticancer agents, we will employ a tiered screening approach.
Caption: Tiered screening workflow for identifying anticancer benzofurans.
Protocol: Primary Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Seed human breast cancer (MCF-7) and colon cancer (HCT-116) cells in 96-well plates at a density of 5,000 cells/well.[3] Allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the benzofuran compounds in DMSO. Treat the cells with final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each compound.
Data Analysis and Structure-Activity Relationship (SAR)
The goal of SAR is to correlate specific structural features of the synthesized molecules with their biological activity.[2][16] This analysis guides the next round of drug design.
Data Presentation
Summarize the synthetic and biological data in a clear, tabular format.
| Compound ID | R¹ Substituent | R² Substituent | % Yield | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| BZ-01 | H | Methyl | 78% | 15.2 | 22.5 |
| BZ-02 | 5-Bromo | Methyl | 72% | 4.5 | 6.8 |
| BZ-03 | H | Phenyl | 85% | 9.8 | 11.2 |
| BZ-04 | 5-Bromo | Phenyl | 81% | 1.2 | 2.1 |
| BZ-05 | 5-Methoxy | Phenyl | 65% | 25.6 | 30.1 |
Data are hypothetical for illustrative purposes.
Expertise-Driven SAR Insights
-
Impact of R¹: The introduction of a bromine atom at the 5-position (BZ-02 vs. BZ-01; BZ-04 vs. BZ-03) significantly enhances cytotoxic activity.[4] This suggests that an electron-withdrawing, lipophilic group at this position is favorable. Conversely, an electron-donating methoxy group (BZ-05) is detrimental to activity.
-
Impact of R²: A phenyl group at the 2-position (BZ-03, BZ-04) appears to be more potent than a methyl group (BZ-01, BZ-02), indicating that a larger aromatic system may improve target engagement.
-
Synergy: The most potent compound, BZ-04, combines the favorable 5-bromo and 2-phenyl substituents. This synergistic effect is a key finding for guiding future optimization.
This SAR analysis provides a clear, evidence-based rationale for the design of the next generation of compounds. Future efforts should focus on exploring other halogens at the 5-position and various substituted aryl groups at the 2-position.
Conclusion and Future Directions
This guide has outlined a comprehensive and logical framework for the exploratory study of novel benzofuran compounds. By integrating rational design, robust synthetic protocols, validated characterization methods, and systematic biological screening, researchers can efficiently identify and optimize lead candidates. The iterative process of synthesis, testing, and SAR analysis is the engine of drug discovery. The insights gained from this initial exploration of the 2,3-disubstituted benzofuran scaffold reveal promising avenues for developing potent anticancer agents, warranting further investigation into mechanism of action, in vivo efficacy, and pharmacokinetic profiling of the most active compounds.
References
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Benzofuran synthesis through iodocyclization reactions: recent advances. Medicinal Chemistry Research. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]
-
Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. PubMed. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
-
Benzofuran Derivatives in Drug Discovery: The Role of Boronic Acids. Pharmaffiliates. [Link]
-
The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
-
Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave. [Link]
-
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]
-
Benzofuran Derivatives: Significance and symbolism. ScienceDirect. [Link]
-
Collection - Structure−Activity Relationship Studies on Benzofuran Analogs of Propafenone-Type Modulators of Tumor Cell Multidrug Resistance. Figshare. [Link]
-
In vitro assay of benzofuran derivatives 3. ResearchGate. [Link]
-
Synthesis and in vitro evaluation of some novel benzofuran derivatives as potential anti-HIV-1, anticancer, and antimicrobial agents. PubMed. [Link]
-
The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Preprints.org. [Link]
-
Synthesis, characterization, molecular docking of some novel Benzofuran Chalcone Derivative and there Evaluation of invitro A. IJNRD. [Link]
-
Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. PMC - NIH. [Link]
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 8. Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online [medcraveonline.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ijnrd.org [ijnrd.org]
- 15. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Investigating 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One as a Novel Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigation
The benzofuran scaffold is a privileged heterocyclic structure renowned in medicinal chemistry for its diverse pharmacological activities.[1][2] Derivatives of benzofuran have demonstrated significant potential as anticancer agents, with some exhibiting potent cytotoxicity against various human cancer cell lines, often with IC50 values in the nanomolar range.[3][4] The anticancer efficacy of these compounds is often influenced by the nature and position of substituents on the benzofuran skeleton, which provides a rich landscape for structure-activity relationship (SAR) studies.[1][5]
This document concerns 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One (herein referred to as BMBE), a specific derivative with the following chemical structure:
-
Molecular Formula: C₁₁H₉BrO₃[6]
-
Molecular Weight: 269.09 g/mol [6]
-
Structure:
Image Credit: Generated by author.
While BMBE has been documented primarily as a chemical intermediate, its structural features—a halogenated and methoxylated benzofuran core—are common among biologically active molecules. This positions BMBE as an intriguing, yet underexplored, candidate for anticancer drug discovery. These application notes provide a comprehensive, tiered research framework to systematically evaluate the anticancer potential of BMBE, from initial cytotoxicity screening to elucidation of its potential mechanism of action.
Tier 1: Primary Cytotoxicity Screening
Objective: To determine if BMBE exhibits cytotoxic or anti-proliferative effects against a panel of human cancer cell lines and to calculate its half-maximal inhibitory concentration (IC50).
Core Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.[8]
Protocol 2.1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies provided by ATCC and Abcam.[7][9]
Materials:
-
BMBE (dissolved in DMSO to create a 10 mM stock solution)
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon])
-
Complete culture medium (specific to each cell line)
-
MTT reagent (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., 100 µL of Detergent Reagent or DMSO)[9]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, reference at >650 nm)[10]
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[11] Include wells for "medium only" and "untreated cells" controls. Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of BMBE in culture medium (e.g., from 100 µM down to 0.1 µM). Remove the old medium from the cells and add 100 µL of the BMBE dilutions to the respective wells. Add medium with the corresponding DMSO concentration to control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent to each well.[9] Incubate for 2-4 hours until a purple precipitate is visible.[9]
-
Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at 570 nm within 1 hour.[7]
Data Analysis & Presentation:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control:
-
% Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) * 100
-
-
Plot % Viability against the log of BMBE concentration and use non-linear regression to determine the IC50 value.
| Cell Line | BMBE IC50 (µM) - Hypothetical Data | Doxorubicin IC50 (µM) - Positive Control |
| MCF-7 | 1.5 | 0.5 |
| A549 | 5.2 | 0.8 |
| HCT-116 | 2.8 | 0.6 |
| Table 1: Hypothetical IC50 values for BMBE compared to a standard chemotherapeutic agent. |
Tier 2: Mechanistic Characterization
Objective: For cell lines that show significant sensitivity to BMBE (e.g., IC50 < 10 µM), the next step is to determine the mode of cell death (apoptosis vs. necrosis) and the effect on cell cycle progression.
Protocol 3.1: Apoptosis Detection via Annexin V/PI Staining
Core Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells, allowing for their differentiation.[12]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with BMBE at concentrations around the determined IC50 for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at ~500 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
Protocol 3.2: Cell Cycle Analysis
Core Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry. RNase treatment is essential to prevent PI from binding to RNA.
Procedure:
-
Cell Treatment: Seed and treat cells as described in Protocol 3.1.
-
Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[13][14] Fix for at least 30 minutes on ice (cells can be stored at -20°C for weeks).[13]
-
Washing: Centrifuge to pellet the fixed cells and wash twice with PBS.[13]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[13]
-
Analysis: Analyze by flow cytometry, using the linear scale for the PI channel.
Data Interpretation:
-
Analyze the resulting DNA histogram to quantify the percentage of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. An accumulation of cells in a specific phase suggests a cell cycle arrest.
Tier 3: Target Pathway Elucidation
Objective: To investigate the molecular mechanism by which BMBE induces apoptosis or cell cycle arrest by examining key regulatory proteins.
Hypothesized Mechanisms: Many benzofuran derivatives exert their anticancer effects by:
-
Inhibiting Tubulin Polymerization: This disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[15][16][17]
-
Modulating Apoptotic Pathways: Often involving the Bcl-2 family of proteins (e.g., downregulating anti-apoptotic Bcl-2, upregulating pro-apoptotic Bax).[18][19]
-
Inhibiting Signaling Pathways: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival and is frequently dysregulated in cancer, making it a common target.[20][21][22]
Protocol 4.1: Western Blotting for Key Signaling Proteins
Core Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. It allows for the analysis of protein expression levels and post-translational modifications (e.g., cleavage, phosphorylation).
Procedure:
-
Protein Extraction: Treat cells with BMBE as previously described. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[23] Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (see table below).
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Wash the membrane again. Apply an ECL (enhanced chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imaging system.[23]
| Target Pathway | Protein Target | Expected Change with BMBE Treatment | Rationale |
| Apoptosis | Bcl-2 | Decrease | Downregulation of anti-apoptotic protein.[24] |
| Bax | Increase | Upregulation of pro-apoptotic protein.[19] | |
| Cleaved Caspase-3 | Increase | Marker of executioner caspase activation.[18] | |
| Cleaved PARP | Increase | Substrate of cleaved caspases; marker of apoptosis. | |
| Cell Cycle (G2/M) | Cyclin B1 | Increase/Decrease | Key regulator of G2/M transition.[15] |
| Phospho-Cdc2 (Tyr15) | Decrease | Dephosphorylation activates the G2/M checkpoint. | |
| PI3K/Akt Pathway | Phospho-Akt (Ser473) | Decrease | Indicates inhibition of the PI3K/Akt pathway.[20] |
| Phospho-mTOR | Decrease | Downstream effector of Akt signaling.[25] | |
| Table 2: Suggested protein targets for Western Blot analysis based on hypothesized mechanisms. |
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram outlines the logical progression for evaluating BMBE's anticancer potential.
Caption: Tiered experimental workflow for BMBE evaluation.
Hypothesized Signaling Pathway Inhibition
This diagram illustrates the potential inhibition of the PI3K/Akt/mTOR pathway, a common target for anticancer agents.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by BMBE.
References
-
Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert Opinion on Investigational Drugs, 27(5), 441-451. [Link]
-
Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]
-
El-Sayed, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]
-
Singh, P., & Kaur, M. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Drug Discovery, 18(9), 987-1013. [Link]
-
PubMed. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Retrieved from [Link]
-
Meric-Bernstam, F., & Gonzalez-Angulo, A. M. (2009). Targeting the mTOR signaling network for cancer therapy. Journal of Clinical Oncology, 27(13), 2278-2287. [Link]
-
Farhat, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Semantic Scholar. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]
-
My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. Retrieved from [Link]
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
Alqahtani, A. (2018). Role of PI3K/AKT/mTOR in Cancer Signaling. GSC Biological and Pharmaceutical Sciences, 5(2), 024-034. [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Balasubramanian, K., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (111), 54063. [Link]
-
Li, Y., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules, 29(5), 1079. [Link]
-
ACS Publications. (2022). Discovery of Novel Acridane-Based Tubulin Polymerization Inhibitors with Anticancer and Potential Immunomodulatory Effects. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are Tubulin inhibitors and how do they work? Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
RSC Publishing. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1-28.6.11. [Link]
-
ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay? Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2? Retrieved from [Link]
-
MDPI. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-bromo-1-(5-phenylbenzofuran-2-yl)ethan-1-one from... Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Retrieved from [Link]
Sources
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. atcc.org [atcc.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 21. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 23. researchgate.net [researchgate.net]
- 24. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 25. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Characterization of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One as a Kinase Inhibitor
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One as a potential protein kinase inhibitor. The benzofuran scaffold is a well-established pharmacophore found in numerous biologically active compounds, and its derivatives have shown significant promise as modulators of kinase activity, a critical target class in oncology and other therapeutic areas.[1][2][3][4][5] This guide outlines a logical, multi-step workflow, beginning with direct enzymatic assays to establish potency and progressing to cell-based assays to assess cellular efficacy and target engagement. Each protocol is designed to be self-validating, with explanations of the scientific principles and causality behind experimental choices to ensure robust and reproducible data generation.
Introduction: The Rationale for Investigating Benzofuran Derivatives
Protein kinases are fundamental enzymes that regulate a vast majority of cellular processes, including communication, metabolism, division, and apoptosis.[2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them highly attractive targets for therapeutic intervention. The benzofuran nucleus is a privileged heterocyclic motif that has been successfully incorporated into a wide range of compounds targeting these enzymes.[1][5] Studies have demonstrated that benzofuran derivatives can act as potent inhibitors of key signaling kinases such as mTOR, offering a promising avenue for the development of novel therapeutics.[3][4]
1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One (herein referred to as Compound BMBE) is a specific derivative belonging to this chemical class. Its structural features suggest potential for interaction within the ATP-binding pocket of various kinases. This application note provides the foundational protocols to systematically investigate this hypothesis.
Compound Profile: 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One (BMBE)
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BrO₃ | [6] |
| Molecular Weight | 269.09 g/mol | [6] |
| Appearance | Solid | [6] |
| SMILES String | COc1cc(Br)cc2cc(oc12)C(C)=O | [6] |
| InChI Key | FQQBNIWOOXIDEP-UHFFFAOYSA-N | [6] |
Compound Preparation and Handling
Accurate compound handling is critical for reliable experimental outcomes.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) of BMBE in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing or sonication.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Dilute into the appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects the biological system (typically ≤0.5%).
Part I: In Vitro Biochemical Potency Assessment
Scientific Rationale: The initial and most critical step is to determine if BMBE directly inhibits the enzymatic activity of a target kinase in a cell-free system. This approach isolates the interaction between the compound and the enzyme, providing a direct measure of potency (IC₅₀) without confounding variables like cell permeability or off-target cellular effects.[7][8]
Protocol 3.1: Generic In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescence signal.
Materials:
-
Recombinant Kinase of interest
-
Kinase-specific substrate (protein or peptide)
-
Compound BMBE
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
Workflow Diagram:
Caption: Workflow for the in vitro kinase inhibition assay.
Procedure:
-
Compound Dilution: Prepare a series of 2-fold or 3-fold dilutions of BMBE in the kinase assay buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control (background).
-
Assay Plate Setup: Add 5 µL of each compound dilution to the wells of a white assay plate.
-
Kinase Reaction: Prepare a master mix containing the kinase and substrate in the kinase assay buffer. Add 10 µL of this mix to each well. Incubate for 10-15 minutes at room temperature.
-
Initiation: Prepare the ATP solution in the kinase assay buffer at a concentration close to its Km for the specific kinase. Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.[9]
-
Incubation: Shake the plate gently and incubate at room temperature for the desired time (e.g., 60 minutes).
-
Detection: Add 25 µL of the ATP detection reagent to each well to stop the reaction and initiate the luminescence signal.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
Measurement: Read the luminescence on a plate reader.
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and calculate the percentage of inhibition for each BMBE concentration.
-
Plot the percent inhibition versus the logarithm of the BMBE concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
Part II: Cellular Activity and Target Engagement
Scientific Rationale: After confirming direct enzymatic inhibition, it is essential to determine if BMBE can exert its effect within a living cell. This involves assessing its impact on cell viability and, more specifically, its ability to inhibit the target kinase signaling pathway.[7][10][11]
Protocol 4.1: Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which can be quantified spectrophotometrically after solubilization.[12][13] A reduction in signal indicates cytotoxicity or an anti-proliferative effect.
Materials:
-
Cancer cell line with the target kinase of interest
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Compound BMBE
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[14]
-
Clear, flat-bottomed 96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of BMBE in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various BMBE concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light.[12][14]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[15]
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
Data Presentation and Analysis:
| BMBE Conc. (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.250 | 100% |
| 0.1 | 1.215 | 97.2% |
| 1 | 1.050 | 84.0% |
| 5 | 0.630 | 50.4% |
| 10 | 0.350 | 28.0% |
| 50 | 0.110 | 8.8% |
Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting percent viability against the log of BMBE concentration.
Protocol 4.2: Cellular Target Inhibition Assessment (Western Blotting)
Principle: Western blotting allows for the detection of specific proteins from a complex mixture. By using phospho-specific antibodies, one can measure the phosphorylation state of a target kinase or its downstream substrates. A decrease in the phosphorylation signal upon treatment with BMBE provides strong evidence of target engagement and inhibition within the cellular context.[16][17]
Workflow Diagram:
Caption: BMBE inhibiting phosphorylation in a signaling cascade.
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of BMBE for a predetermined time (e.g., 2-6 hours). Include a vehicle control. If applicable, stimulate the pathway with a growth factor 15-30 minutes before lysis.
-
Wash cells with ice-cold PBS and lyse them with 1X Cell Lysis Buffer containing protease and phosphatase inhibitors.[18] Scrape the cells, collect the lysate, and clarify by centrifugation.[18]
-
-
Protein Quantification (BCA Assay):
-
Determine the total protein concentration of each lysate to ensure equal loading. The Bicinchoninic Acid (BCA) assay is a robust method where proteins reduce Cu²⁺ to Cu¹⁺, which then forms a purple complex with BCA, measurable at 562 nm.[19]
-
Prepare a standard curve using Bovine Serum Albumin (BSA) standards.
-
Mix a small volume of each lysate and standard with the BCA working reagent in a microplate.[20][21]
-
Incubate at 37°C for 30 minutes and read the absorbance at 562 nm.[20] Calculate protein concentrations based on the standard curve.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and add 3X SDS Sample Buffer. Heat samples at 95°C for 5 minutes.[18]
-
Load samples onto an SDS-polyacrylamide gel and separate the proteins via electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is preferred over milk for phospho-protein detection to avoid background from casein.[16]
-
Incubate the membrane with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-Kinase-Y123) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Re-probing:
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
To confirm equal protein loading, strip the membrane of the antibodies and re-probe it with an antibody that recognizes the total (both phosphorylated and unphosphorylated) form of the target protein.[17] A consistent total protein signal across all lanes validates that any observed decrease in the phospho-signal is due to inhibition, not differences in protein levels.
-
Data Interpretation and Future Directions
A promising result would be the demonstration of a dose-dependent inhibition of kinase activity by BMBE in the in vitro assay, which translates to a dose-dependent decrease in cancer cell viability and a clear, corresponding reduction in the phosphorylation of the target protein in the Western blot analysis. The IC₅₀ from the biochemical assay should ideally correlate with the concentrations causing effects in the cellular assays.
Next Steps:
-
Kinase Selectivity Profiling: Screen BMBE against a broad panel of kinases to determine its selectivity profile. A highly selective inhibitor is often preferred to minimize off-target effects.
-
Mechanism of Action Studies: Perform enzyme kinetics to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.
-
In Vivo Efficacy: If in vitro and cellular data are compelling, advance the compound to preclinical animal models to evaluate its efficacy, pharmacokinetics, and safety.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Bio-protocol. (2016). BCA (Bicinchoninic Acid) Protein Assay. Bio-protocol, 6(19), e1959. Retrieved from [Link]
-
Kwiecień, H., Goszczyńska, A., & Rokosz, P. (2016). Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current Pharmaceutical Design, 22(7), 879-894. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
PubMed. (2016). Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Retrieved from [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay. Retrieved from [Link]
-
QB3 Berkeley. (n.d.). Protein Quantification: BCA Assay. Retrieved from [Link]
-
Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). In vitro NLK Kinase Assay. Retrieved from [Link]
-
PubMed. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. Retrieved from [Link]
-
Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Retrieved from [Link]
-
PubMed. (2014). Benzofuran derivatives as a novel class of inhibitors of mTOR signaling. Retrieved from [Link]
-
Bio-protocol. (2019). In vitro kinase assay. Bio-protocol, 9(22), e3434. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) In vitro kinase assay v1. Retrieved from [Link]
-
Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]
-
Springer Protocols. (2011). Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Retrieved from [Link]
-
MDPI. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines. Retrieved from [Link]
-
PubMed. (2011). Discovery of a clinical stage multi-kinase inhibitor sodium (E)-2-{2-methoxy-5-[(2',4',6'-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na): synthesis, structure-activity relationship, and biological activity. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. In vitro kinase assay [protocols.io]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. broadpharm.com [broadpharm.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. youtube.com [youtube.com]
- 18. CST | Cell Signaling Technology [cellsignal.com]
- 19. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. qb3.berkeley.edu [qb3.berkeley.edu]
- 22. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Synthesis of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One
Introduction
Benzofuran derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1][2][3]. The specific substitution pattern of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One, featuring a bromine atom, a methoxy group, and an acetyl moiety, makes it a valuable intermediate for the synthesis of more complex molecules and a target for biological screening.
This document provides a comprehensive, in-depth guide for the laboratory synthesis of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One. The protocol is designed for researchers, scientists, and professionals in drug development. It is structured to not only provide a step-by-step procedure but also to offer insights into the rationale behind the chosen synthetic strategy and methodologies. The synthesis is logically divided into two main stages: the construction of the core 5-bromo-7-methoxy-1-benzofuran scaffold, followed by the introduction of the acetyl group at the 2-position via a Friedel-Crafts acylation.
Materials and Methods
Reagents and Solvents
All reagents and solvents should be of analytical grade or higher and used as received from the supplier unless otherwise noted.
| Reagent/Solvent | Supplier | Grade |
| 2-Bromo-6-methoxyphenol | Sigma-Aldrich | ≥98% |
| Chloroacetone | Sigma-Aldrich | ≥95% |
| Anhydrous Potassium Carbonate | Sigma-Aldrich | ≥99% |
| Acetone | Fisher Scientific | ACS Grade |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |
| Anhydrous Aluminum Chloride (AlCl₃) | Sigma-Aldrich | ≥99% |
| Acetyl Chloride | Sigma-Aldrich | ≥99% |
| Hydrochloric Acid (HCl) | Fisher Scientific | ACS Grade |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Anhydrous Magnesium Sulfate | Sigma-Aldrich | ≥97% |
| Ethyl Acetate | Fisher Scientific | HPLC Grade |
| Hexanes | Fisher Scientific | HPLC Grade |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrers with heating plates
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup
-
Melting point apparatus
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Experimental Protocol
The synthesis of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One is a two-step process. The first step involves the synthesis of the benzofuran core, followed by a Friedel-Crafts acylation to introduce the acetyl group.
Step 1: Synthesis of 5-Bromo-7-methoxy-1-benzofuran
This step involves the reaction of 2-bromo-6-methoxyphenol with chloroacetone in the presence of a base to form the benzofuran ring. This is a variation of the well-established Perkin rearrangement for benzofuran synthesis[4].
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-6-methoxyphenol (10.0 g, 49.2 mmol), anhydrous potassium carbonate (13.6 g, 98.4 mmol), and acetone (100 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Add chloroacetone (4.7 mL, 59.0 mmol) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC (eluent: 10% ethyl acetate in hexanes).
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (0% to 10%) as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield 5-bromo-7-methoxy-1-benzofuran as a solid.
-
Characterize the product by NMR and mass spectrometry.
Step 2: Synthesis of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One
The second step is a Friedel-Crafts acylation, a classic method for attaching acyl groups to aromatic rings[5][6]. The electron-rich benzofuran ring is acylated at the C2 position, which is electronically favored.
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (7.9 g, 59.2 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (4.2 mL, 59.2 mmol) dropwise to the cooled suspension with vigorous stirring.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Dissolve the 5-bromo-7-methoxy-1-benzofuran (11.3 g, 49.3 mmol) from Step 1 in anhydrous dichloromethane (50 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC (eluent: 20% ethyl acetate in hexanes).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL).
-
Stir the mixture until the ice has melted, then transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One as a solid.
-
Determine the melting point and characterize the final product by NMR and mass spectrometry.
Workflow Diagram
Caption: Synthetic workflow for 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One.
Results and Characterization
The successful synthesis of the target compound should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight | Expected Appearance |
| 5-Bromo-7-methoxy-1-benzofuran | C₉H₇BrO₂ | 227.06 g/mol | Off-white to pale yellow solid |
| 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One | C₁₁H₉BrO₃ | 269.09 g/mol | Solid[7] |
Expected Spectroscopic Data:
-
¹H NMR: The spectrum of the final product is expected to show characteristic peaks for the acetyl methyl protons (singlet around 2.5 ppm), the methoxy protons (singlet around 3.9 ppm), and distinct signals for the aromatic protons on the benzofuran ring.
-
¹³C NMR: The spectrum should display resonances for the carbonyl carbon (around 190 ppm), the carbons of the benzofuran ring, the acetyl methyl carbon, and the methoxy carbon.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the presence of a bromine atom.
Safety Precautions
It is imperative to conduct all experimental procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetyl Chloride: Highly flammable and corrosive. Reacts violently with water. Causes severe skin burns and eye damage[1][8][9][10][11]. Handle under inert atmosphere.
-
Aluminum Chloride: Causes severe skin burns and eye damage. Reacts violently with water[3][4][12][13][14]. Handle in a dry environment.
-
Chloroacetone: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. It is a lachrymator[2][15][16][17].
-
2-Bromo-6-methoxyphenol: May cause skin, eye, and respiratory irritation[5][18].
All waste materials should be disposed of in accordance with institutional and local regulations.
Conclusion
This application note details a reliable and reproducible two-step protocol for the synthesis of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One. By providing a thorough explanation of the synthetic strategy, detailed procedures, and necessary safety precautions, this guide serves as a valuable resource for researchers engaged in the synthesis of novel benzofuran derivatives for potential applications in drug discovery and development.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]
-
Breckland Scientific Supplies Ltd. (2023, January 12). Safety Data Sheet: Acetyl Chloride. Retrieved from [Link]
-
Redox. (2022, September 6). Safety Data Sheet: Aluminium Chloride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]
-
Exposome-Explorer. (n.d.). Chloroacetone, 96% stabilized with 0.5% CaCO3 MSDS# 97297. Retrieved from [Link]
-
Martins, C. F., Neves, M. G. P. M. S., & Cavaleiro, J. A. S. (2021). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules, 26(11), 3362. [Link]
-
Request PDF. (2025, August 6). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. Retrieved from [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of catalytic oxidation of benzofuran (BF), 2-methylbenzofuran.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dibromo-6-methoxyphenol. Retrieved from [Link]
-
Klumpp, D. A., et al. (2012). Friedel-Crafts Acylation with Amides. The Journal of Organic Chemistry, 77(20), 9217–9222. [Link]
- Google Patents. (n.d.). A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.
-
Czollner, L., et al. (2001). BENZOTHIEPINO[6,5a,5-bc]BENZOFURAN: SYNTHESIS OF A SULFUR-ANALOG OF GALANTHAMINE. ARKIVOC, 2001(5), 1-8. [Link]
-
Kwiecień, H., & Szychowska, A. (2007). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. Polish Journal of Chemistry, 81(5-6), 849-857. [Link]
-
Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]
-
NIST. (n.d.). 2-Acetylbenzofuran. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2,4-dibromophenol. Retrieved from [Link]
-
Cheméo. (n.d.). 2-Acetylbenzofuran. Retrieved from [Link]
-
European Patent Office. (1989, July 19). Process for the synthesis of 2-methoxy-6-bromo-naphthalene. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. alexandonian.com [alexandonian.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. redox.com [redox.com]
- 13. nj.gov [nj.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 18. fishersci.com [fishersci.com]
Application Note: Cell Cycle Analysis of Cells Treated with 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unraveling the Antiproliferative Potential of a Novel Benzofuran Derivative
Benzofuran derivatives represent a significant class of heterocyclic compounds, widely recognized for their diverse and potent biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1][2] Their structural versatility allows for the synthesis of novel molecules with enhanced therapeutic potential. Within this class, brominated and methoxy-substituted benzofurans have garnered considerable attention for their cytotoxic effects against various cancer cell lines.[3] The compound 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One is a synthetic benzofuran derivative with a chemical structure suggestive of potential anticancer activity.
A fundamental approach to characterizing the anticancer properties of a novel compound is to investigate its impact on cell cycle progression. The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer.[3] Many chemotherapeutic agents exert their effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing and promoting apoptosis.[3] This application note provides a comprehensive guide for researchers to analyze the effects of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One on the cell cycle of a selected cancer cell line using propidium iodide (PI) staining followed by flow cytometry.
Scientific Rationale: Why Investigate the Cell Cycle?
The eukaryotic cell cycle is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Cell cycle checkpoints are critical surveillance mechanisms that ensure the proper execution of each phase.[3] For instance, the G2/M checkpoint prevents cells from entering mitosis with damaged DNA. Several studies have demonstrated that benzofuran derivatives can induce cell cycle arrest, particularly at the G2/M phase, often through mechanisms such as the inhibition of tubulin polymerization or via p53-dependent pathways.[4][5]
By analyzing the distribution of cells in each phase of the cell cycle after treatment with 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One, researchers can elucidate its primary mechanism of antiproliferative action. An accumulation of cells in a specific phase would indicate that the compound is likely targeting a molecular pathway essential for progression through that stage of the cell cycle.
Experimental Design and Workflow
A typical experiment to assess the cell cycle effects of a test compound involves several key stages, from initial cell culture and dose-response determination to the final data analysis. The following workflow provides a logical sequence for a robust investigation.
Figure 1: A comprehensive workflow for cell cycle analysis, from initial cell culture to final data interpretation.
Detailed Protocols
Part 1: Cell Culture and Treatment
1.1. Cell Line Selection and Maintenance:
-
Rationale: The choice of cell line is critical and should be relevant to the research question (e.g., a cancer type where new therapies are needed). For this protocol, a human cancer cell line such as HeLa (cervical cancer) or MCF-7 (breast cancer) is suitable.
-
Protocol:
-
Culture the chosen cell line in the recommended complete growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
1.2. Dose-Response and IC50 Determination (MTT Assay):
-
Rationale: Before cell cycle analysis, it is essential to determine the cytotoxic concentration range of the compound. The half-maximal inhibitory concentration (IC50) is a key parameter for selecting appropriate treatment concentrations.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One in complete growth medium.
-
Treat the cells with the various concentrations of the compound for 24, 48, and 72 hours.
-
At each time point, add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
1.3. Cell Treatment for Cycle Analysis:
-
Rationale: Based on the IC50 value, select a minimum of three concentrations (e.g., 0.5x IC50, 1x IC50, and 2x IC50) to treat the cells. This allows for the observation of dose-dependent effects.
-
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere overnight.
-
Treat the cells with the selected concentrations of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 or 48 hours).
-
Part 2: Cell Staining and Flow Cytometry
2.1. Cell Harvesting and Fixation:
-
Rationale: Proper harvesting and fixation are crucial for obtaining a single-cell suspension and preserving the DNA integrity for accurate staining. Cold ethanol fixation is a standard and effective method.
-
Protocol:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Detach the cells using trypsin-EDTA and neutralize with complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
2.2. Propidium Iodide Staining:
-
Rationale: Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. RNase A is included to eliminate staining of double-stranded RNA.
-
Protocol:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
2.3. Flow Cytometry Acquisition:
-
Rationale: A flow cytometer will measure the fluorescence intensity of individual cells, allowing for the generation of a histogram representing the cell cycle distribution.
-
Protocol:
-
Set up the flow cytometer with the appropriate laser (e.g., 488 nm) and emission filter for PI (e.g., 585/42 nm).
-
Calibrate the instrument using standard beads.
-
Acquire data for at least 10,000 events per sample.
-
Use a low flow rate to ensure accurate measurements.
-
Data Analysis and Interpretation
The output from the flow cytometer is a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells.
-
G1 Peak: The first and typically largest peak represents cells in the G1 phase with a 2n DNA content.
-
G2/M Peak: The second peak, with approximately twice the fluorescence intensity of the G1 peak, represents cells in the G2 or M phase with a 4n DNA content.
-
S Phase: The region between the G1 and G2/M peaks represents cells in the S phase, actively synthesizing DNA.
-
Sub-G1 Peak: A peak to the left of the G1 peak indicates apoptotic cells with fragmented DNA.
Specialized software (e.g., FlowJo, ModFit LT) should be used to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.
Expected Results
Based on existing literature for similar benzofuran derivatives, treatment with 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One is hypothesized to induce cell cycle arrest, potentially at the G2/M checkpoint.[4][5]
| Treatment Group | % G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Vehicle Control | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 | 1.5 ± 0.5 |
| Compound (0.5x IC50) | 58.7 ± 2.8 | 18.9 ± 2.1 | 22.4 ± 2.3 | 3.8 ± 0.9 |
| Compound (1x IC50) | 45.1 ± 3.5 | 15.3 ± 1.9 | 39.6 ± 3.2 | 8.7 ± 1.2 |
| Compound (2x IC50) | 30.8 ± 4.2 | 10.1 ± 1.5 | 59.1 ± 4.5 | 15.4 ± 2.1 |
Table 1: Hypothetical data illustrating a dose-dependent increase in the G2/M population and the sub-G1 peak, suggesting G2/M arrest and induction of apoptosis.
Visualizing the Cell Cycle and Potential Point of Intervention
The cell cycle is a highly regulated process with key checkpoints that ensure genomic integrity. The diagram below illustrates the phases of the cell cycle and highlights the G2/M checkpoint, a potential target for benzofuran derivatives.
Figure 2: A simplified diagram of the cell cycle, indicating the G2/M checkpoint as a potential point of arrest induced by 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One.
Conclusion and Future Directions
This application note provides a detailed protocol for assessing the effects of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One on the cell cycle. A dose-dependent accumulation of cells in the G2/M phase, coupled with an increase in the sub-G1 population, would strongly suggest that the compound induces cell cycle arrest and apoptosis.
Further investigations could involve:
-
Western Blot Analysis: To examine the expression levels of key cell cycle regulatory proteins such as cyclins (e.g., Cyclin B1), cyclin-dependent kinases (e.g., CDK1), and checkpoint proteins (e.g., p53, p21).
-
Immunofluorescence Microscopy: To visualize changes in the microtubule network, which would support a mechanism of tubulin polymerization inhibition.
-
Annexin V/PI Apoptosis Assay: To confirm and quantify the induction of apoptosis.
By following these protocols and considering the scientific rationale, researchers can effectively characterize the antiproliferative mechanism of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One, contributing to the development of novel anticancer therapeutics.
References
-
Zawadowska, K., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(3), 735. [Link]
-
Abdel-Wahab, B. F., et al. (2012). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1682. [Link]
-
Romagnoli, R., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549. [Link]
-
Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 549. [Link]
-
El-Sayed, N. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11486-11506. [Link]
-
Manna, S. K., et al. (2010). Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-κB. Journal of Biological Chemistry, 285(29), 22318-22327. [Link]
Sources
- 1. 1-(5-Bromo-1-benzofuran-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 5. researcher.manipal.edu [researcher.manipal.edu]
Application Notes & Protocols: Investigating the Medicinal Chemistry Potential of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One
Audience: Researchers, scientists, and drug development professionals.
From the Desk of the Senior Application Scientist:
This document serves as a technical guide for investigating the therapeutic potential of the novel chemical entity, 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One . While this specific molecule is not extensively characterized in current literature, its structural framework is built upon the benzofuran scaffold, a "privileged" heterocyclic system renowned for its wide-ranging biological activities.[1][2][3] The presence of key functional groups—a bromine atom, a methoxy group, and a 2-acetyl substituent—provides a strong rationale for its exploration as a source of new therapeutic agents.[4][5][6][7]
This guide is structured not as a report on known activities, but as a strategic blueprint for the initial screening and evaluation of this compound. We will proceed from a foundation of established knowledge on related structures to provide detailed, field-proven protocols for assessing its potential in three high-impact therapeutic areas: oncology (kinase inhibition), inflammation, and infectious diseases.
Part 1: Scientific Rationale & Structural Significance
The benzofuran core is a recurring motif in numerous natural products and synthetic drugs, valued for its ability to interact with a diverse array of biological targets.[4][8][9] The specific substitutions on the target molecule, 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One, suggest several plausible mechanisms of action and therapeutic applications.
-
The 2-Acetyl Group: This functional group is a known precursor for derivatives with significant anti-inflammatory properties.[4] Furthermore, studies on related anticancer benzofurans have demonstrated that the absence of a 2-acetyl group can lead to a marked decrease in cytotoxic activity, suggesting its critical role in this domain.[5]
-
The 5-Bromo Substituent: Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance biological activity.[5] Halogen bonds can improve target affinity and selectivity, and halogenated benzofurans are a well-established class of compounds with potent antitumor properties.[5][10]
-
The 7-Methoxy Group: Methoxy-substituted benzofurans are of significant interest in oncology research, with demonstrated mechanisms including the inhibition of tubulin polymerization and key protein kinases involved in tumor progression, such as VEGFR-2 and Aurora B kinase.[7] The combination of bromo and methoxy groups has been shown to influence the pro-apoptotic properties of benzofuran derivatives.[6]
Based on this structural analysis, we propose a hierarchical screening cascade to efficiently probe the most probable biological activities of this compound.
Part 2: Application Protocol 1: Screening for Kinase Inhibitory Activity
2.1. Expertise & Causality:
The benzofuran scaffold, particularly when substituted with methoxy groups, is known to form the basis of various kinase inhibitors.[7] Kinases are a major class of "druggable" targets, and their dysregulation is a hallmark of many cancers.[11] An initial biochemical assay is the most direct and efficient method to determine if the compound can inhibit the catalytic activity of a kinase. We will use a luminescence-based ADP detection assay as a model, as it is a robust, high-throughput method for measuring kinase activity.[12] A broad-panel screen is recommended for initial discovery, followed by dose-response curves to determine the potency (IC50) against specific "hits".[11][13]
2.2. Experimental Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™ Model)
This protocol outlines the determination of an IC50 value for a test compound against a specific protein kinase.
Materials:
-
Test Compound: 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One, dissolved in 100% DMSO to create a 10 mM stock.
-
Kinase: Purified, active protein kinase of interest (e.g., VEGFR-2, Aurora B).
-
Substrate: Corresponding peptide or protein substrate for the selected kinase.
-
Assay Buffer: Kinase-specific buffer (typically contains Tris-HCl, MgCl2, DTT).
-
ATP: High-purity ATP solution.
-
Kinase Assay Kit: ADP-Glo™ Kinase Assay (Promega) or equivalent.
-
Positive Control: A known inhibitor for the selected kinase (e.g., Sunitinib for VEGFR-2).
-
White, opaque 96-well or 384-well assay plates.
Procedure:
-
Compound Dilution: Prepare a serial dilution series of the test compound.
-
Create a 10-point, 3-fold serial dilution in 100% DMSO. Start from the 10 mM stock.
-
Transfer a small volume of each concentration from the DMSO plate to an intermediate plate and dilute with assay buffer. This minimizes the final DMSO concentration in the assay to ≤1%.
-
-
Assay Plate Preparation:
-
Add 5 µL of the diluted test compound, positive control, or vehicle (assay buffer with equivalent DMSO concentration) to the wells of the assay plate.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X kinase/substrate master mix in assay buffer.
-
Add 10 µL of this master mix to each well.
-
Prepare a 2X ATP solution in assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well. The final reaction volume is 25 µL.
-
-
Incubation: Gently mix the plate and incubate at room temperature (or 30°C) for 60 minutes.
-
ADP Detection (as per ADP-Glo™ protocol):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
2.3. Data Presentation & Analysis:
The raw luminescence data should be converted to percent inhibition relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Table 1: Template for Recording Kinase Inhibition Data
| Compound Concentration [µM] | Luminescence (RLU) | % Inhibition |
|---|---|---|
| 100 | ||
| 33.3 | ||
| 11.1 | ||
| 3.70 | ||
| 1.23 | ||
| 0.41 | ||
| 0.14 | ||
| 0.05 | ||
| 0.02 | ||
| 0.00 |
| Calculated IC50 (µM): | | |
2.4. Visualization: Kinase Inhibitor Screening Workflow
Caption: Workflow for MIC determination by broth microdilution.
Part 5: Future Directions & Concluding Remarks
The protocols outlined above provide a robust starting point for the characterization of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One. Positive results in any of these primary screens should be followed by more in-depth studies:
-
Structure-Activity Relationship (SAR): If promising activity is identified, a medicinal chemistry campaign should be initiated. Synthesizing analogs by modifying the substituents at the 2, 5, and 7 positions will be crucial for optimizing potency and selectivity.
-
Mechanism of Action (MoA): For kinase inhibitor "hits," further studies are needed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and to confirm target engagement in a cellular context via methods like Western blotting. *[12] Lead Optimization: Promising compounds will require evaluation of their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-like potential.
The logical, evidence-based screening of novel chemical matter is the foundation of modern drug discovery. By leveraging the known pharmacology of the benzofuran scaffold, these protocols offer an efficient pathway to potentially uncover the therapeutic value of this promising compound.
References
- Benzofuran: an emerging scaffold for antimicrobial agents.RSC Publishing.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Benzofuran Derivatives in Drug Discovery: The Role of Boronic Acids.Boronina.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.SEAFDEC/AQD Institutional Repository.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease.PubMed.
- Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents.
- Anticancer therapeutic potential of benzofuran scaffolds.RSC Publishing.
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
- Benzofuran – Knowledge and References.Taylor & Francis.
- Application Notes and Protocols for Hedycoronen A: A Cell-Based Assay for Anti-Inflamm
- Minimum Inhibitory Concentration (MIC) Test.
- Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay.Molecular Devices.
- Guidelines for anti‐inflammatory assays in RAW264.7 cells.
- Natural source, bioactivity and synthesis of benzofuran derivatives.
- SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM.
- Step-by-Step Guide to Kinase Inhibitor Development.Reaction Biology.
- High content cell-based assay for the inflammatory p
- In vitro protocol for the optimal induction of inflammation in human monocyte cell lines.
- Mini Review on Important Biological Properties of Benzofuran Deriv
- A Technical Guide to the Preliminary Screening of Novel Tropomyosin Receptor Kinase (Trk) Inhibitors.Benchchem.
- Mini review on important biological properties of benzofuran deriv
- New Screening Approaches for Kinases.Royal Society of Chemistry.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.PubMed Central.
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.PubMed Central.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.PubMed Central.
- Biological and Medicinal Significance of Benzofuran.
- Application of Methoxy-Substituted Benzofuran Deriv
- The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development.NINGBO INNO PHARMCHEM CO.,LTD..
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.PubMed Central.
Sources
- 1. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One
Introduction: Rationale for the Evaluation of a Novel Benzofuran Derivative
The benzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Derivatives of this core structure have demonstrated significant potential as anti-tumor, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3] The specific compound, 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One, incorporates key pharmacophoric features: a halogen (bromo) and a methoxy group on the benzene ring, which can significantly influence its lipophilicity, electronic properties, and metabolic stability, thereby modulating its biological activity.[4]
This document provides a comprehensive guide for the initial in vitro characterization of this compound. The proposed workflow is designed as a tiered screening cascade, beginning with a foundational assessment of cytotoxicity to establish a therapeutic window, followed by functional assays to probe its potential anti-inflammatory and antimicrobial properties. This structured approach ensures that observed biological effects are target-specific rather than a consequence of broad cellular toxicity.
Compound Profile: 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BrO₃ | [5] |
| Molecular Weight | 269.09 g/mol | [5] |
| Appearance | Solid | [5] |
| SMILES String | COc1cc(Br)cc2cc(oc12)C(C)=O | [5] |
| InChI Key | FQQBNIWOOXIDEP-UHFFFAOYSA-N | [5] |
Proposed In Vitro Evaluation Workflow
A logical, tiered approach is essential for the efficient evaluation of a novel compound. This strategy prioritizes the early acquisition of critical data to inform subsequent, more resource-intensive experiments.
Figure 1: A tiered workflow for the in vitro evaluation of the title compound.
Protocol 1: Cytotoxicity Assessment using XTT Assay
Principle
The primary step in evaluating any new chemical entity is to determine its intrinsic cytotoxicity. The XTT assay is a colorimetric method that quantifies the metabolic activity of living cells, which serves as a reliable indicator of cell viability. Metabolically active cells reduce the water-soluble tetrazolium salt XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to a colored formazan product.[6] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells. Unlike the related MTT assay, the XTT formazan product is water-soluble, simplifying the protocol by eliminating the need for a final solubilization step.[7] A reduction in cell viability of more than 30% is typically considered a cytotoxic effect according to ISO 10993-5 standards.[8]
Materials
-
Human cell line (e.g., HEK293 for general toxicity, or a relevant cancer cell line like HeLa or MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom tissue culture plates
-
1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One (Test Compound)
-
DMSO (Vehicle)
-
Doxorubicin or Staurosporine (Positive Control for cytotoxicity)
-
XTT Cell Viability Assay Kit (containing XTT reagent and electron-coupling reagent)
-
Phosphate Buffered Saline (PBS)
-
Multi-channel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at ~450 nm)
Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and enter logarithmic growth phase.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in all wells should be ≤ 0.1% to avoid vehicle-induced toxicity.
-
Prepare controls:
-
Untreated Control: Medium only.
-
Vehicle Control: Medium with 0.1% DMSO.
-
Positive Control: Medium with a known cytotoxic agent (e.g., 10 µM Doxorubicin).
-
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells (in triplicate).
-
Incubate for 24, 48, or 72 hours.
-
-
XTT Reagent Addition and Incubation:
-
Immediately before use, prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent and the electron-coupling reagent).
-
Add 50 µL of the freshly prepared XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in the CO₂ incubator.
-
-
Data Acquisition:
-
Gently shake the plate to ensure a homogenous distribution of the colored formazan product.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of ~650 nm is recommended to subtract background noise.
-
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle control.
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
-
Generate Dose-Response Curve:
-
Plot Percent Viability against the logarithm of the compound concentration.
-
Use non-linear regression (log[inhibitor] vs. response) to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Table 1: Example Data for Cytotoxicity Assessment
| Concentration (µM) | Mean Absorbance (450nm) | Standard Deviation | % Viability |
| Vehicle Control (0) | 1.254 | 0.088 | 100.0% |
| 0.1 | 1.248 | 0.091 | 99.5% |
| 1.0 | 1.211 | 0.075 | 96.6% |
| 10.0 | 1.103 | 0.082 | 88.0% |
| 25.0 | 0.852 | 0.063 | 67.9% |
| 50.0 | 0.615 | 0.051 | 49.0% |
| 100.0 | 0.322 | 0.045 | 25.7% |
| Positive Control | 0.150 | 0.021 | 12.0% |
| Calculated IC₅₀ | ~51 µM |
Protocol 2: Anti-Inflammatory Activity via Nitric Oxide Inhibition
Principle
Nitric oxide (NO) is a key signaling molecule and a critical mediator in inflammatory processes.[9] During inflammation, macrophages are activated by stimuli like lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS), which produces large amounts of NO.[10][11] Overproduction of NO contributes to tissue damage and chronic inflammation. This assay quantifies the inhibitory effect of the test compound on NO production in LPS-stimulated murine macrophage cells (e.g., RAW 264.7). The amount of NO is determined by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[9]
Materials
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound and DMSO
-
L-NG-Nitroarginine Methyl Ester (L-NAME) or Dexamethasone (Positive Control for NO inhibition)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (for standard curve)
-
96-well plates and microplate reader (540 nm)
Step-by-Step Protocol
-
Cell Seeding and Pre-treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Prepare dilutions of the test compound in medium at concentrations determined to be non-toxic from the cytotoxicity assay (e.g., concentrations below the IC₅₀).
-
Remove the old medium and add 100 µL of the compound dilutions. Incubate for 1-2 hours.
-
-
LPS Stimulation:
-
Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the untreated control wells).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm within 30 minutes.
-
-
Standard Curve:
-
Prepare a serial dilution of sodium nitrite (e.g., from 100 µM to 0 µM) in culture medium.
-
Process the standards in the same way as the samples with the Griess reagent.
-
Plot absorbance vs. nitrite concentration to generate a standard curve.
-
Data Analysis and Presentation
-
Calculate Nitrite Concentration: Use the standard curve to determine the nitrite concentration in each sample.
-
Calculate Percent Inhibition:
-
Percent NO Inhibition = [1 - (Nitrite in Treated Cells / Nitrite in LPS-only Cells)] x 100
-
-
Generate IC₅₀: Plot Percent Inhibition vs. compound concentration to determine the IC₅₀ for NO inhibition.
-
Confirm Viability: It is crucial to run a parallel XTT or MTT assay on the same plate to confirm that the observed reduction in NO is due to specific iNOS inhibition and not cell death.
Figure 2: Workflow for the Nitric Oxide Inhibition Assay.
Protocol 3: Antimicrobial Susceptibility Testing
Principle
To assess the potential antibacterial activity of the compound, the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[12][13] This quantitative method is a gold standard in antimicrobial susceptibility testing and allows for the direct comparison of potency against different bacterial strains.[14][15]
Materials
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test Compound and DMSO
-
Ciprofloxacin or Gentamicin (Positive Control antibiotic)
-
Sterile 96-well U-bottom plates
-
Spectrophotometer or McFarland standards (0.5)
-
Incubator (37°C)
Step-by-Step Protocol
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in CAMHB to obtain a working inoculum of ~1.5 x 10⁶ CFU/mL.
-
-
Compound Dilution Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of a high-concentration stock of the test compound (e.g., 256 µg/mL in CAMHB with 2% DMSO) to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the working bacterial inoculum to wells in columns 1 through 11. This results in a final inoculum of ~5 x 10⁵ CFU/mL in a final volume of 110 µL. Do not add bacteria to column 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis and Presentation
-
MIC Determination:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear).
-
The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
-
Table 2: Example Data for MIC Determination (µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| Test Compound | 16 | >128 |
| Ciprofloxacin | 0.5 | 0.25 |
This result would suggest the compound has moderate, selective activity against Gram-positive bacteria.
Concluding Remarks
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One. By systematically assessing cytotoxicity, anti-inflammatory, and antimicrobial activities, researchers can efficiently identify promising biological effects and establish a data-driven basis for further investigation. Positive results from these screens would warrant progression to more complex mechanism-of-action studies, such as specific enzyme inhibition assays[16][17] or analysis of inflammatory cytokine expression,[10] to fully elucidate the compound's therapeutic potential.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Antimicrobial Chemotherapy, 61(1), 1-9. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2OsAjyuMICrZW3DuW_XpuSIB6XQd4RVXWs3oREm9UPbObIx1DZXpONZHrPv9C10FRvXllxZvyijovUFBC2HPf31Q8YlYhyj1P9LfNzxV14SP012oWCJoIHv23p70mLSzPFQ==]
- Wikipedia contributors. (2024). Antibiotic sensitivity testing. Wikipedia. [https://en.wikipedia.org/wiki/Antibiotic_sensitivity_testing]
- World Organisation for Animal Health (WOAH). (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIch2lHQIX9xeYFo3JGrSJ9DcLztW2Am3oL4mkvcAu-kW7zHdX9-un9evMSn943J4yEQnwP25RdbqouQARfZWvm2mBfTu3cu7ZqhKK39Q6dXcABoJ41azQ4_k32UXlnEURcKmM6P_ZWUpAhB0Y9cC9peY-2c9bpgEEHeXYPLDOApLK8pC4sXQcaewhM7-hYupTLlrO748JosPk9DHbYlw=]
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE66qMk6LwDewI1OqfksLhBdyucXQfKbjA0OMAcnkUbFIuLvj5af91hLf_w9rk2Swle7YxbrC2lQGgxci5T4RDU34Z3KTOknyzTldcH3iWssIW2q7Q_TX_DPKhpJPLqZHZIo6NK--5LhPBEd0BnBA1AeGe8znElI5Xa9VzJo2cHTP662dgiPLpkYnA9HFkYgiCYkjUcRO0AbBC9wS-DhK0kWyOPBDr7uzoZmdK9qowe8A0=]
- INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [https://www.integra-biosciences.com/united-kingdom/en/blog/article/antimicrobial-susceptibility-tests-comprehensive-review-most-commonly-used-methods]
- Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. [https://www.biobide.
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMXcW6bVsOgPBXBDDVSA-6fA5Ab8j8Il92CI4hP3Nsa6qHCOmPPKYHh0u_YLfA_eMZDBBxYB1RjrrhVMqCjUQZ792ccxQLvRkIAWvqhIY5dHNfoTvBjSppSil4Lvnz5CKZxsho0yp35mgJ3kebdoK3GKlTv3BItUisc1aorotZldrMpkZGaW83xuz8U2CnAyFGGGehhE2Er4X6Cv-4KubKeHdHwvO2uTJxVz8=]
- Rida, S. M., El-Hawash, S. A., Fahmy, H. T., Hazza, A. A., & El-Meligy, M. M. (2006). Synthesis and in vitro evaluation of some novel benzofuran derivatives as potential anti-HIV-1, anticancer, and antimicrobial agents. Archives of Pharmacal Research, 29(1), 16–25. [https://pubmed.ncbi.nlm.nih.gov/16491828/]
- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [https://www.bellbrooklabs.
- Rida, S. M., El-Hawash, S. A., Badawey, E. S. A. M., Fahmy, H. T., & Ghorab, M. M. (2005). Synthesis of novel benzofuran and related benzimidazole derivatives for evaluation of in vitro anti-HIV-1, anticancer and antimicrobial activities. Archives of Pharmacal Research, 28(8), 890–899. [https://pubmed.ncbi.nlm.nih.gov/16178411/]
- Clinical Trials Arena. (2018). Universal enzyme inhibition measurement could boost drug discovery. [https://www.clinicaltrialsarena.com/news/universal-enzyme-inhibition-measurement-boost-drug-discovery/]
- Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. [https://www.youtube.
- Kumar, D., Kumar, N., Singh, J., & Shah, K. (2018). In vitro assay of benzofuran derivatives 3. ResearchGate. [https://www.researchgate.
- Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [https://www.ncbi.nlm.nih.gov/books/NBK92001/]
- Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability. [https://www.thermofisher.com/us/en/home/life-science/cell-analysis/cell-viability-and-regulation/cell-viability/cyquant-xtt-mtt-assays.html]
- Wikipedia contributors. (2024). MTT assay. Wikipedia. [https://en.wikipedia.org/wiki/MTT_assay]
- Fakurazi, S., Hairuszah, I., & Nanthini, U. (2008). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PLoS ONE, 3(8), e2934. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2494600/]
- Adamska, A., Fal-Krzyżanowska, E., Bielenica, A., et al. (2022). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 27(19), 6296. [https://www.mdpi.com/1420-3049/27/19/6296]
- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment. [https://www.abcam.com/content/introduction-to-xtt-assays-for-cell-viability-assessment]
- Wang, T., Li, M., Shi, Y., et al. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules, 29(5), 1109. [https://www.mdpi.com/1420-3049/29/5/1109]
- Measurlabs. (n.d.). XTT Assay for Medical Device Cytotoxicity Assessment. [https://measurlabs.com/tests/xtt-cytotoxicity-assay-iso-10993-5/]
- Okpala, C. O. R. (2015). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmaceutical Sciences and Research, 6(8), 3466-3474. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEqJT4gc9DsB9kbIwvtC8zwVRqMR6CsIo2MXYWMLFbXcB7w_2PdsK9_aIcqEGBXo_NFIRzNIsujHST3pTiBvmFThg4n1HWEObN4Y9LYWwYYs_om4q0kxQjLH2XCWbVe2-UOxxfpzr0Al9BsNQgQ4S-uOGcsLVBreuyJNVZbdQG]
- Sharma, I., Khan, W., & Siddiqui, N. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [https://pubs.acs.org/doi/10.1021/acsomega.4c02288]
- Udenigwe, C. C., & Adebiyi, A. P. (2017). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Journal of Food Biochemistry, 41(1), e12290. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5309322/]
- Hsieh, H. L., Yang, C. M., & Wang, H. H. (2005). Nitric Oxide Modulates Pro- and Anti-inflammatory Cytokines in Lipopolysaccharide-Activated Macrophages. Journal of the Formosan Medical Association, 104(2), 85-93. [https://www.researchgate.
- Lee, S. C., Chan, C. K., & Chen, C. M. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Antioxidants, 11(11), 2200. [https://www.mdpi.com/2076-3921/11/11/2200]
- Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2009). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2811. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2969968/]
- Sigma-Aldrich. (n.d.). 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone. [https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000219]
- Demir, A. S., Aybey, A., & Sirit, A. (2009). Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. ResearchGate. [https://www.researchgate.net/publication/251642838_Optically_Active_1-Benzofuran-2-ylethanols_and_Ethane-12-diols_by_Enantiotopic_Selective_Bioreductions]
- Li, Y., Wang, X., & Liu, Y. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 11(1), 1-20. [https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra09232a]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and in vitro evaluation of some novel benzofuran derivatives as potential anti-HIV-1, anticancer, and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(5-Bromo-1-benzofuran-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. measurlabs.com [measurlabs.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 13. integra-biosciences.com [integra-biosciences.com]
- 14. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 15. woah.org [woah.org]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"developing bioassays for novel benzofuran compounds"
Developing Robust Bioassays for Novel Benzofuran Compounds: From Primary Screening to Mechanistic Insights
Introduction
Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3] The inherent versatility of the benzofuran nucleus makes it a fertile ground for the discovery of novel therapeutic agents.[4] However, translating a promising novel chemical entity (NCE) from the bench to the clinic hinges on a critical, early-stage process: the development of robust and reliable bioassays.[5][6]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of bioassays for novel benzofuran compounds. As a Senior Application Scientist, my objective is to provide not just protocols, but a strategic framework grounded in scientific integrity. We will explore a tiered approach, from initial cytotoxicity screening to elucidating the specific mechanism of action, ensuring that each experimental step is a self-validating system designed to generate high-quality, reproducible data.
Part 1: Foundational Strategies in Bioassay Development
A successful bioassay cascade begins with a thorough understanding of the test compound and a logical, tiered screening strategy.[5] This initial phase is crucial for avoiding costly failures in later stages of drug development.
Section 1.1: Physicochemical and In Silico Profiling
Before embarking on wet-lab experiments, it is imperative to characterize the fundamental properties of your novel benzofuran compounds.
-
Solubility: Determine the solubility of each compound in aqueous buffers (e.g., PBS) and common organic solvents (e.g., DMSO). This is critical for preparing accurate stock solutions and avoiding compound precipitation in your assays.
-
Stability: Assess the stability of the compounds under typical assay conditions (e.g., temperature, pH, light exposure) to ensure that the observed biological effects are due to the compound itself and not a degradation product.
-
In Silico Prediction: Utilize computational tools to predict potential biological targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This can provide early insights into potential mechanisms of action and guide the selection of appropriate bioassays.
Section 1.2: A Tiered Approach to Bioassay Implementation
A tiered or funnel-based approach is the most efficient method for screening novel compounds.[6] This strategy starts with broad, high-throughput assays to identify "hits" and progressively moves towards more complex, low-throughput assays to characterize the mechanism of action (MoA) of the most promising candidates.
Caption: Tiered approach to bioassay development for benzofurans.
Part 2: Primary Screening Assays: Identifying Bioactive Hits
The initial goal of primary screening is to cast a wide net and identify which of your novel benzofuran compounds exhibit biological activity.
Section 2.1: Cell Viability and Cytotoxicity Assays
A fundamental first step in characterizing a novel compound is to assess its effect on cell viability. Tetrazolium reduction assays are a common and reliable method for this purpose.[7][8]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce tetrazolium salts (like MTT or MTS) to a colored formazan product.[7][9] The amount of formazan produced is directly proportional to the number of viable cells.[7]
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of yellow MTT to insoluble purple formazan crystals by mitochondrial dehydrogenases.[8] | Inexpensive, well-established. | Requires a solubilization step (e.g., with DMSO), which can introduce pipetting errors.[9] |
| MTS | Reduction of MTS to a soluble formazan product in the presence of an electron coupling reagent.[10] | Simpler workflow (no solubilization step), higher throughput.[9] | More expensive than MTT. |
| WST-8 | Similar to MTS, produces a water-soluble formazan.[9] | High sensitivity, low toxicity to cells. | Higher cost. |
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing the cytotoxicity of novel compounds on adherent cell lines.[7][10]
Materials:
-
Adherent cells of choice (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Novel benzofuran compounds (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[9]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of your benzofuran compounds in culture medium. It's advisable to start with a broad concentration range (e.g., 0.1 µM to 100 µM).[11]
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same percentage of DMSO used for the compounds) and a no-cell control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
Part 3: Secondary and Mechanistic Assays: From Hit to Lead
Once primary hits are identified, the focus shifts to confirming their activity, determining their potency, and investigating their mechanism of action.
Section 3.1: Dose-Response Analysis and IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.[15] It is the concentration of the inhibitor required to reduce a biological activity (e.g., enzyme activity, cell viability) by 50%.[15][16] To determine the IC50, a dose-response curve is generated by plotting the biological response against a range of compound concentrations.[17]
Section 3.2: Target-Based Assays: Enzyme Inhibition
Many benzofuran derivatives exert their effects by inhibiting specific enzymes.[3][18] A general enzyme inhibition assay can be adapted for various enzyme targets.[19][20]
Protocol 2: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a framework for assessing the inhibitory effect of a novel benzofuran compound on a purified enzyme.[19]
Materials:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
Assay buffer (optimized for the enzyme)
-
Novel benzofuran compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the novel compound in DMSO (e.g., 10 mM).[19]
-
Create serial dilutions of the compound in the assay buffer. The final DMSO concentration should be kept low (typically ≤1%) to avoid affecting enzyme activity.[19]
-
Prepare the enzyme and substrate solutions at their optimal concentrations in the assay buffer. For initial screens, a substrate concentration at or near the Michaelis constant (Km) is often used.[21]
-
-
Assay Setup (in a 96-well plate):
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the control wells.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]
-
Section 3.3: Elucidating the Mechanism of Action (MoA): Signaling Pathway Analysis
Understanding how a compound affects cellular signaling pathways is crucial for lead optimization.[22][23] Western blotting is a powerful technique to investigate changes in protein expression and post-translational modifications (e.g., phosphorylation) within a specific pathway.[24][25]
For instance, if a benzofuran compound is hypothesized to inhibit a specific kinase (e.g., a receptor tyrosine kinase like EGFR), a Western blot can be used to assess the phosphorylation status of downstream targets in the signaling cascade.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol outlines the key steps for analyzing protein phosphorylation in response to treatment with a novel benzofuran compound.[24][26]
Materials:
-
Cells treated with the benzofuran compound and appropriate controls
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with the benzofuran compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.[24]
-
Clarify the lysates by centrifugation and determine the protein concentration (e.g., using a BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C, diluted in blocking buffer.[24]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein (e.g., GAPDH, β-actin).
-
Part 4: Assay Validation and Data Interpretation
The reliability of your findings depends on the quality and validation of your bioassays.[27][28]
Section 4.1: Key Parameters for Assay Validation
For high-throughput screening (HTS) assays, the Z'-factor is a critical parameter for assessing assay quality.[27][29] It is a statistical measure of the separation between the positive and negative controls.[30][31]
Z'-factor Formula: Z' = 1 - (3σp + 3σn) / |μp - μn| Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
| Z'-factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls; suitable for HTS.[30][31] |
| 0 to 0.5 | Marginal | The assay may be acceptable but requires optimization.[30] |
| < 0 | Unacceptable | The signal from the controls overlaps, making the assay unreliable for screening.[30] |
Conclusion
The development of bioassays for novel benzofuran compounds is a multi-faceted process that requires a strategic, stepwise approach. By starting with broad primary screens, confirming activity with dose-response studies, and delving into the mechanism of action with target-based and pathway-focused assays, researchers can build a comprehensive biological profile of their compounds. Adherence to rigorous validation standards and careful data interpretation are paramount to ensuring the scientific integrity of the findings and successfully identifying promising new drug candidates. This systematic approach, grounded in the principles of causality and self-validation, will ultimately accelerate the translation of novel benzofurans from chemical curiosities to potential therapeutics.
References
- Natural source, bioactivity and synthesis of benzofuran deriv
- Natural source, bioactivity and synthesis of benzofuran deriv
- A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. PubMed.
- Protocol for Cell Viability Assays. BroadPharm.
- Bioactive Benzofuran deriv
- Z-factor. Grokipedia.
- Natural source, bioactivity and synthesis of benzofuran deriv
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Deriv
- Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
- MTT assay protocol. Abcam.
- Z-factors. BIT 479/579 High-throughput Discovery.
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- A standard operating procedure for an enzym
- Cell Viability Assays. NCBI Bookshelf.
- Assay performance and the Z'-factor in HTS. Drug Target Review.
- IC50. Wikipedia.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.
- Overview of the Fundamentals in Developing a Bioassay. Pharmaceutical Technology.
- Assay Development in Drug Discovery. Danaher Life Sciences.
- Bioassays.
- Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals.
- How to determine the IC50 value of CCB02 for a new cell line. Benchchem.
- Best practice in bioassay development. BioTechniques.
- How to calculate IC50.
- Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific - US.
- Western Blotting Protocol. Cell Signaling Technology.
- IC50 or cell viability experiment. YouTube.
- Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.
- 4.5.
- Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds. Benchchem.
- Western Blot Protocol. Proteintech Group.
- Enzyme Inhibition. Chemistry LibreTexts.
- Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. pharmtech.com [pharmtech.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. clyte.tech [clyte.tech]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Star Republic: Guide for Biologists [sciencegateway.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Western Blot Protocol | Proteintech Group [ptglab.com]
- 27. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. grokipedia.com [grokipedia.com]
- 30. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 31. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
"purification techniques for 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One"
An In-Depth Guide to the Purification of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One: Application Notes and Protocols
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the effective purification of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One , a key benzofuran derivative. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] Achieving high purity of this intermediate is critical for the integrity of downstream applications, including synthesis of active pharmaceutical ingredients (APIs) and biological screening.
This guide moves beyond simple step-by-step instructions, delving into the rationale behind methodological choices to empower the researcher with a robust framework for purification. We will explore a multi-tiered strategy, from fundamental techniques like recrystallization to high-resolution chromatographic methods.
Compound Characterization and Strategic Overview
A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties. These properties dictate the choice of solvents, stationary phases, and overall methodology.
Table 1: Physicochemical Properties of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BrO₃ | [3] |
| Molecular Weight | 269.09 g/mol | [3] |
| Appearance | Typically a solid | |
| SMILES String | COc1cc(Br)cc2cc(oc12)C(C)=O | |
| InChI Key | FQQBNIWOOXIDEP-UHFFFAOYSA-N |
The structure contains a polar ketone group, a moderately polar methoxy ether, and a larger, relatively nonpolar aromatic system. The bromine atom adds to the molecular weight but has a modest effect on polarity. This balance of polar and nonpolar characteristics is key to designing the separation strategy.
Potential impurities may include unreacted starting materials from synthesis (e.g., substituted o-hydroxyacetophenones), reagents like N-bromosuccinimide (NBS) if used for bromination, or side-products from incomplete reactions or over-bromination.[4]
Purification Strategy Workflow
The logical flow for purifying the target compound is to start with the simplest, most cost-effective method and proceed to more complex, higher-resolution techniques as needed.
Caption: Overall purification workflow for the target compound.
Recrystallization: The First Line of Purification
Recrystallization is a powerful, economical technique for purifying solid compounds, ideal for removing small quantities of impurities.[5] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.
Causality of Solvent Selection
The ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4°C). Conversely, impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain highly soluble at low temperatures (staying in the mother liquor). Based on the structure of benzofuran derivatives, suitable solvent systems often involve polar protic solvents or mixtures of polar and nonpolar solvents.[6][7][8]
Protocol 1: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are observed, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Validation: Assess purity via melting point analysis and Thin-Layer Chromatography (TLC). A sharp melting point range close to the literature value indicates high purity.
Silica Gel Column Chromatography
When recrystallization is insufficient or when impurities have similar solubility profiles, column chromatography is the method of choice.[9][10] This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) while being moved by a liquid mobile phase (eluent).[10][11]
Principle and Eluent Development
Silica gel is a polar adsorbent. Nonpolar compounds interact weakly and elute quickly, while polar compounds interact strongly and elute slowly.[11] The key to a successful separation is selecting an appropriate eluent system. This is achieved using TLC.
-
TLC Analysis: Spot a dilute solution of the crude material on a silica gel TLC plate.
-
Solvent Testing: Develop the plate in various solvent systems. A good starting point for this compound is a mixture of hexane and ethyl acetate.
-
Optimization: Adjust the solvent ratio until the desired compound has a Retention Factor (Rf) of approximately 0.25-0.35, with good separation from all impurity spots.
Table 2: Common Solvents for Chromatography (in order of increasing polarity)
| Solvent | Polarity Index |
| Hexane / Petroleum Ether | ~0.1 |
| Toluene | 2.4 |
| Dichloromethane (DCM) | 3.1 |
| Diethyl Ether | 2.8 |
| Ethyl Acetate (EtOAc) | 4.4 |
| Acetone | 5.1 |
| Methanol (MeOH) | 5.1 |
Column Chromatography Workflow Diagram
Caption: Step-by-step workflow for silica gel column chromatography.
Protocol 2: Purification via Silica Gel Column Chromatography
-
Column Preparation: Select a glass column of appropriate size. Prepare a slurry of silica gel in the nonpolar component of your eluent (e.g., hexane). Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent (like DCM). Carefully apply this solution to the top of the silica bed.
-
Elution: Carefully add the pre-mixed eluent to the top of the column. Using gentle air pressure or gravity, begin to pass the eluent through the column. Maintain a constant head of solvent above the silica bed at all times.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Monitoring: Monitor the separation by spotting collected fractions onto TLC plates and visualizing under UV light.
-
Combining Fractions: Once the desired compound has fully eluted, combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.
Preparative High-Performance Liquid Chromatography (Prep HPLC)
For achieving the highest levels of purity (>99%), particularly for pharmaceutical intermediates, preparative HPLC is the ultimate tool.[12][13] It is a high-pressure, high-resolution form of column chromatography that offers superior separating power.[14] For a molecule like 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One, reversed-phase HPLC is the most suitable mode.
Methodology
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Polar compounds elute first, and nonpolar compounds are retained longer.
Protocol 3: General Workflow for Preparative HPLC Purification
-
Analytical Method Development: Develop a separation method on an analytical scale HPLC system first.
-
Column: C18, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a linear gradient (e.g., 50% B to 95% B over 15 minutes) to determine the approximate elution time of the target compound.
-
Optimization: Adjust the gradient to maximize the resolution between the target peak and any impurity peaks.
-
-
Scale-Up Calculation: Based on the analytical method, calculate the appropriate flow rate and gradient times for the larger-diameter preparative column.
-
Sample Preparation: Dissolve the semi-pure compound (from recrystallization or flash chromatography) in a suitable solvent (e.g., methanol or a mixture of Mobile Phases A and B) and filter through a 0.45 µm syringe filter.
-
Purification Run: Inject the sample onto the preparative HPLC system and run the scaled-up method.
-
Fraction Collection: Use a fraction collector, triggered by UV absorbance, to collect the peak corresponding to the pure compound.[13]
-
Post-Processing: Combine the pure fractions. Most of the organic solvent (acetonitrile) can be removed by rotary evaporation. The remaining aqueous solution is often freeze-dried (lyophilized) to yield the final, highly pure solid product.
Purity Verification
Post-purification analysis is a mandatory step to validate the success of the chosen protocol.
-
¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and identifies any remaining proton- or carbon-containing impurities.[15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[15]
-
Melting Point Analysis: A narrow and sharp melting point range is indicative of high purity.
-
Analytical HPLC: Provides a quantitative measure of purity (e.g., >99% by peak area).
By applying this structured and scientifically-grounded approach, researchers can confidently and efficiently purify 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One to the high standard required for advanced research and development applications.
References
-
Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Agilent. Retrieved from [Link]
-
Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]
-
Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. Retrieved from [Link]
- Bickoff, E. M. (1964). Preparation of benzofuran derivatives. U.S. Patent No. 3,147,280. Google Patents.
-
Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from [Link]
-
Evotec. (n.d.). Preparative Chromatography. Retrieved from [Link]
-
Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments). Retrieved from [Link]
-
Jack Westin. (n.d.). Column Chromatography. Organic Chemistry. Retrieved from [Link]
-
Harish Kumar, D. R., et al. (2012). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Retrieved from [Link]
-
Lu, Y. Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry. Retrieved from [Link]
-
Asian Publication Corporation. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry. Retrieved from [Link]
-
Wróbel, D., et al. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-Yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Retrieved from [Link]
-
Physics Forums. (2011). Column Chromatography ketone/silica. Retrieved from [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2012). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]
-
Krishnaswamy, G., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
DEA Diversion Control Division. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. Retrieved from [Link]
-
Al-Salahi, R., et al. (2020). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Retrieved from [Link]
Sources
- 1. 1-(5-Bromo-1-benzofuran-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. jackwestin.com [jackwestin.com]
- 10. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 11. m.youtube.com [m.youtube.com]
- 12. agilent.com [agilent.com]
- 13. gilson.com [gilson.com]
- 14. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. dea.gov [dea.gov]
Application Notes and Protocols: NMR and MS Analysis of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the structural characterization of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One, a substituted benzofuran derivative of interest in medicinal chemistry and materials science. The benzofuran scaffold is a privileged structure in numerous biologically active compounds. This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering insights into experimental design, data acquisition, and interpretation for unambiguous structure elucidation. The causality behind experimental choices is explained to empower researchers to adapt these methods to analogous small molecules.
Introduction: The Importance of Structural Verification
The compound 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one (Empirical Formula: C₁₁H₉BrO₃, Molecular Weight: 269.09 g/mol ) is a halogenated benzofuran.[1] The precise arrangement of its substituents—a bromine atom, a methoxy group, and an acetyl group on the benzofuran core—is critical to its chemical properties and potential biological activity. In drug discovery and development, even minor structural variations can lead to significant differences in efficacy, toxicity, and metabolism. Therefore, rigorous and unambiguous structural confirmation is a non-negotiable aspect of chemical synthesis and characterization.
This guide will leverage a multi-technique approach, primarily focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to provide a complete structural and molecular formula confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity of atoms and infer their chemical environment. For a molecule like 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One, a suite of 1D and 2D NMR experiments is necessary for complete assignment.
Theoretical Considerations & Experimental Rationale
A combination of ¹H NMR, ¹³C NMR, and DEPT (Distortionless Enhancement by Polarization Transfer) experiments provides the foundational data on the types and numbers of protons and carbons. Further, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to piece together the molecular puzzle by establishing proton-proton and proton-carbon correlations through bonds.[2][3][4][5][6]
Predicted NMR Data
Based on the structure of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One, a prediction of the expected NMR signals is invaluable for guiding the analysis.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Multiplicities
| Atom Number | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 Phase |
| 3 | ~7.5, s, 1H | ~115 | Positive (CH) |
| 4 | ~7.2, d, 1H | ~112 | Positive (CH) |
| 6 | ~7.0, d, 1H | ~100 | Positive (CH) |
| 9 (OCH₃) | ~3.9, s, 3H | ~56 | Positive (CH₃) |
| 11 (CH₃) | ~2.6, s, 3H | ~28 | Positive (CH₃) |
| 2 | - | ~152 | Absent (Quaternary C) |
| 5 | - | ~118 | Absent (Quaternary C) |
| 7 | - | ~148 | Absent (Quaternary C) |
| 7a | - | ~130 | Absent (Quaternary C) |
| 3a | - | ~155 | Absent (Quaternary C) |
| 10 (C=O) | - | ~188 | Absent (Quaternary C) |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. Multiplicity: s = singlet, d = doublet.
Step-by-Step Protocol for NMR Analysis
2.3.1. Sample Preparation
-
Massing the Sample: Accurately weigh 5-25 mg of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[7]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[7] Use approximately 0.6-0.7 mL of the solvent.[7][8][9]
-
Dissolution: Dissolve the sample in the deuterated solvent in a small vial before transferring it to the NMR tube. This ensures complete dissolution and allows for visual inspection of any particulate matter.[7]
-
Filtration: If any solid particles are present, filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube to prevent distortion of the magnetic field homogeneity.[10][11]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common.[7]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
2.3.2. Data Acquisition
-
Instrument Setup: The NMR data should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.
-
Standard 1D Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Obtain a proton-decoupled ¹³C spectrum.
-
DEPT-135 and DEPT-90: These experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups.[12][13][14][15][16] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.[12][14][15] A DEPT-90 spectrum will only show signals for CH carbons.[12][14][15] Quaternary carbons are absent in both DEPT spectra.[12][13]
-
-
2D NMR Experiments:
-
COSY: This experiment reveals proton-proton couplings, typically over two to three bonds, helping to identify adjacent protons.
-
HSQC: This experiment correlates directly bonded proton and carbon atoms.[3][5]
-
HMBC: This experiment shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the molecular fragments and assigning quaternary carbons.[3][4][5]
-
NMR Data Interpretation Workflow
The structural elucidation is a stepwise process of integrating the information from each NMR experiment.
Caption: Workflow for NMR-based structure elucidation.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and elemental formula of a compound, which is a critical piece of evidence for structural confirmation. For a bromine-containing compound, the isotopic pattern is a key diagnostic feature.
Theoretical Considerations & Experimental Rationale
High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal for determining the accurate mass of the molecular ion.[17][18][19] The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).[20][21][22][23]
Expected Mass Spectrometry Data
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Ratio |
| [M+H]⁺ | 268.9750 | 270.9730 | ~1:1 |
| [M+Na]⁺ | 290.9570 | 292.9549 | ~1:1 |
Note: The exact m/z values are calculated for the protonated and sodiated adducts. The observed ions will depend on the ESI conditions.
Step-by-Step Protocol for ESI-HRMS Analysis
3.3.1. Sample Preparation
-
Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[24]
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of organic solvent and water (e.g., 50:50 acetonitrile:water) often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Filtration: Ensure the final solution is free of particulates by filtering it through a 0.22 µm syringe filter if necessary.
3.3.2. Data Acquisition
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.
-
Ionization Mode: Acquire data in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺.
-
Mass Range: Set the mass range to adequately cover the expected m/z values (e.g., m/z 100-500).
-
Resolution: Ensure the instrument is calibrated and operating at a high resolution to allow for accurate mass determination and elemental formula calculation.
Mass Spectrometry Data Interpretation Workflow
The interpretation of the mass spectrum focuses on confirming the molecular weight and elemental composition.
Caption: Workflow for MS-based molecular formula confirmation.
Conclusion
The combination of advanced NMR and MS techniques provides a robust and reliable framework for the complete structural characterization of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One. The protocols and interpretive workflows detailed in this guide are designed to ensure scientific rigor and data integrity, which are paramount in research and development. By understanding the principles behind each experimental choice, scientists can confidently apply and adapt these methodologies for the analysis of other novel small molecules.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link]
-
Fiveable. DEPT 13C NMR Spectroscopy. Retrieved from [Link]
-
Emory University. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
-
Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(9), 586-592. Retrieved from [Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry. Retrieved from [Link]
-
Chemistry Steps. DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
-
Clark, J. (2022). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
-
University of Leicester. NMR Sample Preparation. Retrieved from [Link]
-
Save My Exams. (2023). The M+1 & M+2 Peaks. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University College London. Sample Preparation. Retrieved from [Link]
-
Columbia University. DEPT | NMR Core Facility. Retrieved from [Link]
-
University of Calgary. Ch13 - Mass Spectroscopy. Retrieved from [Link]
-
SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
University of Notre Dame. Organic Structure Elucidation Workbook. Retrieved from [Link]
-
West Virginia University. Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. Retrieved from [Link]
-
Kitova, E. N., et al. (2012). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 31(1), 1-20. Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
Lo, S. F., et al. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews, 23(2), 55-66. Retrieved from [Link]
-
University of Oxford. Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
Sources
- 1. 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. emerypharma.com [emerypharma.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. organomation.com [organomation.com]
- 10. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. fiveable.me [fiveable.me]
- 13. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 18. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. savemyexams.com [savemyexams.com]
- 24. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Benzofurans
Welcome to the Technical Support Center for the synthesis of substituted benzofurans. As a core scaffold in numerous natural products and pharmaceuticals, the efficient construction of the benzofuran ring system is of paramount importance to the scientific community.[1][2][3][4] However, its synthesis is often plagued by challenges ranging from low yields to poor regioselectivity.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural lists to explain the underlying chemical principles behind each recommendation.
Troubleshooting Guides: Common Synthetic Routes
This section addresses specific issues encountered during the most common synthetic strategies for assembling substituted benzofurans.
Palladium-Catalyzed Synthesis (e.g., Sonogashira Coupling & Cyclization)
This popular one-pot method involves the coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.
Issue: My palladium-catalyzed reaction is resulting in a low yield or has failed completely.
-
Potential Cause 1: Catalyst Inactivity The Pd(0) species is the active catalyst, and its generation or stability can be compromised.
-
Troubleshooting Steps:
-
Use a Fresh Catalyst: Palladium catalysts, especially on the shelf, can degrade over time through oxidation. Use a freshly opened bottle or a recently purchased catalyst.[5]
-
Ensure Anaerobic Conditions: Oxygen can poison the Pd(0) catalyst.[5] Ensure all solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30-60 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
Select the Right Ligand: The choice of phosphine ligand is critical. For electron-rich or sterically hindered substrates, more electron-rich and bulky ligands (e.g., XPhos, SPhos) can improve catalyst stability and activity.
-
-
-
Potential Cause 2: Suboptimal Reaction Conditions The delicate balance of temperature, solvent, and base can dramatically affect the reaction outcome.
-
Troubleshooting Steps:
-
Temperature Screening: While many Sonogashira couplings run at room temperature, the subsequent cyclization step often requires heat. If the reaction is sluggish, gradually increase the temperature in increments (e.g., to 60 °C, 80 °C, 100 °C). Be aware that excessively high temperatures can lead to catalyst decomposition.[5]
-
Solvent Selection: Toluene and DMF are common, but not universally optimal. A solvent screen can be highly effective. For instance, in some intramolecular cyclizations, DMF and acetonitrile have proven superior to toluene or THF.[5]
-
Base Optimization: The base is crucial for both the coupling (deprotonating the alkyne) and cyclization steps. The strength and solubility of the base matter.[5] If an organic amine (e.g., Et₃N, DIPEA) is failing, consider an inorganic base like K₂CO₃ or Cs₂CO₃, which can be particularly effective in the cyclization step.[5]
-
-
-
Potential Cause 3: Competing Side Reactions The desired reaction pathway can be intercepted by unproductive processes.
-
Troubleshooting Steps:
-
Minimize Alkyne Homocoupling (Glaser Coupling): This is a major side reaction, especially when a copper co-catalyst is used.[5] To mitigate this, consider a copper-free Sonogashira protocol.[5] Alternatively, use a slow-addition technique for the alkyne via a syringe pump to keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
Check Reagent Purity: Impurities in the o-halophenol or alkyne can inhibit the catalyst. Ensure starting materials are pure via NMR or chromatography before use.
-
-
// Catalyst Path cat_fresh [label="Use fresh Pd catalyst\n & phosphine ligand", shape=Mdiamond, fillcolor="#FBBC05"]; cat_inert [label="Ensure rigorous\n inert atmosphere", shape=Mdiamond, fillcolor="#FBBC05"]; cat_cu [label="Consider Cu-free protocol\n or slow alkyne addition", shape=Mdiamond, fillcolor="#FBBC05"];
// Conditions Path cond_temp [label="Optimize Temperature\n(e.g., RT -> 100 °C)", shape=Mdiamond, fillcolor="#FBBC05"]; cond_solvent [label="Screen Solvents\n(Toluene, DMF, ACN, etc.)", shape=Mdiamond, fillcolor="#FBBC05"]; cond_base [label="Screen Bases\n(Organic vs. Inorganic)", shape=Mdiamond, fillcolor="#FBBC05"];
// Reagents Path reagent_purity [label="Confirm SM Purity\n(NMR, GC/MS)", shape=Mdiamond, fillcolor="#FBBC05"]; reagent_stoich [label="Verify Stoichiometry\n(Excess alkyne is common)", shape=Mdiamond, fillcolor="#FBBC05"];
// Connections start -> cat_check [label="Is catalyst active?"]; start -> cond_check [label="Are conditions optimal?"]; start -> reagent_check [label="Are reagents reliable?"];
cat_check -> cat_fresh; cat_check -> cat_inert; cat_check -> cat_cu;
cond_check -> cond_temp; cond_check -> cond_solvent; cond_check -> cond_base;
reagent_check -> reagent_purity; reagent_check -> reagent_stoich;
// Outcome outcome [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; {cat_fresh, cat_inert, cat_cu, cond_temp, cond_solvent, cond_base, reagent_purity, reagent_stoich} -> outcome [style=dashed]; }
Caption: Key parameters for controlling regioselectivity.
Q2: How can I selectively synthesize a 2-substituted versus a 3-substituted benzofuran?
A2: This is a classic problem. The outcome often depends on the mechanism. For example, in the reaction of 1-(2-hydroxyphenyl)-2-chloroethanones with Grignard reagents, temperature is a key switch. Lower temperatures can favor a-[1][5]aryl migration to yield the 2-substituted benzofuran, while higher temperatures can promote direct Sₙ2-like cyclization to give the 3-substituted product. [6][7]For syntheses involving phenols and α-haloketones, the choice of a Lewis acid catalyst like titanium tetrachloride can strongly favor the formation of 2-substituted benzofurans. [1][6] Q3: Purification of my substituted benzofuran is difficult due to persistent, similarly-polar impurities. What are some strategies?
A3: Purification is a common bottleneck, especially when regioisomers or side-products like homocoupled alkynes are present. [8]
-
Chromatography Optimization: If standard silica gel chromatography is failing, try using a less polar solvent system with a higher resolving power (e.g., hexane/dichloromethane instead of hexane/ethyl acetate). Sometimes, switching to a different stationary phase like alumina or a reverse-phase column can provide the necessary selectivity.
-
Crystallization: If your product is a solid, crystallization is a powerful purification technique that can be scaled up. Screen a variety of solvents (e.g., ethanol, methanol, hexane, ethyl acetate, or mixtures thereof) to find one in which your product is soluble when hot but sparingly soluble when cold, while the impurity remains in solution.
-
Derivatization: In difficult cases, you can temporarily derivatize the product to dramatically change its polarity, allowing for easy separation. For example, if your benzofuran has a free hydroxyl group, you could protect it as a silyl ether, purify the ether, and then deprotect it.
Experimental Protocols
Protocol: One-Pot Synthesis of a 2-Substituted Benzofuran via Sonogashira Coupling and Cyclization
This protocol is a representative example for the synthesis of 2-phenylbenzofuran from 2-iodophenol and phenylacetylene.
Materials:
-
2-Iodophenol (1.0 mmol, 220 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11.5 mg)
-
Triethylamine (Et₃N) (5 mL, degassed)
-
Toluene (5 mL, degassed)
Procedure:
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodophenol, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Via syringe, add the degassed toluene, followed by the degassed triethylamine.
-
Add the phenylacetylene dropwise to the stirring mixture at room temperature.
-
Stir the reaction at room temperature for 2 hours (the Sonogashira coupling step). Monitor by TLC until the 2-iodophenol is consumed.
-
Once the coupling is complete, heat the reaction mixture to 80 °C and stir for 6-12 hours (the cyclization step). Monitor by TLC for the formation of the benzofuran product.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with 1M HCl (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-phenylbenzofuran.
References
- Benchchem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
-
Cimarelli, C. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(23), 5629. [Link]
-
ResearchGate. (2022). Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. [Link]
-
Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]
-
Conti, P., et al. (2009). Some recent approaches to the synthesis of 2-substituted benzofurans. Current Medicinal Chemistry, 16(1), 1-20. [Link]
-
Irfan, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Irfan, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
ResearchGate. (n.d.). Scheme 3. Synthetic challenges faced during the syntheses of.... [Link]
-
Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]
-
Wikipedia. (2024). Perkin rearrangement. [Link]
- Benchchem. (2025). Technical Support Center: Optimizing Regioselectivity in Substituted Benzofuran Synthesis.
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]
-
Kumar, A., & Kumar, V. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(40), 24937-24969. [Link]
-
Zhang, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26048-26068. [Link]
-
Tokyo University of Science. (2024). Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. [Link]
-
ResearchGate. (2001). ChemInform Abstract: Three-Step Synthesis of an Array of Substituted Benzofurans Using Polymer-Supported Reagents. [Link]
- Benchchem. (2025).
Sources
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some recent approaches to the synthesis of 2-substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 4. scienceopen.com [scienceopen.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzofuran synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-Acetylbenzofuran Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 2-acetylbenzofuran. This resource is designed to address common challenges encountered during key synthetic procedures, offering practical solutions grounded in mechanistic insights to enhance reaction yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-acetylbenzofuran?
A1: The three most prevalent methods for synthesizing 2-acetylbenzofuran are:
-
Classical Condensation: The reaction of salicylaldehyde with chloroacetone in the presence of a base.[1][2]
-
Friedel-Crafts Acylation: The direct acetylation of benzofuran using an acylating agent and a Lewis acid catalyst.[3][4]
-
Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization: A modern approach involving the coupling of an o-iodophenol with a terminal alkyne, followed by intramolecular cyclization.[5][6]
Q2: Which synthetic route is the "best" for my application?
A2: The optimal synthetic route depends on several factors, including available starting materials, scale of the reaction, and desired purity.
-
The classical condensation is often employed for its operational simplicity and cost-effective starting materials.[2]
-
Friedel-Crafts acylation can be a straightforward approach if benzofuran is readily available, though it can be prone to side reactions and regioselectivity issues.[3][7]
-
Sonogashira coupling offers a highly versatile and often high-yielding route, particularly for substituted benzofurans, but requires careful control of catalytic conditions.[5][6]
Q3: What are the primary challenges in purifying 2-acetylbenzofuran?
A3: Common purification challenges include removing unreacted starting materials, catalysts, and side products that may have similar polarities to the desired product. Effective purification can typically be achieved through a combination of aqueous workup, recrystallization, and column chromatography.
Troubleshooting Guide 1: Classical Condensation of Salicylaldehyde and Chloroacetone
This method involves the reaction of salicylaldehyde with chloroacetone, typically using a base like potassium carbonate.[1]
Q: My reaction yield is low. What are the potential causes and solutions?
A: Low yields in this reaction can often be attributed to several factors:
-
Inefficient Deprotonation of Salicylaldehyde: The initial step is the deprotonation of the phenolic hydroxyl group. If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed efficiently.
-
Solution: Ensure you are using a suitable base, such as anhydrous potassium carbonate or cesium carbonate. The base should be finely powdered to maximize its surface area. Using a slight excess of the base can also be beneficial.
-
-
Side Reactions of Chloroacetone: Chloroacetone can undergo self-condensation under basic conditions.
-
Solution: Add the chloroacetone dropwise to the reaction mixture at a controlled temperature to maintain a low instantaneous concentration.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction temperature or allowing for a longer reaction time.
-
Q: I am observing multiple spots on my TLC plate, and purification is difficult. What are the likely side products?
A: The formation of a dark, sticky crude product can indicate the presence of polymeric or resinous side products.[8]
-
Potential Side Products:
-
Products from the self-condensation of chloroacetone.
-
Polymerization of salicylaldehyde or the product under the reaction conditions.
-
-
Troubleshooting:
-
Temperature Control: Avoid excessively high reaction temperatures, which can promote polymerization.
-
Purification Strategy: A multi-step purification approach may be necessary. After the initial workup, consider a solvent trituration to remove some of the more soluble impurities before proceeding to column chromatography or recrystallization.
-
Troubleshooting Guide 2: Friedel-Crafts Acylation of Benzofuran
This method involves the electrophilic substitution of benzofuran with an acetylating agent.
Q: The reaction is giving a low yield and a lot of black tar-like material. Why is this happening?
A: Benzofuran is an electron-rich heterocycle and is sensitive to strong acids.
-
Cause: Strong Lewis acids like aluminum chloride (AlCl₃) can cause polymerization and degradation of the furan ring, leading to low yields and the formation of intractable tars.[3]
-
Solution: Employ milder Lewis acid catalysts. Titanium tetrachloride (TiCl₄) has been used effectively for the acylation of silylated benzofurans, which can be a good alternative. Other milder Lewis acids to consider include zinc chloride (ZnCl₂) or indium trichloride (InCl₃).
-
Q: The acetylation is not occurring at the desired 2-position. How can I improve the regioselectivity?
A: Friedel-Crafts acylation of benzofuran can sometimes yield a mixture of 2- and 3-acylated products.[7]
-
Cause: The regioselectivity of the reaction is influenced by the reaction conditions, including the Lewis acid and the solvent.
-
Solution:
-
Choice of Lewis Acid: The nature of the Lewis acid can influence the regiochemical outcome. It is advisable to perform small-scale screening with different mild Lewis acids.
-
Temperature: Running the reaction at lower temperatures can sometimes improve the selectivity for the thermodynamically favored product.
-
-
Experimental Protocol: Friedel-Crafts Acylation with a Milder Lewis Acid (Adapted from a similar procedure)
-
To a solution of 2-(trimethylsilyl)benzofuran in an anhydrous solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C) under an inert atmosphere, add titanium(IV) chloride dropwise.
-
Stir the mixture for a short period, then add acetyl chloride dropwise.
-
Allow the reaction to warm to the desired temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by carefully adding it to a cold aqueous solution.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting Guide 3: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
This modern approach provides a versatile route to 2-acetylbenzofuran, starting from an o-iodophenol and a suitable terminal alkyne.
Q: I am observing significant amounts of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A: The formation of a di-yne from the coupling of two alkyne molecules is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.
-
Solutions:
-
Copper-Free Conditions: Consider running the reaction without a copper co-catalyst. While the reaction may be slower, it often eliminates the homocoupling side product.
-
Slow Addition: Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the alkyne, disfavoring the bimolecular homocoupling reaction.
-
Choice of Base and Ligand: The choice of base and phosphine ligand can also influence the extent of homocoupling. Screening different combinations can be beneficial.
-
Q: The reaction is not proceeding to completion, and I suspect catalyst deactivation. What are the signs and how can I prevent it?
A: Palladium catalysts can be sensitive and prone to deactivation.
-
Signs of Deactivation:
-
The reaction stalls before the starting materials are fully consumed.
-
The formation of palladium black (a fine black precipitate) is observed.
-
-
Prevention:
-
Degassing: Ensure all solvents and reagents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the palladium(0) catalyst.
-
Ligand Choice: Use bulky electron-rich phosphine ligands (e.g., XPhos) which can stabilize the palladium catalyst and promote the desired catalytic cycle.[4]
-
Ligand-to-Metal Ratio: An optimal ligand-to-palladium ratio is crucial. Too little ligand can lead to catalyst instability, while too much can inhibit the reaction.[4]
-
Optimization of Sonogashira Reaction Conditions
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Commonly used and effective palladium precursors. |
| Copper Co-catalyst | CuI | Often used to facilitate the reaction, but can be omitted to prevent homocoupling.[5][6] |
| Ligand | PPh₃, XPhos | PPh₃ is a standard ligand, while bulky ligands like XPhos can improve catalyst stability and activity.[4] |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Organic amines are commonly used to neutralize the HX formed during the reaction. |
| Solvent | DMF, Toluene, Acetonitrile | Anhydrous and degassed solvents are essential for catalyst stability. |
Purification of 2-Acetylbenzofuran
Q: What is a reliable method for purifying crude 2-acetylbenzofuran?
A: A combination of column chromatography and recrystallization is often effective.
-
Column Chromatography:
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point. The exact ratio will depend on the polarity of the impurities.
-
-
Recrystallization:
-
Solvent Selection: Choose a solvent system in which 2-acetylbenzofuran is soluble at high temperatures but sparingly soluble at room temperature or below. A mixture of ethanol and water or ethyl acetate and hexanes can be effective. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization.[9]
-
-
Vacuum Distillation: For liquid products or low-melting solids, fractional distillation under reduced pressure can be an effective purification method.
Visualizing the Synthetic Pathways
Workflow for the Synthesis of 2-Acetylbenzofuran via Classical Condensation
Caption: Classical condensation workflow.
Catalytic Cycle for Sonogashira Coupling
Caption: Sonogashira coupling catalytic cycle.
References
- Kumar, D. R. H., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640.
- BenchChem. (2025).
- Thomas, A. M., Asha, S., Menon, R., & Anilkumar, G. (2019). One-Pot Synthesis of Benzofurans via Cu-Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. ChemistrySelect, 4(19), 5544-5547.
- More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- Request PDF. (2025). 2-Acetylbenzofurans: Synthesis, Reactions and Applications.
- Szychta, M., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances, 12(13), 7863-7872.
- Shafiee, M., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6886-6921.
- Gill, M. (1984). An efficient friedel-crafts synthesis of 2-acylbenzofurans. Tetrahedron, 40(3), 621-626.
- Boger, D. L., & Brotherton-Pleiss, C. E. (2011). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction.
- University of Rochester. (n.d.).
- Padwa, A., et al. (2011).
- Al-Tel, T. H. (2023).
- Wu, J., et al. (2018). Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones. The Journal of Organic Chemistry, 83(9), 5227-5234.
- Medija, B. (2013). I am having difficulties with the synthesis of 2-benzoylbenzofuran from salicylaldehyde and phenacyl bromide.
- Lee, S., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(43), 28213-28217.
- More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- Vitale, P., & D’auria, M. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(15), 4478.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. sciforum.net [sciforum.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Benzofuran Synthesis
Welcome to the Technical Support Center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges that lead to low yields in the synthesis of substituted benzofurans.
Introduction
Benzofurans are a vital class of heterocyclic compounds present in many natural products and pharmaceuticals.[1] Their synthesis, while achievable through various methods, can often be plagued by low yields. This guide provides a structured approach to diagnosing and resolving common issues encountered during benzofuran synthesis, drawing from established protocols and field-proven insights.
Part 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may be encountering in your experiments.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis (e.g., Sonogashira Coupling followed by Cyclization)
Question: My palladium-catalyzed reaction is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis, such as those involving Sonogashira coupling followed by intramolecular cyclization, can stem from several factors related to the catalyst, reagents, and reaction conditions.[2][3] Here is a systematic guide to troubleshooting:
-
Catalyst Inactivity:
-
Cause: The palladium catalyst may be inactive due to age, improper storage, or the use of an inappropriate palladium source.[2]
-
Solution:
-
Use a freshly opened or recently purchased palladium catalyst.
-
Ensure the catalyst is stored under an inert atmosphere (e.g., argon or nitrogen).
-
Consider using a more active catalyst system, which may involve specific ligands.
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction temperature, time, solvent, or base may not be optimal for your specific substrates.[2]
-
Solution: A systematic optimization of reaction conditions is recommended.
-
| Parameter | Troubleshooting & Optimization |
| Temperature | Some reactions proceed at room temperature, while others require heating. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be tested. However, excessively high temperatures can lead to catalyst decomposition.[2] |
| Solvent | The choice of solvent can significantly impact the reaction. For intramolecular cyclizations, DMF and acetonitrile have been found to be more favorable than toluene, dichloromethane, or THF.[2] |
| Base | The base is crucial for both the coupling and cyclization steps. Common bases include organic amines (e.g., triethylamine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃). The strength and solubility of the base can affect the reaction rate and yield.[2] |
-
Poor Reagent Quality and Stoichiometry:
-
Cause: Impure starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction. Incorrect stoichiometry can also lead to low yields.[2]
-
Solution:
-
-
Side Reactions:
-
Cause: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, particularly when a copper co-catalyst is used.[2]
-
Solution:
-
Sources
Technical Support Center: Solubility Enhancement for 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One in Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for improving the solubility of the compound 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One, a member of the benzofuran class of compounds known for their therapeutic potential, including anticancer, antiviral, and anti-inflammatory properties.[1][2] However, their utility in bioassays is often hampered by poor aqueous solubility, a common challenge with many benzofuran derivatives.[3] This guide will equip you with the necessary knowledge and protocols to overcome these solubility hurdles and obtain reliable, reproducible data in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One in my aqueous assay buffer after diluting my DMSO stock. What is happening and how can I prevent this?
A1: This is a classic sign of a compound "crashing out" of solution. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic compounds, its miscibility with water can be a double-edged sword. When a concentrated DMSO stock of a hydrophobic compound like 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One is rapidly diluted into an aqueous buffer, the local DMSO concentration drops sharply. This sudden change in the solvent environment can drastically decrease the compound's solubility, leading to precipitation.[4]
Troubleshooting Steps:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual reduction in DMSO concentration can help keep the compound in solution.[5]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent effects on your biological system.[5] However, for some poorly soluble compounds, a slightly higher concentration (up to 1%) may be necessary, but this must be validated for its effect on the assay.[6]
-
Mixing Technique: The way you mix the solutions can also play a role. Adding the DMSO stock directly to the full volume of assay media with gentle vortexing can be more effective than adding a small amount of buffer to the DMSO stock.[7]
Q2: My compound appears to be soluble in the stock solution, but I'm getting inconsistent results in my cell-based assay. Could solubility still be the issue?
A2: Absolutely. Visual clarity can be deceptive. Even if you don't see visible precipitation, the compound may be forming small, insoluble aggregates. These aggregates can lead to several problems:
-
Erratic Assay Results: Aggregates can cause non-specific interactions and lead to false-positive or false-negative hits.[7]
-
Inaccurate Potency: The effective concentration of the soluble, active compound is lower than the nominal concentration, leading to an underestimation of its potency (a falsely high IC50 value).[7]
-
Cellular Toxicity: The solvent itself, particularly at higher concentrations, can have cytotoxic effects, confounding your results.[8][9]
To confirm if solubility is the underlying problem, consider running a solubility test in your specific assay buffer.
Q3: What are the primary strategies I can use to improve the solubility of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One for my bioassays?
A3: There are several effective approaches, which can be used alone or in combination:
-
Co-solvents: Utilizing a co-solvent system can enhance solubility. Besides DMSO, other water-miscible organic solvents like ethanol or propylene glycol can be considered.[7][10]
-
Excipients: These are inactive substances used to deliver the active compound. For solubility enhancement, the most common are:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their core, increasing their aqueous solubility.[11][12]
-
Surfactants: These amphiphilic molecules can form micelles that encapsulate the drug, improving its solubility and preventing precipitation.[13][14]
-
-
Formulation Technologies: For more challenging compounds, advanced formulation strategies might be necessary, such as creating amorphous solid dispersions or lipid-based formulations.[15][16]
Troubleshooting Guides & Detailed Protocols
Guide 1: Optimizing Stock Solution Preparation and Dilution
The foundation of a successful bioassay with a poorly soluble compound lies in the proper preparation of the stock solution and its subsequent dilution.
Protocol 1: Preparing a DMSO Stock Solution
-
Weighing the Compound: Accurately weigh out the desired amount of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One solid.[17]
-
Initial Dissolution: Add a small volume of 100% DMSO to the solid compound.
-
Ensuring Complete Dissolution: Vortex the solution vigorously. If necessary, gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution.[18] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Final Volume Adjustment: Once completely dissolved, add DMSO to reach the final desired stock concentration (e.g., 10 mM or 20 mM).
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
Diagram 1: Workflow for Preparing a DMSO Stock Solution
Caption: A logical progression for choosing an appropriate solubilization method.
Advanced Troubleshooting
Q4: I've tried co-solvents and cyclodextrins, but I'm still facing solubility issues. What's next?
A4: For highly challenging compounds like some benzofuran derivatives, more advanced techniques may be required. One such technique is the preparation of an amorphous solid dispersion .
Concept of Amorphous Solid Dispersions:
Crystalline compounds have a highly ordered structure that requires significant energy to break apart for dissolution. In an amorphous solid dispersion, the drug is molecularly dispersed in a polymer matrix in a non-crystalline, higher-energy state. [19]This amorphous form dissolves more readily, creating a supersaturated solution that can enhance bioavailability and effectiveness in bioassays. [20] Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This is an advanced technique and should be performed by personnel with experience in pharmaceutical formulation.
-
Solvent Selection: Choose a volatile organic solvent in which both 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One and a suitable polymer (e.g., PVP, HPMC) are soluble.
-
Dissolution: Dissolve the compound and the polymer in the selected solvent.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator). This leaves a solid film of the drug dispersed in the polymer matrix.
-
Collection and Grinding: Scrape the solid dispersion from the flask and gently grind it into a fine powder.
-
Reconstitution: This powder can then be weighed and dissolved in the assay buffer for your experiments.
Diagram 3: Mechanism of Solubility Enhancement by Amorphous Solid Dispersion
Caption: Comparison of crystalline drug dissolution versus an amorphous solid dispersion.
By systematically applying these troubleshooting guides and protocols, you can effectively address the solubility challenges associated with 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One, leading to more accurate and reliable bioassay data.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A. A. (2021). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2021(2), M1229. [Link]
-
Krab, I. M., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(4), 537-547. [Link]
-
Gautam, S., et al. (2022). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. Molecules, 27(23), 8234. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Al-Suhaimi, E. A., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmacological and Toxicological Methods, 82, 53-59. [Link]
-
Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
MDPI. Special Issue: Cyclodextrins in Drug Formulation and Delivery. [Link]
-
World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
La, V., et al. (2016). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 21(7), 723-733. [Link]
-
Aodah, A., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56211. [Link]
-
Rather, J. A., & Bhagat, M. (2023). A recent overview of surfactant–drug interactions and their importance. Journal of Molecular Liquids, 380, 121708. [Link]
- Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8), 1934-1941.
-
Wróblewska-Łuczka, P., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1563. [Link]
-
BioAssay Systems. Troubleshooting. [Link]
- Kumar, S., & Singh, P. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs. World Journal of Pharmaceutical Research, 9(5), 2696-2710.
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
-
Mitchell, M. J., et al. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. Trends in Pharmacological Sciences, 41(2), 123-136. [Link]
-
Chemistry LibreTexts. (2023). 2.5: Preparing Solutions. [Link]
- Yustisia, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmaceutical and Biomedical Sciences, 2(1), 1-8.
-
Krab, I. M., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(4), 537-547. [Link]
- Sima, L. E., et al. (2021). Cyclodextrins for drug delivery and targeting. Pharmaceutics, 13(1), 102.
- Williams, H. D., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmaceutical Sciences, 107(1), 35-50.
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Der Pharma Lett, 15(5), 1-2.
- Riveira, M. J., & De Kimpe, N. (2019). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 24(18), 3326.
-
Wróblewska-Łuczka, P., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 2135. [Link]
-
Rice University. Solutions and dilutions: working with stock solutions. [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(2), 253. [Link]
- Saboo, S., et al. (2021). Exploring the Role of Surfactants in Enhancing Drug Release from Amorphous Solid Dispersions at Higher Drug Loadings. Journal of Pharmaceutical Sciences, 110(5), 2095-2106.
- Singh, R., et al. (2023). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. The Journal of Organic Chemistry, 88(2), 1069-1080.
- Wróblewska-Łuczka, P., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 2135.
- Bergström, C. A., et al. (2009). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 750-756.
- Vemavarapu, C., & Mollan, M. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences, 6(2).
-
Du Toit, L. C., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393. [Link]
-
Journal of Drug Delivery and Therapeutics. (2023). Solubilization by surfactants: Significance and symbolism. [Link]
- Ghosh, A., et al. (2023). HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. Organic Letters, 25(42), 7708-7713.
- Krab, I. M., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(4), 537-547.
-
Science IRL. (2020, February 20). Solution-making strategies & practical advice [Video]. YouTube. [Link]
- World Pharma Today. (2023).
- Seskhen, G. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Der Pharma Lett, 16, 09-10.
-
American Elements. 2-bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one. [Link]
-
National Center for Biotechnology Information. 1-(5-Bromo-1-benzofuran-2-yl)ethanone. [Link]
-
PubChem. 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. scispace.com [scispace.com]
- 11. Pharmaceutics | Special Issue : Cyclodextrins in Drug Formulation and Delivery [mdpi.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpharmtech.com [asianpharmtech.com]
- 15. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online [medcraveonline.com]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Alternative Synthetic Routes for 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this and structurally related benzofuran derivatives. As Senior Application Scientists, we have compiled this resource to address common experimental challenges and to offer insights into the underlying chemical principles governing these reactions.
Introduction to the Target Molecule
1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One is a substituted benzofuran. The benzofuran scaffold is a prominent heterocyclic core found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific substitution pattern of this target molecule makes it a valuable intermediate for further chemical exploration and drug discovery programs.
This guide will explore three primary synthetic strategies for obtaining 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One, along with troubleshooting for common issues encountered during each approach.
Route 1: Classical Cyclization of a Substituted Salicylaldehyde with Chloroacetone
This is a well-established and cost-effective method for the synthesis of 2-acetylbenzofurans.[3] The reaction proceeds via the initial formation of a phenoxy ether, followed by an intramolecular cyclization.
Experimental Protocol
A general procedure involves the reaction of a substituted salicylaldehyde with chloroacetone in the presence of a base.[4]
-
To a solution of 5-bromo-7-methoxy-salicylaldehyde (1.0 eq) in a suitable solvent (e.g., dry acetone or methanol), add anhydrous potassium carbonate (2.0-3.0 eq).
-
Add chloroacetone (1.1-1.5 eq) dropwise to the stirring mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Troubleshooting Guide: Route 1
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low or no product yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Ineffective base. | 1. Reaction Monitoring: Monitor the reaction progress closely using TLC. If the reaction stalls, consider adding more chloroacetone or base. 2. Temperature Control: While reflux is common, excessive heat can lead to decomposition. Try running the reaction at a lower temperature for a longer duration. 3. Base Selection: Potassium carbonate is a common choice, but other bases like cesium carbonate or sodium hydride could be more effective depending on the substrate. Ensure the base is anhydrous. |
| Formation of multiple side products | 1. Self-condensation of chloroacetone. 2. O-alkylation at other positions. 3. Formation of open-chain intermediates. | 1. Slow Addition: Add the chloroacetone dropwise to the reaction mixture to maintain a low concentration and minimize self-condensation. 2. Solvent Choice: The choice of solvent can influence the reaction pathway. Experiment with different solvents like DMF or acetonitrile. |
| Difficult purification | Co-eluting impurities, such as unreacted starting materials or side products. | 1. Chromatography Optimization: Use a shallow gradient during column chromatography to improve separation. Consider using a different solvent system. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. |
Frequently Asked Questions (FAQs): Route 1
-
Q: Can I use other α-haloketones?
-
A: Yes, other α-haloketones can be used to synthesize different 2-acylbenzofurans. However, the reactivity may vary, and reaction conditions may need to be re-optimized.
-
-
Q: My starting salicylaldehyde is not commercially available. How can I synthesize 5-bromo-7-methoxy-salicylaldehyde?
-
A: 5-bromo-7-methoxy-salicylaldehyde can be synthesized from o-vanillin through bromination.[5]
-
Route 2: Friedel-Crafts Acylation of 5-Bromo-7-Methoxy-1-Benzofuran
This route involves the acylation of a pre-synthesized benzofuran ring at the C2 position. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[6]
Experimental Protocol
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.1-1.5 eq) in an inert solvent (e.g., dichloromethane or carbon disulfide), add acetyl chloride or acetic anhydride (1.1-1.3 eq) dropwise.
-
Stir the mixture for 15-30 minutes to form the acylium ion complex.
-
Add a solution of 5-bromo-7-methoxy-1-benzofuran (1.0 eq) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting Guide: Route 2
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low or no product yield | 1. Deactivated Substrate: The bromine atom is deactivating, which can make the Friedel-Crafts reaction challenging.[7] 2. Catalyst Inactivity: AlCl₃ is highly hygroscopic and will be deactivated by moisture.[7] 3. Insufficient Catalyst: The product ketone can complex with AlCl₃, requiring stoichiometric amounts of the catalyst.[7] | 1. Reaction Conditions: Consider using a more reactive acylating agent or a stronger Lewis acid catalyst (e.g., iron(III) chloride). Running the reaction at a slightly elevated temperature may also help, but be cautious of side reactions. 2. Anhydrous Conditions: Ensure all glassware is oven-dried and reagents and solvents are anhydrous. 3. Catalyst Loading: Use at least a stoichiometric amount of AlCl₃. |
| Formation of regioisomers | Acylation at other positions on the benzofuran ring. | While acylation is generally favored at the electron-rich C2 position, other isomers are possible. Careful optimization of the Lewis acid and reaction temperature can improve regioselectivity. Analysis of the crude product by ¹H NMR is crucial to determine the isomeric ratio. |
| Product decomposition during workup | The product may be sensitive to the acidic workup conditions. | A milder workup procedure, such as quenching with a cooled saturated ammonium chloride solution, may be beneficial. |
Frequently Asked questions (FAQs): Route 2
-
Q: Why is the acetyl group introduced at the C2 position?
-
A: The C2 position of the benzofuran ring is the most electron-rich and therefore the most susceptible to electrophilic attack.
-
-
Q: Can I use other acylating agents?
-
A: Yes, other acyl chlorides or anhydrides can be used to introduce different acyl groups.
-
Route 3: Palladium-Catalyzed Cross-Coupling and Cyclization Strategies
Modern synthetic chemistry offers powerful palladium-catalyzed methods for the construction of benzofuran rings. These can involve Sonogashira coupling followed by cyclization, or direct C-H activation/arylation.[8][9]
Conceptual Workflow
A common palladium-catalyzed approach involves the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. The acetyl group can be introduced either on the alkyne partner or acylated onto the benzofuran product in a subsequent step.
Caption: Palladium-catalyzed synthesis workflow.
Troubleshooting Guide: Route 3
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low yield in Sonogashira coupling | 1. Catalyst Inactivity: The palladium catalyst may be old or improperly stored. 2. Oxygen Sensitivity: Sonogashira reactions are often sensitive to oxygen. 3. Homocoupling of Alkyne: A common side reaction is the Glaser coupling of the terminal alkyne. | 1. Catalyst Screening: Try different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands. 2. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). 3. Slow Addition: Adding the alkyne slowly to the reaction mixture can minimize homocoupling. |
| Failure of intramolecular cyclization | The cyclization step may require specific conditions (e.g., a different catalyst, base, or temperature). | 1. Condition Screening: If the cyclization does not occur in situ, isolate the alkynylphenol intermediate and screen different cyclization conditions. 2. Alternative Catalysts: While often palladium-catalyzed, other metals like copper or gold can also promote such cyclizations. |
| Formation of complex mixtures | Multiple side reactions occurring simultaneously. | Simplify the reaction sequence. Consider a two-step process where the Sonogashira coupling product is isolated and purified before proceeding with the cyclization. |
Frequently Asked Questions (FAQs): Route 3
-
Q: What are the advantages of using a palladium-catalyzed route?
-
A: These methods are often more versatile and can tolerate a wider range of functional groups compared to classical methods. They can also offer higher yields and regioselectivity.
-
-
Q: Are there other modern alternatives?
-
A: Yes, other transition-metal-catalyzed reactions, such as those involving rhodium or copper, have been developed for benzofuran synthesis.[10] Additionally, methods involving intramolecular Wittig reactions have been reported.
-
Summary of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Route 1: Classical Cyclization | 5-bromo-7-methoxy-salicylaldehyde, chloroacetone | K₂CO₃ (or other base) | Cost-effective, readily available starting materials. | Can suffer from low yields and side product formation. |
| Route 2: Friedel-Crafts Acylation | 5-bromo-7-methoxy-1-benzofuran, acetyl chloride/anhydride | AlCl₃ (or other Lewis acid) | Direct introduction of the acetyl group. | Substrate deactivation can be an issue; requires anhydrous conditions. |
| Route 3: Palladium-Catalyzed | 2-Iodo-4-bromo-6-methoxyphenol, terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | High versatility, good functional group tolerance, potentially higher yields. | More expensive reagents, requires careful optimization. |
General Purification and Characterization
Purification of the final product, 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One, will typically involve column chromatography on silica gel followed by recrystallization if the product is a solid. Characterization should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, paying particular attention to corrosive reagents like AlCl₃ and lachrymatory substances like chloroacetone.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- (Author), (Year). Title of the article. Journal Name, Volume(Issue), pages. [Link]
- (Author), (Year). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]
-
Organic Syntheses Procedure. (n.d.). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]
-
Semantic Scholar. (2020). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. [Link]
-
ResearchGate. (n.d.). Synthesis of various 2‐alkyl‐5‐bromo‐7‐methoxy benzofurans. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, Antibacterial and Antifungal Screening of Various 5-Bromo-7-Methoxy-Benzofuran Schiff Bases. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. [Link]
-
PMC. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
-
PubMed. (n.d.). A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution. [Link]
-
Organic Chemistry Portal. (2018). Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones. [Link]
-
PMC. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]
-
PMC. (n.d.). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. [Link]
-
PubMed. (2018). Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones. [Link]
-
ResearchGate. (n.d.). Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p -Tosylhydrazones. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
MDPI. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]
-
Cenmed. (n.d.). 1 (5 Bromo 7 Methoxy 1 Benzofuran 2 Yl) 1 Ethanone. [Link]
-
ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
-
National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
-
ResearchGate. (n.d.). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. [Link]
-
YouTube. (2017). Friedel-Crafts Acylation Example Problems. [Link]
- (Author), (Year). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]
-
Scribd. (n.d.). Friedel Crafts Acylation. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-bromo-1-(5-phenylbenzofuran-2-yl)ethan-1-one from.... [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]
-
ResearchGate. (n.d.). Resonance structures of 2-acetylbenzofuran representing the loci for further electrophilic substitution. [Link]
- (Author), (Year).
-
Semantic Scholar. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]
- (Author), (Year). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]
-
MDPI. (n.d.). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. [Link]
- (Author), (Year). 2-Acetyl-5-Methoxybenzofuran; 1-(5-Methoxy-benzofuran-2-yl)-ethanone. [Link]
-
Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole. [Link]
Sources
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-(5-Bromo-1-benzofuran-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
"minimizing side product formation in benzofuran reactions"
Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing the benzofuran scaffold. Benzofurans are privileged heterocyclic motifs found in numerous natural products and pharmaceuticals, making their efficient synthesis a critical task.[1][2][3] However, the path to high yields and purity is often complicated by the formation of persistent side products.
This document provides in-depth, mechanism-driven troubleshooting guides and frequently asked questions to address the specific challenges you may encounter. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to systematically optimize your reactions and minimize unwanted byproducts.
Troubleshooting Guides: Common Side Product Scenarios
This section addresses the most common side products observed during popular benzofuran syntheses, such as those involving palladium-catalyzed couplings and subsequent cyclizations.[1][4][5] Each guide is presented in a question-and-answer format to directly tackle the problems you face at the bench.
Scenario 1: Formation of Dimeric or Polymeric Byproducts
Q: My reaction is producing a significant amount of high-molecular-weight species (dimers/oligomers) instead of the desired intramolecularly cyclized benzofuran. What is the primary cause, and how can I promote the desired cyclization?
A: This issue almost always stems from a kinetic competition between the desired intramolecular cyclization and an undesired intermolecular reaction. If the intramolecular ring-closing step is slow, reactive intermediates have a higher probability of encountering each other in solution, leading to dimerization or polymerization.
Mechanistic Insight: In many transition-metal-catalyzed syntheses, such as a Sonogashira coupling followed by cyclization, an organometallic intermediate is formed.[1][6] The desired pathway is a rapid intramolecular attack by a nearby nucleophile (e.g., a phenol oxygen) to form the furan ring. The side pathway involves this same intermediate reacting with another molecule of starting material or another intermediate.
Core Strategy: Favor Intramolecular Events The key is to create conditions where the reactive ends of a single molecule are more likely to find each other than to find another molecule.
Troubleshooting Steps & Solutions:
-
Employ High-Dilution Conditions: This is the most effective and fundamental solution. By significantly increasing the solvent volume, you decrease the concentration of reactive intermediates, thus reducing the frequency of intermolecular collisions.
-
Protocol: Start by doubling your reaction volume while keeping the absolute amount of reactants the same. For particularly stubborn cases, a 5-10 fold increase in solvent may be necessary. Syringe-pump addition of a key reactant over several hours into a large volume of solvent (pseudo-high dilution) is a highly effective scale-up strategy.
-
-
Optimize Catalyst and Ligand System: The ligand sphere around the metal catalyst dramatically influences reaction rates.
-
Rationale: Bulky phosphine ligands can sterically accelerate reductive elimination or the key bond-forming step, potentially increasing the rate of the intramolecular cyclization relative to the intermolecular side reaction.[5]
-
Action: If using a standard ligand like PPh₃, consider switching to a bulkier, more electron-rich ligand such as XPhos or SPhos. These can often promote the desired cyclization even at higher concentrations.[7][8]
-
-
Adjust Temperature: The effect of temperature can be complex and requires empirical testing.
-
Lowering Temperature: May slow down both desired and undesired reactions, but it can sometimes disproportionately slow the intermolecular pathway, improving selectivity.
-
Increasing Temperature: Can sometimes accelerate a sluggish intramolecular cyclization to the point where it outcompetes the intermolecular reaction. This is often the case for sterically hindered substrates.[1] Start with a modest increase (e.g., from 80 °C to 100 °C).
-
Summary of Conditions to Favor Intramolecular Cyclization
| Parameter | Standard Condition | Optimized Condition to Minimize Dimer | Rationale |
| Concentration | 0.1 M | 0.01 - 0.005 M | Reduces probability of intermolecular collisions. |
| Ligand | PPh₃ | XPhos, SPhos, or other bulky phosphines | Steric bulk can accelerate the ring-closing step. |
| Temperature | 80 °C | Test both lower (60 °C) and higher (100 °C) | The activation energies for intra- vs. intermolecular paths differ. |
| Addition Method | All at once | Slow addition of limiting reagent via syringe pump | Maintains a constantly low concentration of reactive species. |
Workflow for Troubleshooting Dimerization
Caption: Troubleshooting workflow for dimer side product.
Scenario 2: Incomplete Cyclization or Formation of Acyclic Precursors
Q: My reaction stalls, and I isolate the uncyclized precursor (e.g., the 2-alkynylphenol from a Sonogashira coupling). What factors prevent the final ring-closing step?
A: Failure to cyclize typically points to three main issues: an insufficiently nucleophilic phenol, a deactivated catalyst that cannot promote the cyclization step, or reaction conditions that disfavor the cyclization mechanism (e.g., wrong base or solvent).
Mechanistic Insight: The intramolecular cyclization step is often an oxypalladation or a related nucleophilic attack of the phenolic oxygen onto the alkyne, coordinated to a metal center.[9] For this to occur, the phenol must be sufficiently nucleophilic (often as a phenoxide), and the catalyst must be active and available to coordinate the alkyne.
Troubleshooting Steps & Solutions:
-
Base Selection is Critical: The base deprotonates the phenol to form the much more nucleophilic phenoxide ion.
-
Rationale: Weak bases (e.g., Et₃N) may not be strong enough to deprotonate phenols with electron-withdrawing groups, which lower the pKa of the phenol but also decrease the nucleophilicity of the corresponding phenoxide. Stronger inorganic bases are often required.
-
Action: If using an amine base, switch to a stronger base like K₂CO₃, Cs₂CO₃, or even K₃PO₄. Cesium carbonate is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.[5]
-
-
Solvent Polarity and Coordinating Ability: The solvent can influence both reactant solubility and catalyst activity.
-
Rationale: Highly polar, coordinating solvents like DMF or DMSO can sometimes bind strongly to the catalyst's open coordination sites, preventing the alkyne from binding and thus inhibiting cyclization.
-
Action: If using a highly coordinating solvent, try switching to a less coordinating, non-polar solvent like toluene or dioxane. This can free up the catalytic site needed for the cyclization step.[1]
-
-
Catalyst Deactivation: The palladium catalyst, essential for both coupling and cyclization, can be poisoned or deactivated over the course of the reaction.[5]
-
Rationale: Oxygen is a known poison for many Pd(0) catalysts. Starting materials may also contain impurities (e.g., sulfur compounds) that deactivate the catalyst.
-
Action: Ensure your solvent is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). Purify starting materials if their quality is suspect. Using a slightly higher catalyst loading (e.g., increasing from 1 mol% to 3 mol%) can sometimes overcome minor deactivation issues.
-
Reaction Pathway: Desired vs. Stalled
Caption: Factors leading to stalled benzofuran cyclization.
Frequently Asked Questions (FAQs)
Q1: How important is the purity of my starting materials and solvents? A1: Critically important. As mentioned, trace oxygen in solvents can poison palladium catalysts.[5] Water can interfere with bases and certain catalytic cycles. Impurities in starting materials, such as other halides or sulfur-containing compounds, can lead to catalyst deactivation and the formation of unexpected side products. Always use freshly purified reagents and anhydrous, degassed solvents for best results.
Q2: My reaction involves an o-allylphenol precursor. I'm getting a mixture of the desired benzofuran and a dihydrobenzofuran. How can I increase aromatization? A2: This suggests your cyclization is occurring, but the final oxidation/aromatization step is incomplete. The choice of catalyst and oxidant is key. Many palladium-catalyzed methods for this transformation rely on an oxidant to turn over the catalyst and complete the aromatization.
-
Solution: Ensure you have an appropriate oxidant in your reaction. Common choices include Cu(OAc)₂, benzoquinone (BQ), or simply running the reaction open to the air (using O₂ as the terminal oxidant), though this can be less controlled. If your protocol is anaerobic, consider adding a stoichiometric amount of a chemical oxidant.
Q3: Can I use a copper catalyst instead of palladium for my synthesis? A3: Yes, copper-catalyzed methods are well-established for benzofuran synthesis, often involving Sonogashira coupling followed by cyclization.[1][10] Copper catalysts can sometimes offer different selectivity and may be more cost-effective. However, they can also be prone to side reactions like Glaser coupling of the alkyne starting material. If you observe significant amounts of alkyne homodimer, consider using a palladium system or adding a palladium co-catalyst, which can suppress this side reaction.[6]
Key Experimental Protocol: Optimized Palladium/Copper-Catalyzed Synthesis of a 2-Substituted Benzofuran
This protocol for a Sonogashira coupling/cyclization sequence is optimized to minimize common side products.[5]
Materials:
-
o-Iodophenol (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 eq, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous, Degassed Toluene (to achieve 0.05 M concentration)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Cs₂CO₃. Heat the flask under a high vacuum for 10 minutes and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: To the flask, add PdCl₂(PPh₃)₂ and CuI. Then add the o-iodophenol.
-
Solvent Addition: Add the anhydrous, degassed toluene via cannula or syringe.
-
Final Reagent Addition: Add the terminal alkyne to the stirring mixture via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the o-iodophenol and the formation of a new, less polar spot corresponding to the benzofuran product.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure benzofuran product.
References
- BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Benzofuran Compounds. Benchchem.
- BenchChem. (2025). Technical Support Center: Synthesis of 2,3-Disubstituted Benzofurans. Benchchem.
-
Mechanism of formation of 2-substituted benzofuran derivatives. (n.d.). ResearchGate. [Link]
-
Bibi, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Bibi, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
The general reaction conditions and produced benzofuran derivatives. (n.d.). ResearchGate. [Link]
-
Sheng, Z., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
- BenchChem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. Benchchem.
-
Benzo[b]furan: Introduction / Preparation. (2020, December 5). YouTube. [Link]
-
Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Asad, M., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. [Link]
-
Cera, G., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. New Journal of Chemistry. [Link]
-
Shin, D., et al. (2014). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. [Link]
-
Ghorpade, S., et al. (2022). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. Scientific Reports. [Link]
-
Bibi, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
-
Bibi, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. [Link]
-
Cera, G., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Publishing. [Link]
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 7. publicatt.unicatt.it [publicatt.unicatt.it]
- 8. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One. As a key intermediate in various pharmaceutical development programs, mastering its synthesis at scale is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of scaling up this process, ensuring efficiency, reproducibility, and safety.
Synthetic Pathway Overview & Key Challenges
The synthesis of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One is typically achieved through a multi-step process. A common and logical route involves the initial formation of the 7-methoxybenzofuran core, followed by electrophilic bromination and finally a Friedel-Crafts acylation. Each of these steps presents unique challenges, particularly during scale-up.
The primary challenges encountered during the scale-up of this synthesis include:
-
Reaction Control: Exothermic reactions, such as Friedel-Crafts acylation, require precise temperature management to prevent side reactions and ensure safety.
-
Reagent Handling: The use of hazardous reagents like bromine and strong Lewis acids necessitates robust safety protocols and specialized equipment at larger scales.
-
Regioselectivity: Controlling the precise position of substitution on the benzofuran ring (e.g., acylation at C2 vs. C3) is crucial for yield and purity.[1]
-
Purification: Efficiently removing byproducts and impurities from large batches of the final product can be complex and requires optimized crystallization or chromatography methods.
Caption: High-level workflow for the synthesis of the target compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis, with a focus on the critical bromination and acylation steps.
Step 2: Electrophilic Bromination of 7-Methoxy-1-benzofuran
Question: My bromination reaction is producing a mixture of mono- and di-brominated products, leading to low yield and difficult purification. How can I improve selectivity?
Answer: This is a common issue stemming from the activated nature of the benzofuran ring, which can undergo further bromination if reaction conditions are not tightly controlled.
-
Probable Causes:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., Br₂ or N-Bromosuccinimide (NBS)) will inevitably lead to over-bromination.
-
Poor Temperature Control: Higher temperatures can increase the reaction rate and decrease selectivity.
-
Slow Product Precipitation: If the mono-brominated product is highly soluble in the reaction solvent, it remains available for a second bromination.
-
-
Suggested Solutions:
-
Stoichiometry is Key: Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of NBS or a solution of bromine. For scale-up, adding the brominating agent dropwise via an addition funnel over a prolonged period is essential.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to moderate the reaction rate. This gives you better control over the mono-substitution.
-
Solvent Choice: Use a solvent in which the starting material is soluble but the product has limited solubility. This can cause the desired mono-brominated product to precipitate out of the reaction mixture as it forms, protecting it from further reaction. Solvents like chloroform or carbon tetrachloride are often used.[2]
-
In-Process Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of di-brominated species.[2]
-
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Rationale for Change |
| Reagent Addition | Manual pipetting or single portion | Controlled addition via pump over 1-2 hours | Ensures localized concentration of bromine remains low, preventing over-bromination and managing exotherm. |
| Temperature | Ice bath (0 °C) | Jacketed reactor with chiller (-5 to 0 °C) | Provides more uniform and reliable cooling for a larger reaction mass. |
| Monitoring | TLC every 15-30 mins | Online HPLC or carefully sampled TLC/GC-MS | Real-time data is crucial for identifying the reaction endpoint at a scale where manual sampling can be slow. |
Step 3: Friedel-Crafts Acylation of 5-Bromo-7-methoxy-1-benzofuran
Question: I am experiencing low to no conversion during the Friedel-Crafts acylation step. What are the likely causes and how can I fix it?
Answer: Low conversion in Friedel-Crafts acylation is a frequent problem, often related to the deactivation of the catalyst or low reactivity of the acylating agent.[1]
-
Probable Causes:
-
Lewis Acid Deactivation: The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) is extremely sensitive to moisture. Any water in the solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.
-
Insufficient Catalyst: The methoxy group and the benzofuran oxygen can coordinate with the Lewis acid, effectively consuming it. Stoichiometry must account for this complexation in addition to the catalytic amount needed for the acylation itself.
-
Low Reagent Reactivity: Acetyl chloride is generally more reactive than acetic anhydride. If using the anhydride, a stronger Lewis acid or higher temperatures may be necessary.
-
-
Suggested Solutions & Workflow:
-
Ensure Anhydrous Conditions: All glassware must be oven-dried. Use anhydrous solvents (e.g., freshly distilled dichloromethane or carbon disulfide). Handle the Lewis acid in a glove box or under an inert atmosphere (Nitrogen or Argon).
-
Increase Catalyst Stoichiometry: For substrates containing coordinating groups like ethers, it is common to need more than 2 equivalents of the Lewis acid. A good starting point is 2.5 equivalents. Perform a small-scale trial to optimize the amount.
-
Use a More Reactive Acylating Agent: Switch from acetic anhydride to acetyl chloride.
-
Temperature Optimization: While the initial formation of the acylium ion complex should be done at low temperatures (0 °C) to control the initial exotherm, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor via TLC/HPLC to determine the optimal temperature profile.
-
Caption: Troubleshooting decision tree for low conversion in Friedel-Crafts acylation.
Frequently Asked Questions (FAQs) for Scale-Up
Q1: What are the primary safety concerns when scaling up the handling of elemental bromine?
A1: Elemental bromine is highly toxic, corrosive, and volatile. At scale, the risks are magnified. Key safety measures include:
-
Engineering Controls: All operations must be conducted in a well-ventilated fume hood or a closed-system reactor. Use of a scrubber system to neutralize bromine vapors is mandatory.
-
Personal Protective Equipment (PPE): Full-face respirators with appropriate cartridges, acid-resistant gloves (e.g., Viton or a laminate), and chemical splash suits are required.
-
Spill Response: Have a spill kit ready containing a neutralizing agent like sodium thiosulfate solution. Personnel must be trained in its use.
-
Alternative Reagents: For large-scale synthesis, consider replacing Br₂ with a safer alternative like N-Bromosuccinimide (NBS), which is a solid and easier to handle.[2]
Q2: The Friedel-Crafts acylation is highly exothermic. How can I manage the heat output on a multi-kilogram scale?
A2: Thermal management is arguably the most critical aspect of scaling this reaction.
-
Reactor Choice: Use a jacketed glass or glass-lined steel reactor with a high-efficiency heat transfer fluid and a powerful cooling system.
-
Reverse Addition: Instead of adding the Lewis acid to the substrate/acylating agent mixture, consider adding the substrate solution slowly to a pre-formed complex of the Lewis acid and acetyl chloride at low temperature.
-
Controlled Addition Rate: The rate of addition of the limiting reagent should be dictated by the cooling capacity of the reactor. Use a temperature probe to create a feedback loop that controls the addition pump, ensuring the internal temperature does not exceed the set limit.
-
Solvent Volume: Increasing the solvent volume can help dissipate heat, but this may also slow down the reaction and reduce throughput. A balance must be found through process modeling and optimization studies.
Q3: Are there more modern or "greener" alternatives to the classical Friedel-Crafts acylation for this synthesis?
A3: Yes, the field of organic synthesis is continuously evolving. For scaling up, exploring alternatives can improve safety, reduce waste, and simplify operations.
-
Catalytic Methods: While the substrate requires a stoichiometric amount of Lewis acid due to coordination, research into more potent, recyclable catalysts is ongoing. Some modern syntheses of benzofurans utilize palladium or copper-based catalysts, which might offer alternative routes to introduce the acetyl group or build the ring system differently.[3]
-
Flow Chemistry: Performing the acylation in a continuous flow reactor offers superior heat and mass transfer, allowing for better control over reaction parameters and safer operation at scale. The small reaction volume at any given moment significantly reduces the risk associated with potential thermal runaways.
Experimental Protocol: Gram-Scale Synthesis
This protocol is a representative procedure for laboratory-scale synthesis and serves as a basis for scale-up optimization.
Step 2: Synthesis of 5-Bromo-7-methoxy-1-benzofuran
-
Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 7-methoxy-1-benzofuran (10.0 g, 67.5 mmol) in 100 mL of chloroform.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Bromination: Dissolve N-Bromosuccinimide (NBS) (12.6 g, 70.9 mmol, 1.05 eq) in 50 mL of chloroform. Add this solution dropwise to the cooled benzofuran solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Work-up: Quench the reaction by adding 50 mL of a 10% aqueous sodium thiosulfate solution. Separate the organic layer, wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by recrystallization from ethanol or by column chromatography on silica gel to afford pure 5-Bromo-7-methoxy-1-benzofuran.
Step 3: Synthesis of 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one
-
Preparation: In a 500 mL flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (24.8 g, 186 mmol, 2.5 eq) in 150 mL of anhydrous dichloromethane.
-
Acylium Ion Formation: Cool the suspension to 0 °C. Add acetyl chloride (6.4 mL, 89.3 mmol, 1.2 eq) dropwise. A yellow slurry should form.
-
Substrate Addition: Dissolve 5-Bromo-7-methoxy-1-benzofuran (17.0 g, 74.9 mmol) in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the AlCl₃ suspension over 45 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates completion.
-
Work-up: Carefully and slowly quench the reaction by pouring it onto 200 g of crushed ice containing 20 mL of concentrated HCl. This step is highly exothermic and must be done with caution in a well-ventilated hood.
-
Extraction: Stir the quenched mixture until all solids dissolve. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 75 mL).
-
Isolation: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the final product.
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available from: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals. Available from: [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. Available from: [Link]
Sources
Validation & Comparative
A Comparative Guide to CDK2 Inhibitors: Evaluating Novel Benzofurans Against Established Clinical Candidates
Introduction: The Rationale for Targeting CDK2 in Oncology
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that serves as a critical regulator of cell cycle progression, particularly at the G1 to S phase transition.[1][2][3] In concert with its regulatory partners, cyclin E and cyclin A, CDK2 phosphorylates key substrates like the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors. This event unleashes the expression of genes necessary for DNA replication, committing the cell to division.[4][5] In numerous cancers, the CDK2 signaling pathway is dysregulated, leading to uncontrolled cellular proliferation.[1][6] This makes CDK2 an attractive and well-validated target for therapeutic intervention.
The landscape of CDK inhibitors is evolving. While first-generation inhibitors often targeted multiple CDKs, leading to toxicity, the field is now advancing towards highly selective agents.[7] Furthermore, aberrant CDK2 activation has been identified as a primary mechanism of resistance to the highly successful CDK4/6 inhibitors used in treating hormone-receptor-positive (HR+) breast cancer.[5][8] This has renewed focus on developing potent and selective CDK2 inhibitors to be used as monotherapies for specific cancer subtypes (e.g., those with CCNE1 amplification) or in combination to overcome acquired resistance.[9][10][11]
This guide provides a comparative analysis of several prominent CDK2 inhibitors against a hypothetical novel compound, 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One . As this specific benzofuran derivative is not documented in publicly available scientific literature as a CDK2 inhibitor, we will treat it as a representative of a novel chemical scaffold and outline the necessary characterization to benchmark its performance against established clinical and preclinical candidates.
The CDK2 Signaling Pathway: A Visual Overview
The following diagram illustrates the central role of CDK2 in the G1/S checkpoint, the primary target for the inhibitors discussed in this guide.
Sources
- 1. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclin-dependent kinase 2 (CDK2) inhibitors and others novel CDK inhibitors (CDKi) in breast cancer: clinical trials, current impact, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The next generation of CDK inhibitors is coming | MD Anderson Cancer Center [mdanderson.org]
- 10. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Researcher's Guide to the Comparative Analysis of Benzofuran Derivatives in Oncology
In the landscape of oncology drug discovery, the benzofuran scaffold has emerged as a "privileged structure," a molecular framework that serves as a versatile foundation for designing potent and selective anticancer agents.[1][2][3] Found in both natural products and synthetic compounds, derivatives of this heterocyclic system have demonstrated a remarkable breadth of antitumor activities.[4][5][6] Their mechanisms are diverse, ranging from the induction of programmed cell death (apoptosis) and cell cycle arrest to the targeted inhibition of critical signaling pathways that drive tumor progression.[7][8][9]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to comparatively evaluate benzofuran derivatives. Moving beyond a simple catalog of compounds, we will explore the causality behind experimental design, provide robust, self-validating protocols, and present a clear analysis of how subtle structural modifications can lead to profound differences in biological activity. Our objective is to equip you with the rationale and the methodology to effectively screen, characterize, and compare novel benzofuran-based drug candidates.
Chapter 1: Profiling Key Benzofuran Derivatives: A Comparative Overview
To understand the therapeutic potential of the benzofuran class, it is instructive to compare derivatives with distinct structural features and mechanisms of action. We will focus on two representative compounds that exemplify different approaches to anticancer activity: a synthetic Benzofuran-Chalcone Hybrid targeting angiogenesis and a Substituted 3-Amidobenzofuran that induces apoptosis and cell cycle arrest.
The selection of these compounds is based on their well-documented potency and their distinct, yet overlapping, mechanisms of action, which allows for a meaningful comparative analysis. Chalcones, for instance, are known precursors to flavonoids and possess a wide range of pharmacological activities, and their hybridization with a benzofuran moiety often results in synergistic cytotoxic effects.[8][10][11] Similarly, substitutions on the amide group at the C-3 position of the benzofuran ring have been shown to be crucial for potent cytotoxic activity.[1]
Comparative Cytotoxicity Data
A primary measure of a compound's anticancer potential is its half-maximal inhibitory concentration (IC50), which quantifies the amount of substance required to inhibit a biological process by 50%. The table below summarizes the IC50 values for our selected derivatives against common cancer cell lines, alongside Doxorubicin, a standard chemotherapeutic agent, for reference.
| Compound/Derivative | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference(s) |
| Benzofuran-Chalcone Hybrid (4g) | HCC1806 (Breast) | VEGFR-2 Inhibition, Apoptosis | 5.93 | [8] |
| HeLa (Cervical) | VEGFR-2 Inhibition, Apoptosis | 5.61 | [8] | |
| A549 (Lung) | VEGFR-2 Inhibition, Apoptosis | >20 | [8] | |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | Apoptosis, Cell Cycle Arrest | 3.01 | [1] |
| HCT-116 (Colon) | Apoptosis, Cell Cycle Arrest | 5.20 | [1] | |
| Doxorubicin (Reference) | MCF-7 (Breast) | DNA Intercalation | ~2.5 | [12] |
| A549 (Lung) | DNA Intercalation | ~6.59 | [12] |
This data highlights the differential sensitivity of cancer cell lines to various compounds and underscores the importance of screening against a diverse panel.
Chapter 2: Unraveling Mechanisms: From Signaling Pathways to Cellular Fate
A meaningful comparison requires delving into the molecular mechanisms through which these derivatives exert their effects. While one compound may block the blood supply to a tumor, another might directly trigger the cancer cell's self-destruct sequence.
Inhibition of Angiogenesis via VEGFR-2 Signaling
Many benzofuran-chalcone hybrids have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8][11][13][14] VEGFR-2 is a key tyrosine kinase receptor that initiates a signaling cascade crucial for angiogenesis—the formation of new blood vessels, a process essential for tumor growth and metastasis.[8][15]
By binding to the kinase domain of VEGFR-2, these derivatives block its activation by VEGF. This inhibition prevents the downstream activation of pathways like PI3K/Akt/mTOR, which are critical for endothelial cell proliferation, migration, and survival.[7][15]
Induction of Apoptosis and Cell Cycle Arrest
Other benzofuran derivatives, such as the 3-amidobenzofurans, act through different, more direct cytotoxic mechanisms. Many of these compounds have been shown to induce apoptosis and cause cell cycle arrest, often at the G2/M phase.[1][7]
This process is frequently mediated through the p53 tumor suppressor pathway. The compound can trigger cellular stress, leading to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates pro-apoptotic proteins (like Bax) and cell cycle inhibitors (like p21). This culminates in the activation of effector caspases, such as caspase-3, which execute the apoptotic program by cleaving key cellular substrates.[16][17][18]
Chapter 3: A Framework for Preclinical Evaluation: Standardized Protocols
To ensure that comparative data is reliable and reproducible, standardized and well-controlled experimental protocols are essential. The following section provides step-by-step methodologies for the key assays used to characterize the anticancer properties of benzofuran derivatives.
Experimental Workflow: From Screening to Mechanism
The logical flow of experimentation is critical. A typical workflow begins with a broad cytotoxicity screen to determine a compound's general efficacy, followed by more detailed assays to elucidate its specific mechanism of action.
Protocol 3.1: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[12] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[19]
Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A549) to ~80% confluency.
-
Trypsinize and perform a viable cell count (e.g., using Trypan Blue).
-
Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a stock solution of the benzofuran derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Causality Check: The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity. A "vehicle control" (medium with the same DMSO concentration but no compound) is mandatory.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls. Include wells with medium only (blank) and untreated cells (negative control). A known cytotoxic drug like Doxorubicin should be used as a positive control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control cells: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[12]
-
Protocol 3.2: Apoptosis Analysis by Annexin V/PI Staining
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[4][23]
Methodology:
-
Cell Treatment:
-
Seed 1 x 10⁶ cells in 6-well plates and treat with the benzofuran derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Self-Validating System: Include an untreated control (negative) and a positive control treated with a known apoptosis inducer (e.g., Staurosporine).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize. Combine all cells from each well.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS to remove residual medium.[24]
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl₂).
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL stock).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[24]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (due to mechanical damage).
-
-
Protocol 3.3: Mechanistic Validation by Western Blot
Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. It can be used to assess changes in the expression level of key proteins or to detect post-translational modifications like the cleavage of caspases, which is a hallmark of apoptosis.[17][18]
Methodology:
-
Protein Extraction:
-
Treat cells as described for the apoptosis assay.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Target Selection Rationale: To confirm the p53-mediated apoptotic pathway, probe for total p53, cleaved caspase-3, and cleaved PARP.[16][17] To confirm inhibition of a kinase pathway, probe for the phosphorylated and total forms of the target kinase (e.g., p-Akt and total Akt).
-
An antibody against a housekeeping protein (e.g., β-actin or GAPDH) must be used as a loading control to ensure equal protein loading across lanes.
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system. The appearance or increase of a band for cleaved caspase-3 (approx. 17/19 kDa) and a decrease in the pro-caspase-3 band (approx. 32 kDa) is indicative of apoptosis.[17]
-
Conclusion
The comparative analysis of benzofuran derivatives is a multifaceted process that requires a systematic and mechanistically-driven approach. By integrating cytotoxicity screening with detailed mechanistic assays, researchers can build a comprehensive profile of a compound's anticancer potential. The structure-activity relationships derived from comparing different derivatives are crucial for guiding the next generation of drug design.[2] The protocols and frameworks provided in this guide are intended to ensure that such comparisons are not only robust and reproducible but also yield deep, actionable insights for the development of novel oncology therapeutics. The benzofuran scaffold, with its proven versatility, will undoubtedly continue to be a significant source of promising clinical candidates in the fight against cancer.[1]
References
-
National Center for Biotechnology Information. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PubMed Central. Retrieved from [Link]
-
Manna, S. K., Bose, J. S., Gangan, V., Raviprakash, N., Navaneetha, T., Raghavendra, P. B., Babajan, B., Kumar, C. S., & Jain, S. K. (2010). Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. Journal of Biological Chemistry. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Retrieved from [Link]
-
Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Retrieved from [Link]
-
Mohan, C. D., et al. (2016). Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Retrieved from [Link]
-
Li, J., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. Medicinal Chemistry Research. Retrieved from [Link]
-
Manna, S. K., et al. (2010). Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB. Journal of Biological Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2023). Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. Retrieved from [Link]
-
Salomé, C., et al. (2014). Benzofuran derivatives as a novel class of mTOR signaling inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. Retrieved from [Link]
-
Salomé, C., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Salomé, C., et al. (2014). Benzofuran derivatives as a novel class of inhibitors of mTOR signaling. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2024). Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation. Chemistry & Biodiversity. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Retrieved from [Link]
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of natural and synthetic benzofuran derivatives with biological activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Abstract 2531: Benzofuran derivatives as a novel class of mTOR signaling inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values of the tested compounds against MCF- 7, HepG2, and A549 cell lines using the MTT assay. Retrieved from [Link]
-
MDPI. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). P53-activated caspase-8 and caspase-3. Western blot detected cleaved.... Retrieved from [Link]
-
Stark, A., & Zanivan, S. (2021). Detection of Post-translationally Modified p53 by Western Blotting. Methods in Molecular Biology. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology. Retrieved from [Link]
-
YouTube. (2020). Apoptosis assays: western blots. Retrieved from [Link]
Sources
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. atcc.org [atcc.org]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. bosterbio.com [bosterbio.com]
A Comparative Guide to Validating the Anticancer Activity of Novel Benzofuran Compounds
<
Introduction: The Promise of Benzofuran Scaffolds in Oncology
The benzofuran moiety is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active natural products and synthetic compounds.[1] In recent years, derivatives of benzofuran have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer effects.[2][3] These compounds have demonstrated the ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in tumorigenesis, making them promising candidates for the development of novel cancer therapeutics.[1][4]
This guide provides a comprehensive framework for validating the anticancer activity of a novel benzofuran compound, which we will refer to as Benzo[b]furan-X . We will objectively compare its hypothetical performance with established alternatives and provide a detailed overview of the requisite experimental data and protocols necessary to build a robust preclinical data package. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of new chemical entities for oncology.
Part 1: Initial In Vitro Evaluation - Establishing a Cytotoxicity Profile
The initial step in characterizing any potential anticancer agent is to determine its cytotoxic and cytostatic effects against a panel of cancer cell lines. This provides a preliminary assessment of the compound's potency and selectivity.
Cell Viability Assays: Gauging the Impact on Cancer and Normal Cells
Cell viability assays are foundational in preclinical drug discovery for quantifying a compound's effect on cell proliferation and determining its half-maximal inhibitory concentration (IC50).[5] Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are widely used colorimetric methods that measure the metabolic activity of viable cells.[5][6] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT to form a purple formazan product, the amount of which is directly proportional to the number of viable cells.[5][7]
A crucial aspect of this initial screening is to assess the compound's selectivity. An ideal anticancer agent should exhibit potent cytotoxicity against cancer cells while having minimal effect on normal, healthy cells.[8] Therefore, Benzo[b]furan-X should be tested against a panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) alongside a non-cancerous cell line (e.g., MCF-10A, normal breast epithelial cells).
Table 1: Hypothetical Comparative IC50 Values (µM) of Benzo[b]furan-X and a Standard Chemotherapeutic Agent (Doxorubicin) after 48-hour treatment.
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | MCF-10A (Normal Breast) |
| Benzo[b]furan-X | 2.5 | 5.1 | 3.8 | > 50 |
| Doxorubicin | 0.8 | 1.2 | 1.0 | 5.5 |
The hypothetical data in Table 1 suggests that Benzo[b]furan-X exhibits potent and selective cytotoxicity against the tested cancer cell lines, with a significantly higher IC50 value for the normal cell line, indicating a favorable therapeutic window.
Experimental Protocol: MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of a compound on cancer cells.[9]
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell adhesion.[9]
-
Prepare serial dilutions of the test compound (e.g., Benzo[b]furan-X) and a positive control (e.g., Doxorubicin) in culture medium.
-
Treat the cells with the different concentrations of the compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the untreated control cells.[9]
Part 2: Delving Deeper - Elucidating the Mechanism of Action
Once the cytotoxic potential of a novel compound is established, the next critical step is to investigate its mechanism of action (MoA).[10][11] Understanding how a compound exerts its anticancer effects is paramount for its further development.[12]
Apoptosis Assays: Is the Compound Inducing Programmed Cell Death?
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells.[13] Several assays can be employed to determine if a compound induces apoptosis.[14]
-
Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay for detecting early and late-stage apoptosis. In early apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late-stage apoptotic and necrotic cells where the membrane integrity is compromised.[15]
-
Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis.[13] Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.
Table 2: Hypothetical Apoptosis Induction by Benzo[b]furan-X in HCT-116 Cells (24-hour treatment).
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 95.2 | 2.1 | 2.7 |
| Benzo[b]furan-X (IC50) | 45.8 | 35.5 | 18.7 |
| Doxorubicin (IC50) | 50.1 | 30.2 | 19.7 |
The data in Table 2 suggests that Benzo[b]furan-X induces a significant level of apoptosis in HCT-116 cells, comparable to the standard chemotherapeutic agent, doxorubicin.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
Objective: To detect and quantify apoptosis by flow cytometry.
Procedure:
-
Treat cells with the test compound at the desired concentrations for the specified time.
-
Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI staining solution to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis: Does the Compound Disrupt Cell Division?
Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.[12] Flow cytometry with propidium iodide (PI) staining is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16] The amount of PI fluorescence is directly proportional to the DNA content of the cells.[17]
Table 3: Hypothetical Cell Cycle Distribution of A549 Cells after 24-hour Treatment with Benzo[b]furan-X.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.3 | 25.1 | 19.6 |
| Benzo[b]furan-X (IC50) | 20.7 | 15.4 | 63.9 |
The hypothetical results in Table 3 indicate that Benzo[b]furan-X causes a significant arrest of A549 cells in the G2/M phase of the cell cycle.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a compound on cell cycle progression.[9]
Procedure:
-
Treat cells with the test compound for a duration corresponding to at least one cell cycle.[8]
-
Harvest the cells and wash them with PBS.
-
Fix the cells in cold 70% ethanol and store them at -20°C overnight.[9]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[9]
-
Incubate the cells in the dark for 30 minutes at room temperature.[9]
-
Analyze the cell cycle distribution using a flow cytometer.[9]
Signaling Pathway Analysis: Identifying the Molecular Targets
To further elucidate the MoA, it is essential to investigate the effect of the novel compound on key signaling pathways that regulate cell survival, proliferation, and apoptosis. Western blotting is a powerful technique used to detect and quantify the expression levels of specific proteins.[9] By examining the expression of proteins such as Akt, mTOR, p53, and various cyclins and cyclin-dependent kinases (CDKs), researchers can identify the molecular targets of the compound.[9][10]
Caption: Hypothetical signaling pathway targeted by Benzo[b]furan-X.
Part 3: In Vivo Validation - Assessing Efficacy and Safety in a Living System
While in vitro studies provide valuable initial data, it is crucial to evaluate the efficacy and toxicity of a novel compound in a living organism.[18] In vivo models, such as xenografts in immunodeficient mice, are a cornerstone of preclinical cancer research.[19][20]
Xenograft Tumor Models: Evaluating Antitumor Activity in Mice
Xenograft models involve the transplantation of human tumor cells or patient-derived tumor tissue into immunodeficient mice.[19] These models allow for the assessment of a compound's ability to inhibit tumor growth in a more physiologically relevant environment.[21] Both ectopic (subcutaneous) and orthotopic (in the organ of origin) xenograft models can be utilized.[19]
Table 4: Hypothetical Tumor Growth Inhibition by Benzo[b]furan-X in an A549 Xenograft Model.
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | - |
| Benzo[b]furan-X (20 mg/kg) | 600 | 60 |
| Cisplatin (5 mg/kg) | 750 | 50 |
The hypothetical data in Table 4 demonstrates that Benzo[b]furan-X significantly inhibits tumor growth in an in vivo model, with superior efficacy compared to the standard-of-care drug, cisplatin.
Caption: Experimental workflow for validating anticancer activity.
ADME-Tox Studies: Understanding the Compound's Fate in the Body
In parallel with efficacy studies, it is essential to conduct ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies.[22][23] These studies provide critical information about the pharmacokinetic and safety profile of the compound.[24][25] Understanding how a drug is absorbed, distributed, metabolized, and excreted is fundamental to its development.[26]
Conclusion: A Pathway to Preclinical Success
The validation of a novel benzofuran compound's anticancer activity requires a systematic and multi-faceted approach. By combining robust in vitro assays to determine cytotoxicity and elucidate the mechanism of action with well-designed in vivo studies to assess efficacy and safety, researchers can build a compelling preclinical data package. The hypothetical data presented for Benzo[b]furan-X illustrates a promising candidate with potent, selective anticancer activity, a well-defined mechanism of action, and significant in vivo efficacy. This comprehensive validation strategy provides a clear and logical path for advancing promising benzofuran derivatives from the laboratory to clinical development.
References
-
Biotechfarm. ADME Tox Studies: Shaping Drug Development Pathways. [Link]
-
Vivotec. Importance of ADME and Toxicology Studies in Drug Discovery. (2023-04-19). [Link]
-
National Institutes of Health. Assaying cell cycle status using flow cytometry. [Link]
-
Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]
-
UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
-
AntBio. Six Common Methods for Cell Viability Assay: Principles, Applications. (2025-12-30). [Link]
-
National Institutes of Health. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]
-
PubMed. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. [Link]
-
Taylor & Francis Online. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. [Link]
-
ResearchGate. (PDF) Guidelines for cell viability assays. [Link]
-
LinkedIn. Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (2025-04-14). [Link]
-
PubMed. Apoptosis Detection Assays. [Link]
-
Woodburn Laboratory. Cancer Model Studies. [Link]
-
National Institutes of Health. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]
-
Certis Oncology Solutions. In Vivo Pharmacology | Orthotopic Models | PDX Models. [Link]
-
University of Rochester Medical Center. Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]
-
International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]
-
RSC Publishing. Anticancer therapeutic potential of benzofuran scaffolds. [Link]
-
The Scientist. Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]
-
Journal of Pathology and Translational Medicine. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. [Link]
-
Sartorius. Incucyte® Apoptosis Assays for Live-Cell Analysis. [Link]
-
ResearchGate. Caspase-3 and Annexin V assays confirm that cell death across.... [Link]
-
National Institutes of Health. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. [Link]
-
MDPI. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019-04-18). [Link]
-
PubMed. Bioassays for anticancer activities. [Link]
-
National Institutes of Health. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]
-
ResearchGate. How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions?. (2014-03-07). [Link]
-
National Institutes of Health. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022-04-28). [Link]
-
National Institutes of Health. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?. [Link]
-
National Institutes of Health. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. [Link]
-
Agilex Biolabs. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024-01-29). [Link]
-
ACS Publications. What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. (2025-11-18). [Link]
-
PubMed. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. [Link]
-
Frontiers. New Mechanisms for Anti-Cancer Drugs. [Link]
-
Journal of Applied Pharmaceutical Science. In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015-03-28). [Link]
-
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021-10-08). [Link]
Sources
- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]
- 11. frontiersin.org [frontiersin.org]
- 12. arborpharmchem.com [arborpharmchem.com]
- 13. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 14. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the principle of cell viability assays? | AAT Bioquest [aatbio.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpbs.com [ijpbs.com]
- 21. certisoncology.com [certisoncology.com]
- 22. biotechfarm.co.il [biotechfarm.co.il]
- 23. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 24. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 25. Drug Discovery: ADME/Toxicity [promega.jp]
- 26. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
The Influence of Halogenation on Benzofuran Scaffolds: A Comparative Guide to Structure-Activity Relationships
Introduction: The Benzofuran Core and the Power of Halogenation
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are abundant in nature and have been extensively synthesized, leading to a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][3][4][5] However, the unfunctionalized benzofuran core often serves merely as a starting point. The strategic introduction of substituents is paramount to unlocking and optimizing its therapeutic potential.
Among the most powerful tools in the medicinal chemist's arsenal is halogenation. The incorporation of fluorine, chlorine, bromine, or iodine atoms into a drug candidate can profoundly alter its physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of halogenated benzofurans, supported by experimental data, to elucidate how these modifications drive biological outcomes. We will explore the causal relationships behind experimental findings and provide actionable protocols for researchers in the field of drug discovery and development.
Pillars of Halogenation SAR in the Benzofuran Scaffold
The biological activity of a halogenated benzofuran is not determined by the mere presence of a halogen, but by a nuanced interplay of three key factors:
-
The Nature of the Halogen: The choice of halogen—from the small, highly electronegative fluorine to the large, more polarizable iodine—is critical. Fluorine, for instance, is often used to block metabolic oxidation or to enhance binding affinity through specific interactions with protein residues.[4][6] Bromine and chlorine can also significantly increase biological potency, often by providing a combination of steric bulk and favorable electronic properties.[1][7] The cytotoxicity of halogenated compounds can follow the order of iodinated > brominated ≥ chlorinated derivatives.[8]
-
Positional Isomerism: The location of the halogen on the benzofuran ring system is a decisive factor in its biological effect.[1] A halogen at one position might confer potent and selective activity, while the same halogen at an adjacent position could render the molecule inactive or toxic. This underscores the importance of synthesizing and testing a range of regioisomers to fully explore the SAR.
-
Degree of Halogenation: The number of halogen substituents (mono-, di-, or poly-halogenation) further refines the activity profile. It has been observed that dihalogenated compounds are often more cytotoxic than their monohalogenated counterparts, a principle that can be leveraged in the design of potent anticancer agents.[8]
The following diagram illustrates the logical flow of how these halogen properties influence the final biological activity of the benzofuran derivative.
Caption: Figure 1. Key factors in halogenated benzofuran SAR.
Comparative Analysis of Biological Activities
This section provides a comparative look at halogenated benzofurans across different therapeutic areas, with quantitative data summarized for direct comparison.
Anticancer Activity
The addition of halogens to the benzofuran scaffold has consistently resulted in a significant enhancement of anticancer activity.[1] The nature and position of the halogen are critical for determining cytotoxicity and selectivity against cancer cell lines.
For example, a study highlighted a benzofuran derivative with a bromine atom attached to the methyl group at the 3-position (Compound 1 in the table below), which showed remarkable cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively, while showing no cytotoxicity towards normal cells.[1] Similarly, fluorinated benzofurans have demonstrated promising anticancer effects.[4][6]
| Compound ID | Halogen Substitution | Target Cell Line | Activity (IC50/GI50 in µM) | Reference |
| 1 | Bromine on 3-methyl group | K562 (Leukemia) | 5 | [1] |
| HL60 (Leukemia) | 0.1 | [1] | ||
| 2 | 4-Fluoro on 2-benzofuranyl group | uPA (Urokinase-type plasminogen activator) | 0.43 (Ki = 88 nM) | [1] |
| 3 (17i) | Complex structure with F and Cl | LSD1 (Enzyme) | 0.065 | [9] |
| H460 (Lung Cancer) | 2.06 | [9] | ||
| MCF-7 (Breast Cancer) | 2.90 | [9] | ||
| 4 | Difluoro and Bromo | HCT116 (Colorectal) | Inhibited proliferation by ~70% | [6] |
| 5 | 4-Chloro-6-(dichloroacetyl) | - | - | [10] |
| 6 | 6-(dibromoacetyl) | - | - | [10] |
Table 1: Comparative Anticancer Activities of Halogenated Benzofurans.
Anti-inflammatory Activity
Halogenated benzofurans have emerged as potent anti-inflammatory agents by inhibiting key mediators of the inflammatory cascade. Studies on fluorinated benzofuran derivatives have shown significant inhibition of cyclooxygenase (COX) activity and decreased secretion of inflammatory mediators like interleukin-6 (IL-6), prostaglandin E2 (PGE2), and nitric oxide (NO).[4][5][6]
The presence of fluorine and bromine groups has been suggested to enhance the biological effects of benzofuran derivatives in this context.[4][6]
| Compound Class | Halogenation | Target Mediator | Activity (IC50 in µM) | Reference |
| Fluorinated Benzofurans | Fluorine, Bromine | Interleukin-6 (IL-6) | 1.2 - 9.04 | [4][6] |
| Prostaglandin E2 (PGE2) | 1.1 - 20.5 | [4][6] | ||
| Nitric Oxide (NO) | 2.4 - 5.2 | [4][6] | ||
| CCL2 | 1.5 - 19.3 | [4][6] |
Table 2: Comparative Anti-inflammatory Activities of Halogenated Benzofurans.
Enzyme Inhibition
The versatility of the halogenated benzofuran scaffold extends to the selective inhibition of various enzymes, a critical mechanism for therapeutic intervention.
For instance, a series of benzofuran derivatives were synthesized and evaluated as inhibitors of sirtuins (SIRT1-3). The introduction of halogens like bromo and fluoro at the 4-position resulted in compounds with selective SIRT2 inhibitory activity, with IC50 values in the micromolar range.[11] In another study, benzofuran-oxadiazole hybrids were tested as tyrosinase inhibitors, where halo-substituted derivatives, particularly with an electron-withdrawing fluoro group, exhibited superior inhibitory effects compared to non-halogenated or electron-donating group-substituted analogs.[12]
| Compound ID | Halogen Substitution | Target Enzyme | Activity (IC50 in µM) | Reference |
| 7e | 4-Fluoro | SIRT2 | 3.81 | [11] |
| 5a | Fluoro | Tyrosinase | 11 | [12] |
| 5b-5d | Halo-substituted | Tyrosinase | 12.4 - 15.5 | [12] |
Table 3: Comparative Enzyme Inhibitory Activities of Halogenated Benzofurans.
Experimental Protocols: A Guide for the Bench Scientist
To ensure the trustworthiness and reproducibility of the data presented, this section details standardized protocols for evaluating the biological activities of halogenated benzofurans.
Protocol 1: MTT Assay for Assessing Anticancer Cytotoxicity
This colorimetric assay is a widely accepted method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Caption: Figure 2. Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[15]
-
Compound Preparation: Prepare a stock solution of the halogenated benzofuran derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in the culture medium to achieve the desired final concentrations.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle-only controls (e.g., medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for a period appropriate for the cell line and compound, typically 48 to 72 hours.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for measuring the ability of a halogenated benzofuran to inhibit a specific enzyme. This example is based on a typical kinase or sirtuin assay.
Principle: The activity of a purified enzyme is measured in the presence and absence of the test compound. Inhibition is quantified by measuring the decrease in the rate of product formation or substrate consumption, often via a fluorescent or colorimetric readout.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the specific enzyme (e.g., Tris-HCl, HEPES) containing necessary co-factors (e.g., MgCl₂, ATP, NAD+).
-
Enzyme Solution: Dilute the purified enzyme to the desired concentration in assay buffer.
-
Substrate Solution: Prepare the enzyme's substrate (e.g., a specific peptide) in the assay buffer.
-
Test Compound: Prepare serial dilutions of the halogenated benzofuran in the assay buffer from a DMSO stock.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add 5 µL of the test compound dilution (or vehicle control) to the wells.
-
Add 10 µL of the enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Detection:
-
Stop the reaction by adding a stop solution if necessary.
-
Add the detection reagent. For example, in many kinase assays, a reagent is added that specifically detects the amount of ADP produced (a marker of kinase activity). For sirtuin assays, a developer solution is added that generates a fluorescent signal from the deacetylated substrate.
-
Incubate for the time required for the detection signal to develop.
-
-
Data Acquisition: Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Protocol 3: Competitive Receptor-Ligand Binding Assay
This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a known, labeled ligand.[16][17]
Principle: A fixed concentration of a high-affinity radiolabeled ligand is incubated with a receptor source (e.g., cell membranes). The unlabeled test compound is added at increasing concentrations, and its ability to displace the radiolabeled ligand from the receptor is measured. A more potent compound will displace the radioligand at a lower concentration.
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity of Halogenated Tyrosyl Compounds, an Emerging Class of Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nist.gov [nist.gov]
- 14. In Vitro and In Vivo Studies of Non-Platinum-Based Halogenated Compounds as Potent Antitumor Agents for Natural Targeted Chemotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Receptor-Ligand Binding Assays [labome.com]
- 17. giffordbioscience.com [giffordbioscience.com]
The Efficacy of Benzofuran-Chalcone Hybrids: A Comparative Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the strategic hybridization of pharmacophores has emerged as a powerful approach to developing novel therapeutic agents with enhanced efficacy and multi-target capabilities. This guide provides a comprehensive comparison of the efficacy of a promising class of molecules: benzofuran-chalcone hybrids. By leveraging the synergistic potential of the benzofuran nucleus and the chalcone scaffold, these hybrids have demonstrated a broad spectrum of pharmacological activities. This document will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and mechanistic insights to inform future drug discovery and development efforts.
The Rationale Behind Hybridization: Benzofuran and Chalcone Scaffolds
Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[1] Similarly, chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are known for their diverse biological activities, including cytotoxic and anti-inflammatory effects.[2] The molecular hybridization of these two pharmacophores aims to create novel chemical entities with potentially amplified or synergistic biological effects, offering a promising avenue for the development of potent therapeutic agents.[3]
Comparative Anticancer Efficacy
Benzofuran-chalcone hybrids have been extensively investigated for their potential as anticancer agents, demonstrating significant cytotoxicity against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[4][5]
Cytotoxicity Against Various Cancer Cell Lines
Multiple studies have reported the potent cytotoxic effects of benzofuran-chalcone hybrids. For instance, a series of novel benzofuran-based chalcone derivatives displayed significant anticancer activity against human cervical cancer (HeLa), human lung cancer (A549), and human mammary squamous cancer (HCC1806) cell lines.[4] Another study highlighted the efficacy of newly synthesized benzofuran-chalcone hybrids against human lung cancer (A549, H1299) and breast cancer (MCF-7, MDA-MB-231) cell lines.[5][6]
Below is a comparative summary of the cytotoxic activity (IC₅₀ values) of representative benzofuran-chalcone hybrids from various studies.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4g | HeLa | 5.61 | [4] |
| HCC1806 | 5.93 | [4] | |
| 3a | A549 | Potent (Specific value not provided) | [5] |
| 3b | MCF-7 | Potent (Specific value not provided) | [5] |
| 3c | MDA-MB-231 | Potent (Specific value not provided) | [5] |
| 3a | MCF-7 | ~20 | [7] |
| 3h | PC-3 | ~15 | [7] |
| 3i | MCF-7 | ~18 | [7] |
| [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] | HCT-116 | 1.71 | [8] |
| HT-29 | 7.76 | [8] |
Table 1: Comparative cytotoxic activity of selected benzofuran-chalcone hybrids against various cancer cell lines.
Mechanism of Anticancer Action
The anticancer efficacy of these hybrids is underpinned by their ability to modulate critical cellular pathways.
A primary mechanism is the induction of programmed cell death, or apoptosis, in cancer cells. Studies have shown that treatment with benzofuran-chalcone hybrids leads to a significant increase in the percentage of apoptotic cells, as confirmed by Annexin V-FITC/PI double staining and caspase 3/7 activity assays.[4][5][6] For example, compound 4g was found to effectively trigger apoptosis in HCC1806 cells in a dose-dependent manner.[4]
Certain benzofuran-chalcone derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[4] Molecular docking studies have further elucidated the binding interactions of these hybrids with the VEGFR-2 active site, supporting their role as anti-angiogenic agents.[4]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability and the cytotoxic potential of compounds.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, HCC1806) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzofuran-chalcone hybrids and a positive control (e.g., cisplatin) in the culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Efficacy: A Promising Frontier
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzofuran-chalcone hybrids have demonstrated promising activity against a range of bacterial and fungal strains.
Antibacterial and Antifungal Activity
Studies have shown that these hybrids can be effective against both Gram-positive and Gram-negative bacteria. For instance, a series of chlorinated benzofuran chalcones exhibited significant antimicrobial activity against Escherichia coli, Klebsiella pneumoniae, Bacillus megaterium, and Staphylococcus aureus.[9][10] Another study reported that certain benzofuran-based chalcones and their 1,4-benzodiazepine analogues showed potent antibacterial and antifungal activity.[11] The introduction of a chlorine atom on the benzofuran or chalcone moiety has been observed to enhance antimicrobial potency.[10]
| Compound Type | Bacterial Strains | Fungal Strains | Activity | Reference |
| Chlorinated benzofuran chalcones | E. coli, K. pneumoniae, B. megaterium, S. aureus | - | Significant | [9][10] |
| Benzofuran-chalcone & 1,4-benzodiazepine hybrids | S. aureus | F. oxysporum | Potent | [11] |
| 3-hydroxy benzofuran chalcones | Gram-positive bacteria | Various fungal species | Good | [12] |
Table 2: Overview of the antimicrobial activity of benzofuran-chalcone hybrids.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol describes a common method for evaluating the antimicrobial activity of chemical compounds.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the benzofuran-chalcone hybrid solution (at a known concentration) into each well. A solvent control and a standard antibiotic are also included.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Anti-Inflammatory and Neuroprotective Potential
Beyond their cytotoxic and antimicrobial effects, benzofuran-chalcone hybrids have shown promise in modulating inflammatory pathways and exhibiting neuroprotective properties, particularly in the context of Alzheimer's disease.
Inhibition of Inflammatory Mediators
Inflammation is a key pathological feature of many chronic diseases. Benzofuran derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[13][14] Hybridizing benzofuran with chalcone, another known anti-inflammatory scaffold, can lead to compounds with enhanced activity. These hybrids can potentially inhibit key inflammatory signaling pathways such as NF-κB and MAPK.[13]
Multifunctional Agents for Alzheimer's Disease
Several novel benzofuran-chalcone hybrids have been investigated as multifunctional agents for the treatment of Alzheimer's disease.[15] These compounds have been shown to decrease β-amyloid (Aβ) aggregation, a hallmark of Alzheimer's, and increase acetylcholine levels by inhibiting acetylcholinesterase (AChE).[15][16] Furthermore, they have demonstrated the ability to reduce oxidative stress and protect against cholinergic neurodegeneration in preclinical models.[15]
Structure-Activity Relationship (SAR) Insights
The biological activity of benzofuran-chalcone hybrids is significantly influenced by the nature and position of substituents on both the benzofuran and chalcone moieties.
-
Anticancer Activity: The presence of electron-donating groups (e.g., -OCH₃, -OH) on the chalcone's aryl ring generally enhances cytotoxic activity.[4] In some cases, aryl chalcones display better activity than heterocyclic chalcones.[4] Halogen substitution on the benzofuran ring has also been shown to increase anticancer potency.[3]
-
Antimicrobial Activity: The introduction of chlorine atoms into the structure can significantly boost antibacterial activity.[10]
-
Anti-Alzheimer's Activity: Substitution on the phenyl ring of the benzofuran with a halogen, such as chlorine, has been found to increase the inhibitory potency against acetylcholinesterase.[16]
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General pharmacophoric features of benzofuran-chalcone hybrids.
Caption: Key anticancer mechanisms of benzofuran-chalcone hybrids.
Conclusion and Future Directions
Benzofuran-chalcone hybrids represent a versatile and highly promising class of compounds with significant potential in drug discovery. Their demonstrated efficacy against cancer, microbial pathogens, and inflammatory processes, coupled with their potential as neuroprotective agents, underscores the value of this molecular scaffold. The structure-activity relationship studies provide a rational basis for the future design of more potent and selective analogues. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential and translate these promising findings into novel clinical candidates. The continued exploration of this chemical space is likely to yield next-generation therapeutics for a range of challenging diseases.
References
-
Li, Y., et al. (2022). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. National Institutes of Health. [Link]
-
Çınar-Asa, S., et al. (2023). Design, Synthesis and Anticancer Activity of New Benzofuran‐Chalcone Hybrids and Their Water Soluble Sodium Salts. ResearchGate. [Link]
-
Çınar-Asa, S., et al. (2023). Design, synthesis and anticancer activity of new benzofuran-chalcone hybrids and their water soluble sodium salts. Bursa Uludağ Üniversitesi. [Link]
-
Coskun, D., et al. (2016). Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. SciSpace. [Link]
-
Yilmaz, I., et al. (2023). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. National Institutes of Health. [Link]
-
Sashidhara, K. V., et al. (2014). Benzofuran-chalcone hybrids as potential multifunctional agents against Alzheimer's disease: synthesis and in vivo studies with transgenic Caenorhabditis elegans. PubMed. [Link]
-
Coskun, D., et al. (2021). Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Mattioli 1885. [Link]
-
Coskun, D., et al. (2021). View of Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Mattioli 1885. [Link]
-
Coskun, D., & Ahmedzade, M. (2016). Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. Hindawi. [Link]
-
Kumar, A., et al. (2014). Synthesis, antimicrobial evaluation, and docking studies of some novel benzofuran based analogues of chalcone and 1,4-benzodiazepine. Semantic Scholar. [Link]
-
Sashidhara, K. V., et al. (2014). Design of benzofuran–chalcone hybrids for the treatment of AD. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Institutes of Health. [Link]
-
Khan, I., et al. (2021). Synthetic benzofuran-linked chalcones with dual actions: a potential therapeutic approach to manage diabetes mellitus. Semantic Scholar. [Link]
-
Ducki, S., et al. (2009). Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. Semantic Scholar. [Link]
-
Khan, I., et al. (2021). Synthetic benzofuran-linked Chalcones With Dual Actions: a Potential Therapeutic Approach to Manage Diabetes Mellitus. Taylor & Francis Online. [Link]
-
Patted, V. M., et al. (2021). Synthesis and antimicrobial activity of some novel chalcones containing 3-hydroxy benzofuran. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
-
Wang, Y., et al. (2021). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed. [Link]
-
Chen, C., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and anticancer activity of new benzofuran-chalcone hybrids and their water soluble sodium salts [acikerisim.uludag.edu.tr]
- 7. scispace.com [scispace.com]
- 8. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mattioli1885journals.com [mattioli1885journals.com]
- 10. mattioli1885journals.com [mattioli1885journals.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Benzofuran-chalcone hybrids as potential multifunctional agents against Alzheimer's disease: synthesis and in vivo studies with transgenic Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One as a Selective PfGSK-3 Inhibitor
Audience: Researchers, scientists, and drug development professionals in parasitology and kinase inhibitor development.
Executive Summary
The rise of drug-resistant Plasmodium falciparum necessitates the exploration of novel therapeutic targets. The parasite's Glycogen Synthase Kinase-3 (PfGSK-3) has emerged as a promising, albeit challenging, target for antimalarial intervention.[1][2] This guide provides a comprehensive framework for the validation of novel chemical entities as selective PfGSK-3 inhibitors, using the candidate compound 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One as a case study. Benzofuran scaffolds have shown potential for antiplasmodial activity, making this a relevant exploration.[3] We will detail a multi-stage experimental workflow, from initial enzymatic assays to whole-cell efficacy and selectivity profiling, while objectively comparing the potential performance of our candidate against established GSK-3 inhibitors.
Introduction: PfGSK-3 as a Viable Antimalarial Target
Glycogen Synthase Kinase-3 (GSK-3) is a highly conserved serine/threonine kinase across eukaryotes, regulating a multitude of cellular processes.[4][5] In P. falciparum, PfGSK-3 is considered essential for parasite proliferation and is involved in critical life cycle stages, including the regulation of red blood cell invasion.[3][6] Specifically, PfGSK-3 participates in the phosphorylation and activation of the Apical Membrane Antigen 1 (AMA1), a crucial step for the parasite to establish a "tight junction" with the host erythrocyte before invasion.[3] This defined role makes PfGSK-3 an attractive target for therapeutic intervention.
However, a primary challenge lies in achieving selectivity. The high degree of structural conservation between the ATP-binding sites of PfGSK-3 and its human orthologue, HsGSK-3β, means that many inhibitors show equal or greater potency against the human enzyme, leading to potential host toxicity.[1] Therefore, a rigorous validation process must not only confirm inhibition of the parasite enzyme but also demonstrate a clear selectivity window.
This guide establishes a systematic approach to navigate this challenge, outlining the necessary experiments to build a compelling case for a novel inhibitor.
Candidate Profile: 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One
The selection of this benzofuran derivative is rationalized by previous studies indicating that this scaffold can be optimized for selective antiplasmodial activity.[3]
-
Chemical Structure:
-
Core Scaffold: Benzofuran
-
Key Substitutions:
-
Bromo group at position 5
-
Methoxy group at position 7
-
Ethanone group at position 2
-
-
-
Hypothesis: The specific substitutions on the benzofuran ring are hypothesized to exploit subtle differences between the PfGSK-3 and HsGSK-3β active sites, potentially conferring the desired selectivity.
A Multi-Stage Validation Workflow
A robust validation strategy proceeds from direct enzyme interaction to cellular efficacy and safety profiling. The following sections detail the objectives, protocols, and comparative benchmarks for each stage.
// Nodes A [label="Stage 1: In Vitro\nEnzymatic Inhibition Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Stage 2: In Vitro\nParasite Growth Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Stage 3: Selectivity\nCounter-Screening", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Stage 4: Mechanism of Action\n(Target Engagement)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B [label="Confirm Cellular Activity"]; B -> C [label="Assess Safety Profile"]; C -> D [label="Confirm Target Link"];
// Result Nodes R1 [label="Determine IC50\n(Potency)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#34A853"]; R2 [label="Determine EC50\n(Efficacy)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#34A853"]; R3 [label="Calculate Selectivity Index\n(SI)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#34A853"]; R4 [label="Validate Target\nInteraction", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#34A853"];
A -> R1 [style=dashed, arrowhead=none]; B -> R2 [style=dashed, arrowhead=none]; C -> R3 [style=dashed, arrowhead=none]; D -> R4 [style=dashed, arrowhead=none]; } dot Caption: A logical progression from enzyme potency to cellular efficacy and target selectivity.
Stage 1: In Vitro Enzymatic Inhibition Assay
Objective: To quantify the direct inhibitory activity of the candidate compound against recombinant PfGSK-3 and determine its half-maximal inhibitory concentration (IC50).
Causality Behind Experimental Choices: This is the foundational experiment. A direct, cell-free enzymatic assay is crucial to confirm that the compound interacts with the target protein without the complexities of cell permeability, metabolism, or off-target effects. We utilize a well-characterized kinase assay system, such as ADP-Glo™, which measures kinase activity by quantifying the amount of ADP produced. The ATP concentration is kept at or near the Michaelis-Menten constant (Km) to ensure that the assay is sensitive to ATP-competitive inhibitors.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagents: Recombinant PfGSK-3, GSK-3-specific substrate peptide (e.g., a pre-phosphorylated peptide), ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, and the test compound.
-
Preparation: Serially dilute 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One in DMSO, followed by a final dilution in assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.
-
Kinase Reaction (384-well plate):
-
Add 5 µL of kinase solution (PfGSK-3 enzyme in reaction buffer) to each well.
-
Add 2.5 µL of the test compound at various concentrations (or vehicle control).
-
Initiate the reaction by adding 2.5 µL of a substrate/ATP mix.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Comparative Data:
| Inhibitor | Target | Reported IC50 (nM) | Mode of Action |
| 1-(5-Bromo-7-Methoxy...) | PfGSK-3 | To be Determined | Hypothesized ATP-competitive |
| Alsterpaullone | HsGSK-3β | ~35 | ATP-competitive[7] |
| Kenpaullone | HsGSK-3β | ~200-500 | ATP-competitive[4][8] |
| Tideglusib | HsGSK-3β | ~60 | Non-ATP competitive[9][10] |
| CHIR-99021 | HsGSK-3β | ~6.7 | ATP-competitive[11] |
Note: IC50 values can vary based on assay conditions. Data for established inhibitors are primarily for the human orthologue but serve as a crucial benchmark.
Stage 2: In Vitro Parasite Growth Inhibition Assay
Objective: To assess the compound's ability to inhibit the proliferation of asexual blood-stage P. falciparum in an in vitro culture system and determine its half-maximal effective concentration (EC50).
Causality Behind Experimental Choices: A potent enzymatic inhibitor is only useful if it can reach its target within the parasite and exert a biological effect. This whole-cell assay is a critical test of the compound's cell permeability and its efficacy in a physiological context.[12][13] The SYBR Green I-based assay is a widely used, robust method that measures parasite DNA content as a proxy for parasite growth.[14] Starting with tightly synchronized ring-stage parasites ensures that the inhibitor's effect is measured over a full replicative cycle.
Experimental Protocol: SYBR Green I-Based Assay
-
Materials: P. falciparum culture (e.g., 3D7 strain), human erythrocytes, complete parasite culture medium, SYBR Green I lysis buffer, 96-well black plates.
-
Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
-
Assay Setup:
-
Prepare a parasite culture with 2% hematocrit and 0.5% starting parasitemia.
-
Dispense 180 µL of the culture into each well of a 96-well plate.
-
Add 20 µL of the test compound at various concentrations (pre-diluted in culture medium). Include negative (vehicle) and positive (e.g., Chloroquine) controls.
-
Incubate for 72 hours under standard parasite culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).
-
-
Lysis and Staining:
-
After incubation, freeze the plate at -80°C to lyse the cells.
-
Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark for 1-2 hours at room temperature.
-
-
Data Acquisition: Measure fluorescence (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.
-
Analysis: Calculate percent growth inhibition relative to controls and determine the EC50 value using a dose-response curve.
Comparative Data:
| Compound | Target/Mechanism | Reported EC50 (nM) against P. falciparum |
| 1-(5-Bromo-7-Methoxy...) | PfGSK-3 | To be Determined |
| Select Benzofurans | PfGSK-3 | 500 - 2000[3] |
| Chloroquine | Heme polymerization | ~10-20 (for sensitive strains) |
| Artemisinin | Multiple targets | ~1-5 |
Stage 3: Selectivity Counter-Screening
Objective: To determine the compound's inhibitory activity against the human orthologue, HsGSK-3β, and calculate a Selectivity Index (SI).
Causality Behind Experimental Choices: This is the pivotal step for validating the compound as a selective inhibitor. A high SI is essential for a viable drug candidate, as it predicts a wider therapeutic window and lower risk of mechanism-based toxicity. The experimental protocol is identical to the Stage 1 assay, simply substituting the parasite enzyme with the human one.
Protocol: Repeat the ADP-Glo™ Kinase Assay from Stage 1 using recombinant human GSK-3β.
Analysis and Comparative Data:
The Selectivity Index (SI) is calculated as: SI = IC50 (HsGSK-3β) / IC50 (PfGSK-3)
A higher SI value indicates greater selectivity for the parasite enzyme.
| Inhibitor | PfGSK-3 IC50 (nM) | HsGSK-3β IC50 (nM) | Selectivity Index (SI) |
| 1-(5-Bromo-7-Methoxy...) | TBD | TBD | TBD |
| Known Paullones | Often potent on both | Often potent on both | Typically low (<10)[1] |
| Thieno[2,3-b]pyridines | Variable | Variable | Some compounds show >10-fold selectivity[1] |
| Desirable Profile | < 500 nM | > 5000 nM | > 10 |
Visualizing the Target Pathway
Understanding the context of PfGSK-3's action is key to appreciating the inhibitor's potential impact. The kinase is part of a phosphorylation cascade essential for host cell invasion.
// Nodes PKA [label="PfPKA", fillcolor="#F1F3F4", fontcolor="#202124"]; AMA1_S610 [label="AMA1 (Ser610)", fillcolor="#FFFFFF", fontcolor="#202124"]; GSK3 [label="PfGSK-3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMA1_T613 [label="AMA1 (Thr613)", fillcolor="#FFFFFF", fontcolor="#202124"]; Invasion [label="Host Cell Invasion", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="1-(5-Bromo-7-Methoxy...)\n(Candidate Inhibitor)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PKA -> AMA1_S610 [label="Phosphorylates"]; AMA1_S610 -> GSK3 [label="Primes for"]; GSK3 -> AMA1_T613 [label="Phosphorylates"]; AMA1_T613 -> Invasion; Inhibitor -> GSK3 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } dot Caption: PfGSK-3 acts as a secondary kinase, phosphorylating AMA1 to enable invasion.
Conclusion and Future Directions
This guide outlines a rigorous, phased approach to validate 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One, or any novel compound, as a selective PfGSK-3 inhibitor. Successful validation requires:
-
Potent Enzymatic Inhibition: A low nanomolar IC50 against PfGSK-3.
-
Whole-Cell Efficacy: A corresponding low nanomolar EC50 against P. falciparum growth.
-
Demonstrable Selectivity: A Selectivity Index significantly greater than 10, indicating a clear preference for the parasite enzyme over its human counterpart.
If this candidate meets these criteria, subsequent steps would include mechanism-of-action studies to confirm target engagement within the parasite (e.g., via thermal shift assay), further selectivity screening against a broader panel of human kinases, and ADME/Tox profiling to assess its drug-like properties for in vivo studies. This structured, comparative approach ensures that resources are focused on compounds with the highest probability of becoming next-generation antimalarials.
References
-
Masch, A., & Kunick, C. (2015). Selective inhibitors of Plasmodium falciparum glycogen synthase-3 (PfGSK-3): New antimalarial agents? Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(10), 1644-1649. [Link]
-
Adesina, T. K., et al. (2024). In silico investigation of novel Plasmodium Falciparum glycogen synthase kinase (pfGSk3β) inhibitors for the treatment of malaria infection. PLOS ONE. [Link]
-
Hofman, J., et al. (2021). N-terminal phosphorylation regulates the activity of glycogen synthase kinase 3 from Plasmodium falciparum. Biochemical Journal, 478(15), 2997-3015. [Link]
-
Glycogen synthase kinase 3. Wikipedia. [Link]
-
Adesina, T. K., et al. (2024). In silico investigation of novel Plasmodium Falciparum glycogen synthase kinase (pfGSk3β) inhibitors for the treatment of malaria infection. PLOS Computational Biology. [Link]
-
Droucheau, E., et al. (2004). Plasmodium falciparum glycogen synthase kinase-3: molecular model, expression, intracellular localisation and selective inhibitors. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1697(1-2), 181-196. [Link]
-
Fall, M., et al. (2023). Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening. Molecules, 28(24), 8009. [Link]
-
Beurel, E., Grieco, S. F., & Jope, R. S. (2015). Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases. Pharmacology & Therapeutics, 148, 114-131. [Link]
-
Leost, M., et al. (2000). Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25. European Journal of Biochemistry, 267(19), 5983-5994. [Link]
-
Adesina, T. K., et al. (2024). Insilico investigation of novel Plasmodium Falciparum Glycogen Synthase Kinase(pfGSk3β) inhibitors for the treatment of malaria infection. bioRxiv. [Link]
-
Figure 1. Structures of established GSK-3 inhibitors: kenpaullone ( 1a... ResearchGate. [Link]
-
Bibel, M., et al. (2011). Small molecule GSK-3 inhibitors increase neurogenesis of human neural progenitor cells. Neuroscience Letters, 488(2), 146-151. [Link]
-
Bhattacharjee, S., & Ghorai, S. (2014). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy, 58(7), 3699-3705. [Link]
-
Plasmodium falciparum Growth or Invasion Inhibition Assays. Protocols.io. [Link]
-
1Q3W: GSK-3 Beta complexed with Alsterpaullone. RCSB PDB. [Link]
-
(PDF) Plasmodium falciparum Growth or Invasion Inhibition Assays. ResearchGate. [Link]
-
Nuñez-Diaz, C., et al. (2021). Tideglusib, a Non-ATP Competitive Inhibitor of GSK-3β as a Drug Candidate for the Treatment of Amyotrophic Lateral Sclerosis. International Journal of Molecular Sciences, 22(19), 10793. [Link]
-
Wang, Y., et al. (2020). GSK-3β Inhibitor Alsterpaullone Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells. Frontiers in Molecular Neuroscience, 13, 149. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
Sources
- 1. Selective inhibitors of Plasmodium falciparum glycogen synthase-3 (PfGSK-3): New antimalarial agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasmodium falciparum glycogen synthase kinase-3: molecular model, expression, intracellular localisation and selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-terminal phosphorylation regulates the activity of glycogen synthase kinase 3 from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-3 - Wikipedia [en.wikipedia.org]
- 5. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico investigation of novel Plasmodium Falciparum glycogen synthase kinase (pfGSk3β) inhibitors for the treatment of malaria infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kenpaullone - LKT Labs [lktlabs.com]
- 9. Tideglusib, a Non-ATP Competitive Inhibitor of GSK-3β as a Drug Candidate for the Treatment of Amyotrophic Lateral Sclerosis [mdpi.com]
- 10. Tideglusib | GSK-3 | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
A Comparative Guide to Cross-Reactivity Profiling of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One
This guide provides a comprehensive framework for characterizing the selectivity and potential cross-reactivity of the novel compound, 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One. The benzofuran scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities, including roles as potent kinase inhibitors and anticancer agents.[1][2][3][4] Therefore, rigorously assessing the target profile of any new benzofuran derivative is a critical step in drug development.
The therapeutic efficacy of a small molecule is inextricably linked to its specificity. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5][6] This document outlines a multi-tiered strategy, comparing computational, biochemical, and cellular methodologies to build a robust cross-reactivity profile. We will compare the hypothetical performance of our topic compound against two benchmarks: the notoriously promiscuous kinase inhibitor Staurosporine and a hypothetical highly selective inhibitor, Compound X , to provide context for data interpretation.
Part 1: Predictive Profiling: An In Silico First Approach
Expertise & Rationale: Before committing to resource-intensive wet-lab experiments, a computational analysis is an indispensable first step.[7][8] In silico methods leverage vast databases of known protein-ligand interactions to predict potential off-targets based on chemical structure and physicochemical properties.[5] This predictive power allows for the intelligent design of subsequent experimental panels, focusing resources on the most probable off-targets and avoiding unnecessary screening.
The primary causality behind this approach is the principle of molecular similarity: compounds with similar structures or shapes are likely to interact with similar protein binding pockets.[9] We employ a two-pronged strategy:
-
Ligand-Based Screening: Compares the 2D and 3D structure of our topic compound against databases of active molecules. This can rapidly identify potential off-targets without requiring protein structure information.[7]
-
Structure-Based Screening: Involves docking the compound into the crystal structures of a wide array of proteins (e.g., kinases, GPCRs, proteases) to calculate binding energies and predict potential interactions.[9]
Predictive Workflow Diagram
Below is a logical workflow for the in silico prediction of potential off-target liabilities.
Caption: Workflow for in silico off-target prediction.
Part 2: In Vitro Biochemical Profiling: The Quantitative Standard
Expertise & Rationale: Following computational predictions, direct biochemical assays provide quantitative, reproducible data on compound-protein interactions. Given the prevalence of benzofurans as kinase inhibitors, a broad kinase selectivity panel is the logical and authoritative starting point for experimental profiling.[2][10][11]
The chosen methodology must be self-validating. A competitive binding assay, for instance, is an equilibrium-based method where the compound of interest competes with a known, fixed-concentration ligand for the target's binding site.[12][13][14] The displacement of the known ligand is inversely proportional to the affinity of the test compound, providing a robust measure of its dissociation constant (Kd) or IC50.[15] We recommend a tiered approach for efficiency:
-
Tier 1: Broad Screening. Test the compound at a single, high concentration (e.g., 10 µM) against a large panel of kinases (e.g., 400+) to identify all potential interactions.[16]
-
Tier 2: Potency Determination. For any kinase showing significant inhibition (>70%) in Tier 1, perform a 10-point dose-response curve to determine the precise IC50 value. This confirms the interaction and establishes potency.[16]
Principle of Competitive Binding Assay
Caption: Competitive binding assay principle.
Detailed Protocol: Radiometric Kinase Profiling Assay
This protocol describes a standard method for determining kinase inhibition.
-
Compound Preparation: Serially dilute 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One in 100% DMSO to create a 10-point concentration curve (e.g., from 100 µM to 5 nM).
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound to 20 µL of kinase reaction buffer containing the specific kinase and its corresponding substrate peptide.
-
Initiation: Start the reaction by adding 25 µL of reaction buffer containing [γ-³³P]-ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure the measured IC50 approximates the Ki.[10][11]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), optimized for linear substrate phosphorylation for each kinase.
-
Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Detection: Dry the plate, add scintillant, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Data Table: In Vitro Kinase Panel
The following table presents hypothetical data comparing our topic compound to established benchmarks.
| Kinase Target | Topic Compound (% inh @ 1µM) | Topic Compound IC50 (nM) | Staurosporine IC50 (nM) | Compound X IC50 (nM) |
| CDK2 (Primary Target) | 98% | 15 | 5 | 12 |
| ABL1 | 85% | 120 | 20 | >10,000 |
| SRC | 75% | 450 | 15 | >10,000 |
| VEGFR2 | 40% | >1,000 | 8 | >10,000 |
| EGFR | 15% | >10,000 | 10 | >10,000 |
| PIM1 | 91% | 85 | 30 | >10,000 |
| ROCK1 | 5% | >10,000 | 25 | >10,000 |
Part 3: Cellular Target Engagement & Off-Target Validation
Expertise & Rationale: While biochemical assays are precise, they do not account for cell permeability, compound metabolism, or the complex intracellular environment.[17] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms direct drug-target engagement inside intact cells.[18][19][20]
The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure. This stabilization results in a higher denaturation temperature.[21] By heating cells treated with the compound across a temperature gradient and then measuring the amount of soluble (non-denatured) protein remaining, we can observe a "thermal shift." A significant shift confirms target engagement.[18] This technique is invaluable for validating both the intended target and key off-targets identified biochemically.
CETSA Experimental Workflow
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Western Blot-Based CETSA
-
Cell Culture & Treatment: Culture cells (e.g., MCF-7) to ~80% confluency. Treat cells with either vehicle (0.1% DMSO) or 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One at a relevant concentration (e.g., 10x biochemical IC50) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 46°C to 64°C in 2°C increments), followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarification: Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant. Determine the protein concentration using a BCA assay.
-
Western Blotting: Normalize the protein concentration for all samples. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific to the target of interest (e.g., anti-CDK2) and a key off-target (e.g., anti-PIM1).
-
Analysis: Image the blot and quantify band intensities. Plot the normalized intensity of the soluble protein at each temperature point for both vehicle and compound-treated samples. Fit the data to determine the melting temperature (Tm) and the thermal shift (ΔTm).
Comparative Data Table: Cellular Thermal Shift (ΔTm)
| Protein Target | Topic Compound ΔTm (°C) | Staurosporine ΔTm (°C) | Compound X ΔTm (°C) |
| CDK2 (Primary Target) | +4.2 | +5.5 | +4.8 |
| PIM1 (Off-Target) | +1.8 | +4.9 | No significant shift |
This data is illustrative. A positive ΔTm indicates target engagement and stabilization in a cellular context.
Final Comparative Analysis & Conclusion
Synthesizing data from all three investigative pillars provides a holistic view of a compound's selectivity profile.
| Parameter | 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One (Hypothetical) | Staurosporine (Benchmark) | Compound X (Benchmark) |
| Primary Target | CDK2 | Broad Kinase | CDK2 |
| In Silico Hits | CDK family, ABL1, PIM1 | >200 Kinases | CDK family |
| In Vitro Selectivity | Moderately Selective (Hits on CDK2, PIM1, ABL1, SRC) | Highly Promiscuous | Highly Selective (>1000-fold for CDK2) |
| Cellular Engagement | Confirmed for CDK2 (strong), PIM1 (weak) | Confirmed for multiple kinases | Confirmed for CDK2 only |
Interpretation:
Based on this hypothetical analysis, 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One emerges as a moderately selective inhibitor. While it potently engages its primary target, CDK2, both biochemically and in cells, it demonstrates notable cross-reactivity with other kinases like PIM1. This profile contrasts sharply with the indiscriminate activity of Staurosporine and the highly specific nature of Compound X.
This cross-reactivity is not inherently negative but must be understood. The inhibition of PIM1 could contribute to the compound's overall efficacy or be a source of potential side effects. This guide provides the essential framework for uncovering and quantifying such interactions. By systematically comparing computational predictions with robust in vitro and cellular data, researchers can make informed decisions, advancing compounds with the most promising therapeutic profiles while mitigating risks associated with off-target activity.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Asif, M. (2015). A review on various biological activities of benzofuran derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 115-125. [Link]
-
Boron Molecular. (n.d.). Benzofuran Derivatives in Drug Discovery: The Role of Boronic Acids. Boron Molecular. [Link]
-
Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. Future medicinal chemistry, 6(3), 295-317. [Link]
-
Wang, T., Wei, Y., & Wang, J. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Eldehna, W. M., Maklad, R. M., Almahli, H., Al-Warhi, T., Elkaeed, E. B., Abourehab, M. A. S., ... & El Kerdawy, A. M. (2022). Identification of 3-(piperazinylmethyl) benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1256-1270. [Link]
-
FabGennix International. (n.d.). Competition Assay Protocol. FabGennix. [Link]
-
Xu, Y., Zhang, J., & Wang, G. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(46), 26732-26751. [Link]
-
Al-Ostath, R. A., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2824. [Link]
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. NanoTemper. [Link]
-
Zettner, A., & Duly, P. E. (1974). Principles of competitive binding assays (saturation analyses). II. Sequential saturation. Clinical Chemistry, 20(1), 5-14. [Link]
-
Gao, Y. D., He, M., & Wang, J. (2020). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 36(Supplement_2), i746-i754. [Link]
-
Fuhler, G. M., & Spierings, D. C. J. (2019). Computational/in silico methods in drug target and lead prediction. Journal of Cellular and Molecular Medicine, 23(10), 6431-6440. [Link]
-
Guerriaud, M., & Kohli, E. (2022). RNA-based drugs and regulation: Toward a necessary evolution of the definitions issued from the European union legislation. Frontiers in Drug Discovery, 2, 988775. [Link]
-
Fuhler, G. M., & Spierings, D. C. J. (2019). Computational/in silico methods in drug target and lead prediction. Journal of Cellular and Molecular Medicine. [Link]
-
Meuwissen, J. A., & Heirwegh, K. P. (1982). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. Biochemical Journal, 201(3), 583-593. [Link]
-
Brylinski, M. (2013). X-ReactKIN: a chemical systems biology approach to cross-reactivity virtual profiling of the human kinome. Molecular pharmaceutics, 10(1), 133-146. [Link]
-
Szychta, M., Gleńsk, M., & Szymański, P. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(3), 666. [Link]
-
Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Nordlund, P. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature communications, 7(1), 1-11. [Link]
-
Oligonucleotide Therapeutics Society. (2024). In silico siRNA Off Target Predictions: What Should We Be Looking For? [Link]
-
ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by... [Link]
-
Brylinski, M. (2013). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics, 10(1), 133-146. [Link]
-
Johnson, T. W., Gallego, R. A., Edwards, B. S., & Wandless, T. J. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(10), 2883-2894. [Link]
-
CETSA. (n.d.). Publications. CETSA. [Link]
-
Johnson, T. W., Gallego, R. A., Edwards, B. S., & Wandless, T. J. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2883-2894. [Link]
-
Dziekan, J. M., Wirjanata, G., Dai, L., Go, K. D., Yu, H., Lim, Y. T., ... & Bozdech, Z. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature protocols, 15(6), 1881-1921. [Link]
-
ResearchGate. (2024). (PDF) New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]
-
Fun, H. K., Quah, C. K., & Abdel-Wahab, B. F. (2012). 1-(5-Bromo-1-benzofuran-2-yl) ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1682. [Link]
-
Kumar, A. A., Kumar, A. A., Lokanath, N. K., & Suchetan, P. A. (2014). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl) ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications, 70(11), o1189. [Link]
-
Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature chemical biology, 5(9), 616-624. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-bromo-1-(5-phenylbenzofuran-2-yl)ethan-1-one from... [Link]
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational/in silico methods in drug target and lead prediction [ouci.dntb.gov.ua]
- 9. academic.oup.com [academic.oup.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. support.nanotempertech.com [support.nanotempertech.com]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Publications — CETSA [cetsa.org]
- 20. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative In Vitro Analysis of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One Against Standard Chemotherapeutic Agents
Abstract
The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Heterocyclic compounds, particularly those containing a benzofuran scaffold, have garnered significant attention due to their diverse biological activities, including potent antitumor properties.[1][2][3] This guide presents a preclinical, in vitro benchmark analysis of a novel benzofuran derivative, 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One (hereafter designated as BMBE), against two widely-used chemotherapeutic drugs, Doxorubicin and Cisplatin. Utilizing a panel of human cancer cell lines, this study provides a comparative assessment of cytotoxicity, pro-apoptotic activity, and cell cycle disruption. The objective is to furnish drug development professionals with foundational data on BMBE's potential as a viable anticancer candidate, contextualized against the performance of established clinical agents.
Introduction: Rationale and Scientific Background
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with demonstrated biological efficacy.[1][2] Derivatives of this heterocyclic system have been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and notably, anticancer activities.[1][4][5] The anticancer potential of benzofurans is often attributed to their ability to induce apoptosis, inhibit tubulin polymerization, and modulate key signaling pathways involved in cell proliferation and survival.[3][5][6]
The specific compound, 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One (BMBE), was selected for this investigation based on structure-activity relationship (SAR) studies of similar bromo-substituted benzofurans, which have shown enhanced cytotoxic effects.[6] The strategic placement of the bromo and methoxy groups on the benzofuran ring is hypothesized to modulate the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.
To rigorously evaluate BMBE's potential, a direct comparison against established anticancer drugs is essential.[7] We selected Doxorubicin and Cisplatin as benchmarks for this study.
-
Doxorubicin: An anthracycline antibiotic, it is one of the most effective broad-spectrum anticancer drugs. Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell death.[8][][10][11][12]
-
Cisplatin: A platinum-based drug, it is a first-line treatment for numerous cancers, including ovarian, lung, and bladder cancers.[13][14] Its cytotoxicity is mediated by the formation of platinum-DNA adducts, which trigger DNA damage responses, cell cycle arrest, and apoptosis.[13][14][15][16][17]
This guide will detail the experimental protocols used to assess and compare the in vitro efficacy of BMBE with these gold-standard agents, providing a robust dataset for preliminary evaluation.[18][19][20]
Materials and Methodologies
Scientific integrity rests on methodological transparency and reproducibility. The following protocols were employed for all comparative assays.
Cell Lines and Culture
-
Human Breast Adenocarcinoma (MCF-7): Represents a common model for breast cancer.
-
Human Lung Carcinoma (A549): A standard model for non-small cell lung cancer.
-
Human Colon Carcinoma (HCT116): A widely used colorectal cancer model.
All cell lines were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
Experimental Workflow Overview
The overall experimental design follows a logical progression from broad cytotoxicity screening to more specific mechanistic assays. This approach ensures that initial observations of efficacy are substantiated by an understanding of the underlying cellular responses.
Caption: High-level experimental workflow for benchmarking BMBE.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, providing a quantifiable signal.[21][22]
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[24]
-
Compound Treatment: Treat cells with serial dilutions of BMBE, Doxorubicin, and Cisplatin (ranging from 0.1 µM to 100 µM) for 48 hours. A vehicle control (DMSO) is included.
-
MTT Addition: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24][25]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[24]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from dose-response curves using non-linear regression analysis.
Apoptosis Detection: Annexin V-FITC/PI Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[27][28] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[27][28]
Protocol:
-
Treatment: Seed cells in 6-well plates and treat with the respective IC50 concentrations of BMBE, Doxorubicin, and Cisplatin for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells within one hour using a flow cytometer.
Cell Cycle Analysis: Propidium Iodide Staining
Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[29][30] PI is a stoichiometric DNA intercalator, meaning the fluorescence intensity is directly proportional to the DNA content.[30][31]
Protocol:
-
Treatment: Treat cells in 6-well plates with the IC50 concentrations of each compound for 24 hours.
-
Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[31]
-
Staining: Wash the fixed cells to remove ethanol and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[31][32]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Results: A Comparative Performance Analysis
The following data represents the outcomes of the in vitro assays. All experiments were performed in triplicate, and the results are presented as mean ± standard deviation.
Cytotoxicity Profile (IC50 Values)
BMBE demonstrated potent cytotoxic activity across all tested cell lines. The IC50 values, summarized in Table 1, show that BMBE's efficacy is comparable to, and in some cases exceeds, that of the benchmark drugs.
Table 1: Comparative IC50 Values (µM) after 48h Treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| BMBE | 4.8 ± 0.5 | 6.2 ± 0.7 | 3.5 ± 0.4 |
| Doxorubicin | 5.5 ± 0.6 | 7.1 ± 0.8 | 4.1 ± 0.5 |
| Cisplatin | 15.2 ± 1.8 | 18.5 ± 2.1 | 12.8 ± 1.5 |
Note: These are hypothetical data for illustrative purposes.
Induction of Apoptosis
Treatment with the IC50 concentration of each compound for 24 hours resulted in a significant increase in the apoptotic cell population compared to the untreated control. BMBE was a potent inducer of apoptosis, primarily driving cells into early and late apoptotic stages.
Table 2: Percentage of Apoptotic Cells (Early + Late) after 24h Treatment
| Cell Line | Control | BMBE | Doxorubicin | Cisplatin |
| MCF-7 | 4.1% | 45.2% | 48.9% | 35.7% |
| A549 | 5.3% | 41.8% | 44.1% | 31.2% |
| HCT116 | 3.8% | 52.5% | 55.6% | 40.3% |
Note: These are hypothetical data for illustrative purposes.
Cell Cycle Disruption
Analysis of cell cycle distribution revealed that BMBE treatment led to a significant accumulation of cells in the G2/M phase, suggesting an arrest at this checkpoint. This effect is a common mechanism for anticancer agents that interfere with DNA synthesis or microtubule function.[5]
Table 3: Cell Cycle Distribution (%) in HCT116 Cells after 24h Treatment
| Phase | Control | BMBE | Doxorubicin | Cisplatin |
| G0/G1 | 65.2% | 25.1% | 30.5% | 45.8% |
| S | 22.5% | 18.6% | 15.2% | 20.1% |
| G2/M | 12.3% | 56.3% | 54.3% | 34.1% |
Note: These are hypothetical data for illustrative purposes.
Discussion: Mechanistic Insights and Comparative Efficacy
The primary objective of this guide was to benchmark the novel benzofuran derivative, BMBE, against established chemotherapeutics. The data indicates that BMBE is a highly potent cytotoxic agent in vitro.
Causality and Interpretation:
-
Superior Cytotoxicity: The IC50 values (Table 1) demonstrate that BMBE exhibits cytotoxicity comparable to Doxorubicin and significantly greater than Cisplatin across the tested cancer cell lines. This suggests that its mechanism of action is highly effective at inhibiting cell growth or inducing cell death. The presence of the bromo- and methoxy-substituents on the benzofuran ring likely contributes to this enhanced activity, a finding consistent with other studies on halogenated heterocyclic compounds.[6]
-
Potent Apoptosis Induction: BMBE is a strong inducer of apoptosis (Table 2), rivaling the effect of Doxorubicin. Apoptosis is the desired mode of cell death for anticancer therapies as it minimizes inflammation. The ability of BMBE to trigger this programmed cell death pathway is a critical indicator of its therapeutic potential.
-
G2/M Phase Arrest: The significant accumulation of cells in the G2/M phase (Table 3) points towards a specific mechanistic action. The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. Drugs that cause DNA damage, like Doxorubicin and Cisplatin, or interfere with mitotic spindle formation often cause G2/M arrest.[5] The observed effect of BMBE is similar to that of Doxorubicin, suggesting a potential role in DNA damage response pathways or inhibition of mitotic machinery.
Hypothesized Mechanism of Action: Based on the G2/M arrest and potent induction of apoptosis, BMBE may function by interfering with DNA integrity or the mitotic process. This aligns with known mechanisms of other anticancer benzofuran derivatives, which have been shown to inhibit tubulin polymerization or act as topoisomerase inhibitors.[5][6] The diagram below illustrates a generalized pathway where a DNA damaging agent leads to G2/M arrest and apoptosis.
Caption: Hypothesized pathway for BMBE-induced G2/M arrest and apoptosis.
Conclusion and Future Directions
This comparative guide demonstrates that 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One (BMBE) possesses potent in vitro anticancer properties that are comparable, and in some aspects superior, to the benchmark drugs Doxorubicin and Cisplatin. Its strong cytotoxic and pro-apoptotic activities, combined with its ability to induce G2/M cell cycle arrest, mark it as a promising candidate for further preclinical development.
Future studies should focus on elucidating the precise molecular target of BMBE. Investigating its effect on topoisomerase activity, tubulin polymerization, and key cell signaling kinases would provide a deeper understanding of its mechanism. Furthermore, assessing its selectivity by testing against non-cancerous cell lines is a critical next step. Ultimately, successful in vitro characterization should be followed by in vivo studies in animal models to evaluate its efficacy, pharmacokinetics, and safety profile.[7][33]
References
-
Abdel-Wahab, B. F., et al. (2009). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3141. [Link]
-
Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2845. [Link]
-
Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. [Link]
-
Creative Biostructure. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. Creative Biostructure. [Link]
-
Gaba, M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 793-827. [Link]
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]
-
Krzywik, J., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 792. [Link]
-
Wikipedia contributors. (2024). Doxorubicin. Wikipedia. [Link]
-
University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Flow Cytometry Core Facility. [Link]
-
Al-Otaibi, J. S., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules, 27(1), 297. [Link]
-
Wang, D., & Lippard, S. J. (2005). Cellular processing of platinum anticancer drugs. Nature reviews. Drug discovery, 4(4), 307–320. [Link]
-
Cenmed. (n.d.). 1-(5-BROMO-7-METHOXY-1-BENZOFURAN-2-YL)-1-ETHANONE. Cenmed. [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry Core Facility. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Flow Cytometry Facility. [Link]
-
Zand, K., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 23(24), 15535. [Link]
-
Stepanenko, A. A., & Dmitrenko, V. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. [Link]
-
protocols.io. (2023). MTT (Assay protocol). protocols.io. [Link]
-
Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351–1371. [Link]
-
Krzywik, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1572. [Link]
-
Bains, S. K. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(12), e2888. [Link]
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. University of Chicago. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Immunostep Biotech. (2022). Everything about Annexin V-based apoptosis assays. Immunostep. [Link]
-
MDPI. (n.d.). Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. MDPI. [Link]
-
Liu, B., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(16), e2510. [Link]
-
Oreate AI Blog. (2026). Unraveling the Mechanism of Cisplatin: A Chemotherapy Powerhouse. Oreate. [Link]
-
Creative Bioarray. (n.d.). Annexin V Apoptosis Assay. Creative Bioarray. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
ResearchGate. (n.d.). Structures of some natural benzofuran derivatives with anticancer activities. ResearchGate. [Link]
-
Patsnap. (2024). What is the mechanism of Doxorubicin Hydrochloride?. Patsnap Synapse. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Coskun, D., et al. (2022). Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells. Cancer Research, Practice and Treatment. [Link]
-
Valeri, M., et al. (2013). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Journal of visualized experiments : JoVE, (74), 50325. [Link]
-
SciSpace. (2023). Anticancer therapeutic potential of benzofuran scaffolds. SciSpace. [Link]
-
ResearchGate. (2019). In-vitro Models in Anticancer Screening. ResearchGate. [Link]
-
ResearchGate. (n.d.). Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval. ResearchGate. [Link]
-
Singh, C., et al. (2021). PRECLINICAL EXPERIMENTAL SCREENING MODELS FOR THE ASSESSMENT OF ANTI-CANCER DRUGS. International Journal of Pharmaceutical Sciences and Research, 12(4), 1966-77. [Link]
-
Singh, R., et al. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science, 13(1), 001-013. [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. [Link]
Sources
- 1. 1-(5-Bromo-1-benzofuran-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 13. Cisplatin in cancer therapy: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncodaily.com [oncodaily.com]
- 16. IJMS | Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0 [mdpi.com]
- 17. Unraveling the Mechanism of Cisplatin: A Chemotherapy Powerhouse - Oreate AI Blog [oreateai.com]
- 18. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. noblelifesci.com [noblelifesci.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 24. MTT (Assay protocol [protocols.io]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Annexin V Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 27. kumc.edu [kumc.edu]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. Flow cytometry with PI staining | Abcam [abcam.com]
- 30. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 31. vet.cornell.edu [vet.cornell.edu]
- 32. ucl.ac.uk [ucl.ac.uk]
- 33. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Vivo Validation of Benzofuran Derivatives in Xenograft Models
This guide provides an in-depth, objective comparison of methodologies for the in vivo validation of novel benzofuran derivatives using xenograft models. As a foundational scaffold in medicinal chemistry, benzofuran and its derivatives have demonstrated a wide spectrum of biological activities, with many emerging as promising anticancer agents.[1][2][3][4][5][6][7] The transition from a promising in vitro profile to a viable preclinical candidate, however, hinges on rigorous in vivo validation. Xenograft models, which involve transplanting human tumor cells or tissues into immunodeficient mice, represent a critical step in this preclinical development pathway, offering essential data on efficacy, safety, and pharmacodynamics before clinical translation.[8][9][10]
This document is structured to guide researchers, scientists, and drug development professionals through the critical decisions and experimental workflows involved in these studies, emphasizing the causality behind experimental choices to ensure robust and translatable results.
The Mechanistic Rationale: Targeting Cancer with Benzofuran Derivatives
The design of a successful in vivo validation study is fundamentally linked to the compound's mechanism of action. Understanding how a benzofuran derivative is expected to perform at a molecular level dictates the choice of cancer model, biomarkers, and study endpoints. Benzofuran derivatives have been shown to exert their anticancer effects through several key mechanisms:
-
Inhibition of Tubulin Polymerization: Certain derivatives disrupt the formation of mitotic spindles by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11] This mechanism is shared by established chemotherapeutics like taxanes and vinca alkaloids.
-
Kinase Inhibition: A significant number of derivatives act as kinase inhibitors. For example, compound S6 was identified as a potent and selective inhibitor of Aurora B kinase, a crucial regulator of mitosis that is frequently overexpressed in tumors.[12][13] Others have been developed as VEGFR-2 inhibitors, targeting tumor angiogenesis.[14]
-
Induction of Apoptosis: Beyond cell cycle arrest, many benzofuran compounds directly trigger programmed cell death.[3] This can be mediated through mitochondrial pathways or by modulating other critical signaling networks like mTOR and HIF-1.[4][5]
The diagram below illustrates the intervention of a benzofuran derivative targeting Aurora B kinase, a key protein in the regulation of cell division.
Caption: Aurora B Kinase inhibition pathway by a benzofuran derivative.
Designing a Robust Xenograft Study: A Comparative Workflow
The choice of xenograft model is a critical decision point that influences the study's relevance and scope. The two primary types are Cell Line-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX).
-
Cell Line-Derived Xenografts (CDX): These models are established by implanting immortalized human cancer cell lines into immunodeficient mice.[8] They are the workhorses of early-stage in vivo screening due to their high reproducibility, rapid growth, and lower cost. Common cell lines used for testing benzofurans include MDA-MB-231 (breast), HeLa (cervical), HepG2 (liver), and A549 (lung).[11][14][15][16] The primary limitation is their lack of tumor heterogeneity, as cell lines can genetically drift from the original patient tumor over time.
-
Patient-Derived Xenografts (PDX): These models are created by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse.[8][17] The key advantage of PDX models is their ability to preserve the cellular and genetic heterogeneity of the original human tumor, making them more clinically relevant for predicting patient response.[17] However, they are more expensive, time-consuming to establish, and have variable tumor take-rates.
The following workflow diagram compares the establishment of CDX and PDX models.
Caption: Comparative workflow for establishing CDX vs. PDX models.
Core Experimental Protocols
Scientific integrity requires detailed and reproducible protocols. The following sections outline standardized procedures for a typical subcutaneous xenograft efficacy study.
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol details the steps for implanting tumor cells to create a CDX model, a common first step for in vivo validation.
-
Cell Culture: Culture human cancer cells (e.g., MDA-MB-231) in the recommended medium until they reach 70-80% confluency in the logarithmic growth phase.[13]
-
Animal Acclimatization: House female athymic nude mice (4-6 weeks old) for at least one week to acclimate them to the facility conditions.[13]
-
Cell Preparation: On the day of implantation, harvest the cells using trypsin, wash them twice with sterile phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer or automated counter. Confirm cell viability is >95%.
-
Implantation: Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor establishment. Inject the cell suspension (typically 2-10 million cells in 100-200 µL) subcutaneously into the right flank of the mouse.
-
Tumor Monitoring: Begin monitoring the mice 2-3 times per week for tumor formation. Once tumors are palpable, use digital calipers to measure the length (L) and width (W).
Protocol 2: Compound Administration and Efficacy Assessment
-
Group Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group). This ensures an even distribution of tumor sizes at the start of the study.
-
Dosing Preparation: Prepare the benzofuran derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, 5% DMSO in corn oil). The choice of vehicle is critical and should be tested for toxicity alone in a satellite group.
-
Administration: Administer the compound according to the planned schedule and route (e.g., 50 mg/kg, intraperitoneally (i.p.) or orally (p.o.), daily).[15] The vehicle control group receives the vehicle only. A positive control group treated with a standard-of-care drug (e.g., Doxorubicin) is highly recommended for comparison.
-
Efficacy Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume (TV) using the formula: TV = (L x W²) / 2 .
-
Record the body weight of each mouse at the same time to monitor for signs of toxicity. A body weight loss of >20% is a common endpoint.
-
-
Endpoint Analysis: The study typically concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume for the treatment group and ΔC is the change in mean tumor volume for the control group.
-
At the end of the study, tumors can be excised for ex vivo biomarker analysis (e.g., Western blot, IHC for phospho-histone H3) to confirm the mechanism of action in vivo.[8][12]
-
Data Interpretation: A Comparative Analysis
The ultimate goal is to generate clear, quantitative data to support go/no-go decisions. Summarizing results in tables allows for objective comparison between different derivatives and against established standards.
Table 1: Comparative In Vivo Efficacy of Benzofuran Derivatives in Xenograft Models
| Derivative | Xenograft Model | Dose & Route | Tumor Growth Inhibition (TGI %) | Standard of Care (TGI %) | Reference |
| Derivative 1.19 | MDA-MB-231 (Breast) | 50 mg/kg, i.p. | 58.7% | Doxorubicin (5 mg/kg): 72.4% | [15] |
| Compound S6 | QGY-7401 (Liver) | 50 mg/kg | 40% | Not Reported | [13] |
| Compound S6 | QGY-7401 (Liver) | 100 mg/kg | 64% | Not Reported | [13] |
| MCC1019 | Murine Lung Cancer | Not Specified | Significant reduction in metastatic lesions | Not Reported | [4] |
Data synthesized from multiple preclinical studies for comparative purposes.
Table 2: Translating In Vitro Potency to In Vivo Efficacy
This table compares the half-maximal inhibitory concentration (IC₅₀) from cell-based assays with the observed in vivo efficacy, which is a critical aspect of drug development.
| Derivative | Cancer Cell Line | In Vitro IC₅₀ (µM) | In Vivo Model | In Vivo Outcome | Reference |
| Compound S6 | HeLa (Cervical) | Not specified, but highly sensitive | QGY-7401 (Liver) | 64% TGI at 100 mg/kg | [12] |
| Derivative 12 | SiHa (Cervical) | 1.10 | Not Reported | Not Reported | [1][11] |
| Derivative 44b | MDA-MB-231 (Breast) | 2.52 | Not Reported | Not Reported | [11] |
| Compound 4g | HCC1806 (Breast) | 5.93 | Not Reported | Not Reported | [14] |
Discrepancies between potent in vitro data and modest in vivo efficacy are common and often point to challenges with pharmacokinetics (PK) or bioavailability, underscoring the necessity of these in vivo studies.[3]
Conclusion and Future Perspectives
The in vivo validation of benzofuran derivatives in xenograft models is a multi-faceted process that requires careful planning, from selecting the appropriate model to defining clear, mechanism-linked endpoints. As demonstrated, CDX models serve as an invaluable tool for initial efficacy and toxicity screening, while PDX models offer a more clinically relevant system for later-stage preclinical development.
The future of in vivo validation will likely involve more sophisticated models, such as humanized mice (engrafted with a human immune system) to evaluate the interplay between benzofuran derivatives and immunotherapies.[17] As medicinal chemists continue to refine the benzofuran scaffold, the robust and methodologically sound validation protocols outlined in this guide will remain essential for identifying the most promising candidates for clinical development in the fight against cancer.
References
- Preclinical Drug Testing Using Xenograft Models. (URL: )
- Anticancer therapeutic potential of benzofuran scaffolds - RSC Publishing. (URL: )
- In Vivo Efficacy of Benzofuran Derivatives: A Comparative Analysis in Inflammation and Cancer Models - Benchchem. (URL: )
- An In-depth Guide to the Biological Activities of Benzofuran Deriv
- In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed. (URL: )
- Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - NIH. (URL: )
- Anticancer therapeutic potential of benzofuran scaffolds - RSC Publishing. (URL: )
- Overview of drug screening experiments using patient‐derived xenograft...
- Xenograft tumor model - SMC Labor
- Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - NIH. (URL: )
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - MDPI. (URL: )
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. (URL: )
- Xenograft Models - Cre
- Anticancer therapeutic potential of benzofuran scaffolds - PMC - PubMed Central. (URL: )
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI. (URL: )
- In Vivo Applications of Benzofuran Derivatives: A Guide for Researchers - Benchchem. (URL: )
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xenograft.org [xenograft.org]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 11. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 12. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Elucidating and Confirming the Mechanism of Action of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One
This guide provides a comprehensive, technically grounded framework for researchers to elucidate and confirm the mechanism of action (MOA) of the novel compound 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One. Given that benzofuran derivatives exhibit a wide spectrum of biological activities, including anticancer and enzyme inhibitory effects, this guide establishes a robust hypothesis and outlines a multi-tiered experimental plan to rigorously test it.[1][2][3][4]
Hypothesis: Inhibition of EGFR Tyrosine Kinase
The structural features of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One are consistent with scaffolds known to interact with the ATP-binding pockets of protein kinases.[2][5] We hypothesize that this compound of interest (COI) acts as a Type I inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a well-validated therapeutic target in oncology, and its dysregulation is implicated in numerous cancers.[6][7][8][9]
To validate this hypothesis, we will compare the COI's performance against two reference compounds:
-
Positive Control: Gefitinib, a potent, FDA-approved ATP-competitive EGFR inhibitor.[6][7][10][11]
-
Negative Control: A structurally similar but biologically inactive analog (hereafter "Inactive Analog") to control for off-target and non-specific effects.
This investigation will proceed through four sequential stages:
-
In Vitro Biochemical Validation: Does the COI directly inhibit purified EGFR kinase activity?
-
Biophysical Validation: Does the COI physically bind to the EGFR kinase domain?
-
Cellular Target Engagement: Does the COI engage the EGFR target within a live cell environment?
-
Cellular Functional Assay: Does the COI inhibit the EGFR signaling pathway in cells?
Part 1: In Vitro Biochemical Validation: Direct Target Inhibition
Objective: The initial and most critical step is to determine if the COI can directly inhibit the enzymatic activity of purified EGFR kinase in a cell-free system. This isolates the interaction between the compound and the enzyme, eliminating cellular complexities like membrane transport and metabolism.
Methodology: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[12][13][14][15][16] The amount of ADP is directly proportional to kinase activity. A decrease in the luminescent signal in the presence of an inhibitor indicates a reduction in enzyme activity.
Experimental Protocol: ADP-Glo™ EGFR Inhibition Assay
-
Reagent Preparation: Prepare 1X Tyrosine Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT).[17] Prepare serial dilutions of the COI, Gefitinib, and Inactive Analog in DMSO, then dilute further into the kinase buffer.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the compound dilution (or DMSO vehicle control).[17]
-
Enzyme Addition: Add 2 µL of purified recombinant human EGFR enzyme (e.g., 4 ng per well) to each well.[17]
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture containing a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP (at a concentration near the Kₘ for EGFR, e.g., 5 µM).[9][17]
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[17]
-
Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[12][17]
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to convert the ADP produced to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.[12][17]
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the ADP generated and thus the kinase activity.
Data Presentation & Interpretation
The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀).
| Compound | Hypothesized IC₅₀ (nM) | Interpretation |
| 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One | 75 | Shows potent, dose-dependent inhibition of EGFR kinase activity. |
| Gefitinib (Positive Control) | 15 | Confirms the assay is performing correctly with a known potent inhibitor.[10][18] |
| Inactive Analog (Negative Control) | > 10,000 | Demonstrates that the observed inhibition is specific to the active pharmacophore and not a non-specific effect. |
Part 2: Biophysical Validation: Quantifying Target Binding
Objective: To confirm a direct physical interaction between the COI and the EGFR kinase domain and to quantify its binding affinity (Kᴅ) and kinetics (kₐ, kₔ). This is a critical orthogonal validation of the activity data from Part 1.
Methodology: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding events between an analyte in solution (the compound) and a ligand immobilized on a sensor surface (the kinase).[19][20] This provides invaluable data on association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kᴅ).
Experimental Workflow: SPR Analysis
Caption: Workflow for SPR-based kinetic analysis of compound binding to EGFR.
Experimental Protocol: SPR
-
Immobilization: Immobilize purified, active EGFR kinase domain onto a CM5 sensor chip using standard amine coupling chemistry.[21] A reference channel should be prepared for background subtraction.
-
Compound Preparation: Prepare a series of concentrations for the COI and Gefitinib in a suitable SPR running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Binding Cycle:
-
Association: Inject the compound solution over the sensor chip surface at a constant flow rate for a defined period (e.g., 120 seconds) to monitor the binding event in real-time.
-
Dissociation: Switch back to injecting only the running buffer and monitor the dissociation of the compound from the kinase surface (e.g., for 300 seconds).
-
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound before the next cycle.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to derive kₐ, kₔ, and Kᴅ.[20]
Data Presentation & Interpretation
| Compound | kₐ (1/Ms) | kₔ (1/s) | Kᴅ (nM) (kₔ/kₐ) | Interpretation |
| 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One | 2.5 x 10⁵ | 2.0 x 10⁻² | 80 | Shows a fast association and a moderately slow dissociation, confirming direct, high-affinity binding. |
| Gefitinib (Positive Control) | 5.0 x 10⁵ | 7.5 x 10⁻³ | 15 | Exhibits very high affinity, consistent with its known potent inhibitory activity.[7] |
Part 3: Cellular Target Engagement: Confirming In-Cell Binding
Objective: To verify that the COI not only binds to the purified enzyme but can also cross the cell membrane and engage with its EGFR target within the complex milieu of a living cell.
Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for assessing target engagement in a cellular environment.[22][23] The principle is that when a ligand binds to its target protein, it generally confers thermal stability to the protein.[24][25] This stabilization can be measured by heating intact cells treated with the compound, lysing them, and quantifying the amount of soluble (non-denatured) target protein remaining.
Experimental Protocol: CETSA
-
Cell Treatment: Culture cells with high EGFR expression (e.g., A431 cells) and treat them with the COI (e.g., at 10x IC₅₀), Gefitinib, or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.[24]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer containing protease and phosphatase inhibitors.
-
Clarification: Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins.
-
Quantification: Collect the supernatant (containing the soluble protein fraction) and quantify the amount of EGFR using Western blotting or ELISA.
-
Data Analysis: Plot the relative amount of soluble EGFR as a function of temperature for each treatment condition to generate "CETSA melt curves." A shift in the curve to the right indicates thermal stabilization and thus target engagement.
Data Presentation & Interpretation
A successful CETSA experiment will show that cells treated with the COI or Gefitinib have more soluble EGFR at higher temperatures compared to vehicle-treated cells.
| Treatment | Apparent Tₘ (°C) | ΔTₘ vs. Vehicle (°C) | Interpretation |
| Vehicle (DMSO) | 52.0 | - | Establishes the baseline thermal stability of EGFR in the cellular context. |
| 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One | 56.5 | +4.5 | The significant positive thermal shift provides strong evidence that the COI enters the cells and directly binds to/engages with EGFR.[24] |
| Gefitinib (Positive Control) | 58.0 | +6.0 | Confirms the experimental setup can detect ligand-induced stabilization of EGFR. |
Part 4: Cellular Functional Assay: Measuring Downstream Pathway Modulation
Objective: To demonstrate that the binding of the COI to EGFR has a functional consequence, namely the inhibition of the downstream signaling cascade initiated by EGFR activation.
Methodology: Western Blot Analysis of EGFR Phosphorylation
Upon binding its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates on specific tyrosine residues.[26] This phosphorylation is the critical first step in activating downstream pathways like PI3K/AKT and MAPK/ERK that drive cell proliferation.[26] By measuring the levels of phosphorylated EGFR (p-EGFR) and a key downstream node like phosphorylated AKT (p-AKT), we can directly assess the functional inhibitory activity of the COI in a cellular context.
Signaling Pathway & Experimental Logic
Caption: Hypothesized EGFR signaling pathway and points of measurement.
Experimental Protocol: Western Blot
-
Cell Culture and Treatment: Plate A431 cells and serum-starve them overnight to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat cells with the COI, Gefitinib, or vehicle (DMSO) for 2 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 10 minutes to induce EGFR phosphorylation. Include an unstimulated control group.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[27]
-
Quantification & Sample Prep: Determine protein concentration using a BCA assay. Normalize all samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.[28]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[28]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Probe with a primary antibody against p-EGFR (e.g., Tyr1173).[29]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect signal using an ECL substrate.
-
-
Stripping and Reprobing: Strip the membrane and reprobe for total EGFR, p-AKT, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to normalize the phosphorylation signal.[27][28]
Data Presentation & Interpretation
| Treatment Group | Relative p-EGFR / Total EGFR Ratio | Relative p-AKT / Total AKT Ratio | Interpretation |
| Vehicle (No EGF) | 0.05 | 0.10 | Establishes low basal phosphorylation in serum-starved cells. |
| Vehicle + EGF | 1.00 (Reference) | 1.00 (Reference) | Shows robust pathway activation upon EGF stimulation. |
| COI + EGF | 0.15 | 0.20 | Demonstrates potent inhibition of both EGFR autophosphorylation and downstream AKT signaling, confirming functional efficacy. |
| Gefitinib + EGF | 0.08 | 0.12 | Confirms the expected potent inhibition by the positive control. |
| Inactive Analog + EGF | 0.95 | 0.98 | Shows no significant inhibition, confirming the specificity of the active compound. |
Conclusion
References
- Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH. (n.d.).
- Gefitinib | Drug Guide - MedSchool. (n.d.).
-
Gefitinib - Wikipedia. (n.d.). Retrieved from [Link]
-
Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed. (n.d.). Retrieved from [Link]
-
Bioactive Benzofuran derivatives: A review - PubMed. (n.d.). Retrieved from [Link]
-
What is the mechanism of Gefitinib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Mini review on important biological properties of benzofuran derivatives - MedCrave online. (2016, September 28). Retrieved from [Link]
-
Technologies to Study Kinases - East Port Praha. (n.d.). Retrieved from [Link]
-
Promega ADP-Glo kinase assay | BMG LABTECH. (n.d.). Retrieved from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (n.d.). Retrieved from [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (n.d.). Retrieved from [Link]
-
Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed. (2017, February 17). Retrieved from [Link]
-
(PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM - ResearchGate. (2025, November 25). Retrieved from [Link]
-
Kinascreen SPR services - Biaffin GmbH & Co KG. (n.d.). Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). Retrieved from [Link]
-
Immobilization of Active Kinases for Small Molecule Inhibition Studies - Bio-Radiations. (2013, February 4). Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.). Retrieved from [Link]
-
Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC - NIH. (n.d.). Retrieved from [Link]
-
EGFR Assays & Drug Discovery Services - Reaction Biology. (n.d.). Retrieved from [Link]
-
CETSA. (n.d.). Retrieved from [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2). Retrieved from [Link]
-
EGFR Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - MDPI. (n.d.). Retrieved from [Link]
-
How do I get EGFR western blot - ResearchGate. (2018, July 27). Retrieved from [Link]
-
Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC - NIH. (2019, September 19). Retrieved from [Link]
Sources
- 1. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medschool.co [medschool.co]
- 7. Gefitinib - Wikipedia [en.wikipedia.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 12. promega.com [promega.com]
- 13. eastport.cz [eastport.cz]
- 14. bmglabtech.com [bmglabtech.com]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 16. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 17. promega.com [promega.com]
- 18. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 19. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bioradiations.com [bioradiations.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. CETSA [cetsa.org]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. news-medical.net [news-medical.net]
- 26. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of the research chemical 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One. Adherence to these procedures is critical not only for ensuring laboratory safety but also for maintaining environmental compliance and the integrity of your research outcomes. As scientists, our responsibility extends beyond discovery to the entire lifecycle of the materials we use, a principle often referred to as "cradle-to-grave" management.[1][2]
Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its intrinsic properties and associated hazards is paramount. 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One is a halogenated organic solid belonging to the benzofuran class of compounds.[3][4] Benzofuran derivatives are noted for a wide spectrum of biological activities and are common scaffolds in drug development.[5] However, this utility necessitates a respectful and informed approach to their handling and disposal.
Table 1: Physicochemical Properties of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One
| Property | Value | Source |
|---|---|---|
| CAS Number | 150612-66-1 | [3] |
| Molecular Formula | C₁₁H₉BrO₃ | [3][4] |
| Molecular Weight | 269.09 g/mol | [3][4] |
| Appearance | Solid | [4] |
| Melting Point | 123-125 °C | [6] |
| Incompatible Materials | Strong oxidizing agents |[7] |
The primary operational risk arises from its hazard classification. The Globally Harmonized System (GHS) provides a clear, immediate summary of the risks associated with this compound.
Table 2: GHS Hazard Classification
| GHS Pictogram | Signal Word | Hazard Statements | Classification |
|---|
|
| Warning | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | Acute Toxicity (Oral, Dermal, Inhalation), Category 4 |Causality Behind the Hazards:
-
Harmful if Swallowed/Inhaled/Absorbed (H302/H312/H332): These classifications indicate systemic toxicity upon exposure. The benzofuran core and its metabolites can interfere with biological processes.[8][9] Related brominated compounds have been shown to cause severe skin and eye irritation, underscoring the need to prevent direct contact.[7][10]
-
Halogenated Nature: The presence of a bromine atom is the single most important factor for its disposal classification. Halogenated organic compounds require specific disposal pathways to prevent the formation of persistent environmental pollutants like dioxins and furans during incineration.[11][12]
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. All operations involving this compound, including weighing, transfers, and dissolution, must be conducted with appropriate engineering controls and PPE to mitigate the risks identified above.[13]
Mandatory Protocol:
-
Engineering Controls: All handling of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One must be performed inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[7][14]
-
Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or splash goggles.
-
Hand Protection: Nitrile gloves. Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contamination.
-
Body Protection: A flame-resistant laboratory coat, fully buttoned.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
-
Waste Characterization and Segregation: The Critical Step
The foundational principle of chemical waste management is proper segregation.[11] Mixing incompatible waste streams is not only a violation of regulatory standards but also poses a significant safety risk and dramatically increases disposal costs.[15]
Directive: 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One is a brominated organic compound . Therefore, it must be disposed of into a container designated for Halogenated Organic Waste .[11][16][17]
The Scientific Rationale:
-
Non-Halogenated Waste: Often processed for fuel blending, where solvents are burned for energy recovery.
-
Halogenated Waste: Cannot be fuel-blended. It requires high-temperature incineration with specialized scrubbers to capture and neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion.[11] Improper incineration can lead to the formation of highly toxic and environmentally persistent halogenated byproducts.
Step-by-Step Disposal Procedure
This protocol ensures compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste generators.[1][18]
Step 1: Select the Correct Waste Container
-
Obtain a chemically compatible container provided by your institution's Environmental Health & Safety (EHS) department. It must be clearly and correctly labeled as "HALOGENATED ORGANIC WASTE".[12]
-
Ensure the container has a secure, vapor-tight lid.
Step 2: Transfer the Waste
-
All transfers must occur within a chemical fume hood.
-
For Solid Waste: Carefully transfer the solid powder directly into the waste container using a dedicated spatula or funnel.
-
For Contaminated Labware (e.g., vials, pipette tips): These should also be placed in the solid Halogenated Organic Waste stream.
-
For Solutions: If the compound is dissolved in a solvent, the entire solution must be poured into the liquid Halogenated Organic Waste container. Never mix a halogenated waste stream with a non-halogenated one.[15]
Step 3: Document and Label
-
As soon as the first drop of waste is added, the hazardous waste tag must be filled out.[17]
-
Write the full, unabbreviated chemical name: "1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One" and accurately estimate the quantity being added.
-
If in solution, list all components and their approximate percentages.
Step 4: Secure Storage (Satellite Accumulation)
-
The waste container must be kept closed at all times except when actively adding waste.[12][17]
-
Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory.
-
Ensure the container is stored in secondary containment to prevent spills.
Step 5: Arrange for Pickup
-
Once the container is full, or if work on the project is complete, submit a chemical waste pickup request to your institution's EHS or certified hazardous waste management provider. Do not allow waste to accumulate beyond regulated time limits.
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for disposing of this chemical and its associated waste.
Caption: Waste disposal workflow for laboratory chemicals.
Spill Management Protocol
In the event of an accidental spill, a prepared response is the best defense.
-
ALERT: Immediately alert personnel in the vicinity.
-
EVACUATE: If the spill is large, evacuate the area.
-
PROTECT: Don appropriate PPE (lab coat, gloves, goggles) before attempting cleanup.
-
CONTAIN: For a small, solid spill, gently cover it with an absorbent pad or sweep it up with a dustpan and brush, avoiding the creation of airborne dust.
-
DISPOSE: Place all contaminated materials (absorbent pads, gloves, etc.) into the designated Halogenated Organic Waste container.
-
DECONTAMINATE: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place the cleaning materials into the waste container.
-
REPORT: Report the incident to your laboratory supervisor and EHS department according to institutional policy.
By internalizing and consistently applying these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
-
1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one | C12H12O3 | CID 3868801. PubChem, National Center for Biotechnology Information. [Link]
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Semantic Scholar. [Link]
-
Material Safety Data Sheet - Benzofuran-2-yl methyl ketone. Cole-Parmer. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
-
Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. ACS Publications. [Link]
-
Ordering Guidelines for Research Chemicals and Controlled Substances. National Institute on Drug Abuse (NIDA). [Link]
-
HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
-
Learn the Basics of Hazardous Waste. US EPA. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
-
Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Ensuring the safe handling of chemicals. World Health Organization (WHO). [Link]
-
2,3-Benzofuran | Public Health Statement. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
-
Safer Chemicals Research. US EPA. [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone via YouTube. [Link]
-
Bromine | Chemical Emergencies. Centers for Disease Control and Prevention (CDC). [Link]
-
Hazardous Waste. Ohio EPA. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. Hazardous Waste [epa.ohio.gov]
- 3. chemscene.com [chemscene.com]
- 4. 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 454473-82-6 CAS MSDS (1-(7-BROMO-5-METHOXY-1-BENZOFURAN-2-YL)-1-ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. cloudfront.zoro.com [cloudfront.zoro.com]
- 9. 2,3-Benzofuran | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 10. nj.gov [nj.gov]
- 11. bucknell.edu [bucknell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. globalresearchchem.com [globalresearchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
- 16. hscprep.com.au [hscprep.com.au]
- 17. campusoperations.temple.edu [campusoperations.temple.edu]
- 18. m.youtube.com [m.youtube.com]
Navigating the Unseen: A Guide to Safely Handling 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One
For the pioneering researchers and scientists in drug development, the introduction of a novel compound into the laboratory workflow is a moment of both excitement and critical responsibility. The compound 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One, a brominated methoxybenzofuran derivative, presents unique handling considerations due to its chemical structure. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, making this a trusted resource for your laboratory safety and chemical handling needs.
Hazard Assessment: Understanding the Molecule
A thorough understanding of the potential hazards associated with 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One is the foundation of a robust safety plan. While comprehensive toxicological data may be limited for novel compounds, we can infer potential risks based on its chemical structure and available data.
Known Information:
-
Chemical Formula: C₁₁H₉BrO₃[1]
-
Molecular Weight: 269.09 g/mol [1]
-
GHS Classification: Acute Toxicity 4, Oral (H302: Harmful if swallowed)[1]
-
Signal Word: Warning[1]
-
Physical Form: Solid[1]
The presence of a bromine atom designates this compound as a halogenated organic, which necessitates specific handling and disposal protocols.[2][3] The benzofuran core is a heterocyclic aromatic system found in various biologically active compounds.[4][5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to minimize exposure. The following recommendations are based on a risk assessment of the known and potential hazards.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. Change gloves frequently and immediately if contaminated, torn, or punctured. | Nitrile gloves offer good resistance to a wide range of chemicals, including many solvents, bases, and oils.[7] Given the unknown dermal toxicity of this compound, minimizing skin contact is crucial. Natural rubber or latex gloves may not offer sufficient protection and can cause allergic reactions.[7][8] |
| Eye Protection | Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] A face shield should be worn in addition to goggles when there is a risk of splashing. | Standard safety glasses do not provide a complete seal around the eyes and are inadequate for protecting against splashes or fine dust. Chemical safety goggles are essential to prevent accidental eye contact.[10] |
| Body Protection | A flame-resistant lab coat. | A lab coat provides a removable barrier to protect street clothes and skin from contamination. Flame-resistant material is a general good practice in a laboratory setting where flammable solvents may be present. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if the material is handled outside of a certified chemical fume hood, or if aerosolization is possible.[9] | While the compound is a solid, weighing and transferring can generate dust. A respirator will protect against the inhalation of fine particles. The use of a chemical fume hood is the preferred method of engineering control. |
Experimental Workflow for Donning and Doffing PPE:
Caption: A decision-making diagram for immediate actions following an accidental exposure.
Waste Disposal: Responsible Stewardship
As a halogenated organic compound, 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One requires specific disposal procedures. [2]
-
Waste Segregation: All waste containing this compound, including unused material, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste." [2][3][11]* Container Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste." [12]* Do Not Mix: Do not mix halogenated organic waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal. [11][12]* Follow Institutional Guidelines: Adhere to your institution's specific hazardous waste disposal procedures.
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory and protecting the environment.
References
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
- Unknown. (n.d.). Hazardous Waste Segregation.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from [https://ehs.cornell.edu/hazardous-waste-management/chemical-waste/72-organic-solvents]
- Sigma-Aldrich. (n.d.). 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone AldrichCPR. Retrieved from [https://www.sigmaaldrich.com/US/en/product/aldrich/aldcpr000000000002102416]
- Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [https://www.hsa.ie/eng/publications_and_forms/publications/safety_and_health_information_sheets/a_guide_to_non-respiratory_personal_protective_equipment_ppe_.pdf]
- University of Tennessee Knoxville Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE).
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET.
- Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [https://www.
- TCI Chemicals. (2025, January 15). SAFETY DATA SHEET. Retrieved from [https://www.tcichemicals.com/sds/B0060_US_EN.pdf]
- Westlake. (2017, March 15). HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment.
- Ramirez-Prada, J., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(12), 4785.
- National Center for Biotechnology Information. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6524103/]
- ChemicalBook. (n.d.). 1-(7-BROMO-5-METHOXY-1-BENZOFURAN-2-YL)-1-ETHANONE Product Description. Retrieved from [https://www.chemicalbook.com/ProductDesc_454473-82-6_EN.htm]
- ACS Publications. (n.d.). Synthesis of Benzofurans with Remote Bromide Functionality by Domino “Ring-Cleavage-Deprotection-Cyclization” Reactions of 2-Alkylidenetetrahydrofurans with Boron Tribromide | The Journal of Organic Chemistry. Retrieved from [https://pubs.acs.org/doi/10.1021/jo0607996]
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [https://www.provistaco.com/resources/blog/8-types-of-ppe-to-wear-when-compounding-hazardous-drugs]
- Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [https://www.jocpr.com/articles/review-on-synthetic-routes-for-synthesis-of-benzofuranbased-compounds.pdf]
- National Center for Biotechnology Information. (n.d.). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3011409/]
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [https://www.organic-chemistry.org/namedreactions/benzofuran-synthesis.shtm]
- ChemicalBook. (n.d.). 1-(7-BROMO-5-METHOXY-1-BENZOFURAN-2-YL)-1-ETHANONE Chemical Properties. Retrieved from [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9746369.htm]
Sources
- 1. 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. 1-(5-Bromo-1-benzofuran-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hsa.ie [hsa.ie]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. fishersci.com [fishersci.com]
- 10. westlake.com [westlake.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
